S-[N-Benzyl(thiocarbamoyl)]-L-cysteine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-(benzylcarbamothioylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S2/c12-9(10(14)15)7-17-11(16)13-6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTSYGXUDMJEFP-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)SCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=S)SC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188947 | |
| Record name | S-(N-Benzylthiocarbamoyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35446-36-7 | |
| Record name | S-(N-Benzylthiocarbamoyl)cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035446367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(N-Benzylthiocarbamoyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Part 1: Introduction to S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BNTC) and its Analogs
An In-Depth Technical Guide on the Mechanism of Action of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine and its Analogs in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BNTC) belongs to a class of isothiocyanate-derived compounds that have garnered significant interest in cancer research. Isothiocyanates are naturally occurring compounds found in cruciferous vegetables and are known for their chemopreventive and therapeutic properties.[1] The core structure of these compounds, characterized by the -N=C=S group, is highly reactive and responsible for their biological activity. This guide will delve into the multifaceted mechanism of action of BNTC and its well-studied analogs, such as Benzyl isothiocyanate (BITC), in cancer cells.
Chemical Structure and Synthesis
Rationale for Targeting Cancer Cells
Cancer cells exhibit several hallmarks, including uncontrolled proliferation, evasion of apoptosis, and sustained angiogenesis. Isothiocyanate derivatives like BNTC and BITC have been shown to target these very processes, making them promising candidates for cancer therapy. Their ability to induce apoptosis, generate reactive oxygen species (ROS), and arrest the cell cycle provides a multi-pronged attack against malignant cells.[4]
Part 2: Core Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer activity of BNTC and its analogs is not attributed to a single mechanism but rather a cascade of interconnected cellular events that culminate in cell death.
Induction of Apoptosis: The Primary Execution Pathway
A primary mechanism by which isothiocyanate derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.
Apoptosis is executed by a family of cysteine proteases known as caspases.[5] Isothiocyanates have been shown to activate both the extrinsic and intrinsic apoptotic pathways, leading to the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3/7).[6][7] Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis.[8]
The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax promote apoptosis, while anti-apoptotic members like Bcl-2 inhibit it. Studies on related compounds have shown that they can upregulate Bax and downregulate Bcl-2, thereby shifting the balance towards apoptosis.[9][10]
Generation of Reactive Oxygen Species (ROS) and Induction of Oxidative Stress
Cancer cells often have a higher basal level of ROS compared to normal cells.[11][12] While this can promote tumorigenesis, excessive ROS levels can induce cell death.[13]
ROS can act as second messengers in signaling pathways that promote cell proliferation and survival.[13][14] However, high levels of ROS can damage cellular components like DNA, proteins, and lipids, leading to apoptosis.[15]
BNTC and its analogs can induce oxidative stress in cancer cells by increasing the production of ROS and depleting intracellular antioxidants like glutathione (GSH).[16][17] This elevation of oxidative stress pushes the cancer cells beyond their tolerance threshold, triggering cell death.[18][19]
Cell Cycle Arrest: Halting Uncontrolled Proliferation
In addition to inducing apoptosis, isothiocyanate derivatives can also halt the uncontrolled proliferation of cancer cells by inducing cell cycle arrest.
Studies on S-trityl-L-cysteine, another S-substituted cysteine derivative, have demonstrated its ability to block cells in the M phase of the cell cycle by inhibiting the mitotic kinesin Eg5.[20][21] This leads to the formation of monoastral spindles and mitotic arrest.[20] Similarly, other isothiocyanates have been shown to induce cell cycle arrest at the G2/M phase in various cancer cell lines.[22][23]
Part 3: Molecular Targets and Signaling Pathways
The diverse anticancer effects of BNTC and its analogs are a result of their interaction with multiple molecular targets and signaling pathways that are crucial for cancer cell survival and progression.
Inhibition of Key Survival Pathways
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[24][25][26] This pathway is frequently hyperactivated in various cancers.[24] Benzyl isothiocyanate has been shown to inhibit mTOR activity, which in turn can induce autophagy and inhibit protein synthesis.[1]
The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival.[27][28] Dysregulation of this pathway is common in cancer.[29][30][31] S-trityl-L-cysteine has been shown to activate the MAPK pathway, which, depending on the cellular context, can lead to apoptosis.[22][23]
Modulation of Angiogenesis and Metastasis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. BITC has been shown to inhibit the phosphorylation of VEGFR2 and downregulate the expression of key angiogenic factors like VEGF and HIF-1α.[1]
Metastasis involves the invasion of cancer cells into surrounding tissues. This process is facilitated by MMPs, which degrade the extracellular matrix. BITC has been found to downregulate the expression of MMP2, thereby inhibiting cancer cell invasion.[1]
Part 4: Experimental Protocols for Elucidating the Mechanism of Action
To investigate the multifaceted mechanism of action of BNTC and its analogs, a combination of in vitro cellular and molecular biology techniques is employed.
Cell Viability and Apoptosis Assays
This colorimetric assay is used to assess the cytotoxic effect of the compound on cancer cells by measuring metabolic activity.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of the test compound for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cells with the test compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
This technique is used to detect the expression levels of key apoptotic proteins.
Protocol:
-
Lyse treated cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., caspases, Bcl-2, Bax).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Measurement of Reactive Oxygen Species (ROS)
This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA) to measure intracellular ROS.
Protocol:
-
Treat cells with the test compound.
-
Load the cells with DCF-DA and incubate.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorometer or flow cytometer.
Cell Cycle Analysis
This method is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Treat cells with the test compound.
-
Harvest and fix the cells in cold ethanol.
-
Treat the cells with RNase A to remove RNA.
-
Stain the cellular DNA with Propidium Iodide.
-
Analyze the DNA content by flow cytometry.
Investigating Drug-Target Interactions
Computational methods can predict the binding affinity and interaction between the compound and its potential protein targets.[32][33]
These assays are used to determine the inhibitory effect of the compound on specific kinases in the targeted signaling pathways.
Diagrams
Caption: BNTC/BITC analogs induce apoptosis through ROS generation and modulation of Bcl-2 family proteins.
Caption: BNTC/BITC analogs inhibit key survival and proliferation signaling pathways in cancer cells.
Caption: A typical experimental workflow to investigate the anticancer mechanisms of BNTC analogs.
Part 5: Conclusion and Future Directions
S-[N-Benzyl(thiocarbamoyl)]-L-cysteine and its analogs represent a promising class of anticancer compounds with a multifaceted mechanism of action. By simultaneously inducing apoptosis, generating oxidative stress, and causing cell cycle arrest, these agents can effectively combat cancer cell proliferation and survival. Furthermore, their ability to modulate key signaling pathways involved in tumorigenesis highlights their potential as targeted therapies.
Future research should focus on elucidating the specific molecular targets of BNTC and optimizing its structure to enhance efficacy and reduce potential toxicity. Combination therapies, where BNTC analogs are used in conjunction with other chemotherapeutic agents, may also offer a synergistic approach to cancer treatment.[4] The continued investigation of these compounds will undoubtedly contribute to the development of novel and effective cancer therapies.
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Boron neutron capture therapy induces apoptosis of glioma cells through Bcl-2/Bax. BMC Cancer. [Link]
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Boron neutron capture therapy induces apoptosis of glioma cells through Bcl-2/Bax. BMC Cancer. [Link]
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Boron neutron capture therapy induces apoptosis of glioma cells through Bcl-2/Bax. BMC Cancer. [Link]
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BNTX induces TRAIL-induced apoptosis in AsPC-1 cells through caspase activation. ResearchGate. [Link]
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Breast Cancer Subtypes Present a Differential Production of Reactive Oxygen Species (ROS) and Susceptibility to Antioxidant Treatment. PubMed Central. [Link]
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B2C-induced cell death through the elevation of oxidative stress. ResearchGate. [Link]
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Reactive oxygen species (ROS) and cancer: Role of antioxidative nutraceuticals. Cancer Letters. [Link]
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Reactive oxygen species in cancer: Current findings and future directions. Journal of Cellular and Molecular Medicine. [Link]
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Time-dependent activation of caspase 3/7, 8 and 9 by NTC (6.0 μM). ResearchGate. [Link]
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Reactive oxygen species in cancer. Cancers. [Link]
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Oxidative Stress in Breast Cancer: A Biochemical Map of Reactive Oxygen Species Production. International Journal of Molecular Sciences. [Link]
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Oncolytic activity and mechanism of action of a novel L-cysteine derivative, L-cysteine, ethyl ester, S-(N-methylcarbamate) monohydrochloride. PubMed. [Link]
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Protein protects cancer cells from oxidative stress. ScienceDaily. [Link]
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S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression. PubMed. [Link]
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Synthesis of S-benzyl-thiopyruvic acid and its conversion to N-acetyl-S-benzyl-L-cysteine in the rat. PubMed. [Link]
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Drug-Target Interactions: Prediction Methods and Applications. Current Drug Metabolism. [Link]
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(a) Cys thiol protection with the benzyl (Bn/Bzl) protecting group (b) the synthesis of oxytocin using Cys(Bzl). ResearchGate. [Link]
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Targeting the MAPK Pathway in Cancer. ResearchGate. [Link]
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Role of PI3K/AKT pathway in cancer: the framework of malignant behavior. Molecular Cancer. [Link]
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Role of PI3K-AKT-mTOR and Wnt Signaling Pathways in Transition of G1-S Phase of Cell Cycle in Cancer Cells. Semantic Scholar. [Link]
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PI3K/Akt signalling pathway and cancer. PubMed. [Link]
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S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma. Oncology Letters. [Link]
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Caspase 3-mediated stimulation of tumor cell repopulation during cancer radiotherapy. Nature Medicine. [Link]
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Natural products targeting the MAPK-signaling pathway in cancer: overview. Journal of Ovarian Research. [Link]
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L-cysteine as sustainable and effective sulfur source in the synthesis of diaryl sulfides and heteroarenethiols. Arabian Journal of Chemistry. [Link]
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Drug-Target Interactions: Prediction Methods and Applications. ResearchGate. [Link]
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Synergistic Action of Benzyl Isothiocyanate and Sorafenib in a Nanoparticle Delivery System for Enhanced Triple-Negative Breast Cancer Treatment. MDPI. [Link]
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S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma. PubMed. [Link]
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BCATc modulates crosstalk between the PI3K/Akt and the Ras/ERK pathway regulating proliferation in triple negative breast cancer. N.C. A&T Scholars. [Link]
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Oxidative Stress and Cancer Therapy: Controlling Cancer Cells Using Reactive Oxygen Species. MDPI. [Link]
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Synthesis of thia-Michael-Type Adducts between Naphthoquinones and N-Acetyl-L-Cysteine and Their Biological Activity. MDPI. [Link]
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PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. International Journal of Molecular Sciences. [Link]
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Wnt/β-catenin and MAPK signaling: allies and enemies in different battlefields. PubMed. [Link]
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Oxidative Stress in Cancer Cell Metabolism. MDPI. [Link]
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S-Trityl-L-cysteine Is a Reversible, Tight Binding Inhibitor of the Human Kinesin Eg5 That Specifically Blocks Mitotic Progression. ResearchGate. [Link]
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N-acetyl-l-cysteine for the treatment of non-small cell lung cancer through regulating NF-κB signalling pathway without neurotoxicity. PubMed. [Link]
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Drug-Target Interaction Prediction Based on Multisource Information Weighted Fusion. Computational and Mathematical Methods in Medicine. [Link]
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A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer. Cancers. [Link]
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The MAPK pathway across different malignancies: A new perspective. Oncotarget. [Link]
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s-(n-benzylthiocarbamoyl)cysteine synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of S-(N-benzylthiocarbamoyl)cysteine
This guide provides a comprehensive overview of the synthesis, purification, and structural elucidation of S-(N-benzylthiocarbamoyl)cysteine. As a pivotal conjugate of benzyl isothiocyanate (BITC), a naturally occurring compound found in cruciferous vegetables, this molecule is of significant interest to researchers in medicinal chemistry, toxicology, and drug development.[1] It serves not only as a key metabolite in the biotransformation of dietary isothiocyanates but also as a compound with demonstrated anticancer and chemopreventive properties.[2][3][4] This document is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and field-proven insights necessary to confidently prepare and validate this compound.
The Strategic Synthesis of S-(N-benzylthiocarbamoyl)cysteine
The synthesis of S-(N-benzylthiocarbamoyl)cysteine hinges on a direct and selective nucleophilic addition reaction. The core of this transformation is the reaction between the thiol group of L-cysteine and the electrophilic isothiocyanate group of benzyl isothiocyanate.
Underlying Mechanism and Selectivity
The isothiocyanate functional group (-N=C=S) features an electrophilic central carbon atom that is susceptible to attack by nucleophiles. L-cysteine possesses two primary nucleophilic sites: the thiol group (-SH) and the primary amine group (-NH₂). The selectivity of the reaction is critically dependent on the pH of the reaction medium.[5][6]
-
At neutral to slightly basic pH (6.0-8.0): The thiol group exists in equilibrium with its more nucleophilic thiolate form (-S⁻). Under these conditions, the thiolate is a significantly stronger nucleophile than the protonated amino group (-NH₃⁺), leading to a rapid and preferential attack on the isothiocyanate carbon.[5][7] This forms the desired S-(N-benzylthiocarbamoyl)cysteine, which contains a dithiocarbamate ester linkage.
-
At higher pH (9.0-11.0): The amino group becomes deprotonated and thus more nucleophilic, increasing the likelihood of a competitive reaction to form a thiourea byproduct.[5][6]
Therefore, maintaining the reaction pH within the 7.0-8.0 range is paramount for maximizing the yield and purity of the target S-adduct.
Caption: Workflow for the synthesis of S-(N-benzylthiocarbamoyl)cysteine.
Experimental Protocol: A Self-Validating System
This protocol is designed to be robust and self-validating, where control over key parameters ensures a predictable and successful outcome.
Materials:
-
L-Cysteine (≥98% purity)
-
Benzyl isothiocyanate (BITC) (≥98% purity)
-
Phosphate-Buffered Saline (PBS), 10 mM, pH 7.4
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-cysteine in 10 mM PBS (pH 7.4) to a concentration of approximately 0.1 M. In a separate vial, prepare a 0.1 M solution of benzyl isothiocyanate in DMF.
-
Reaction Execution: While stirring the L-cysteine solution vigorously at room temperature (20-25°C), add the benzyl isothiocyanate solution dropwise over 15-20 minutes. The use of a mixed solvent system is necessary as L-cysteine is soluble in the aqueous buffer, while BITC is soluble in the organic solvent.[7] This ensures both reactants are in the same phase to react.
-
Incubation: Seal the flask and allow the reaction to stir at room temperature for 24 hours. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) to confirm the consumption of starting materials.
-
Product Isolation: Upon completion, remove the solvents under reduced pressure using a rotary evaporator. The crude solid residue can then be purified.
-
Purification: Recrystallization is the preferred method for purification. The choice of solvent will depend on the crude product's solubility, but mixtures of ethanol and water or acetone and hexane are good starting points. Alternatively, for smaller scales or more challenging purifications, silica gel column chromatography can be employed.
-
Final Product: Collect the purified white to off-white crystalline solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.[2]
Rigorous Characterization and Structural Elucidation
Confirming the identity and purity of the synthesized compound is a critical step that relies on a suite of orthogonal analytical techniques. Each method provides a unique piece of structural evidence, and together they form a comprehensive and trustworthy characterization package.
Caption: Orthogonal workflow for the characterization of the final product.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the gold standard for determining the purity of the synthesized compound. A stability-indicating reversed-phase method is ideal.
-
Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[8]
-
Mobile Phase: A gradient of Acetonitrile and Water, both containing 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Trustworthiness: A pure sample of S-(N-benzylthiocarbamoyl)cysteine will appear as a single, sharp, and symmetrical peak in the chromatogram. The absence of significant secondary peaks corresponding to starting materials or byproducts validates the purity of the isolated product.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry provides definitive confirmation of the compound's molecular weight.
-
Protocol: Electrospray ionization (ESI) is a suitable technique. The sample is dissolved in a mobile phase-like solvent (e.g., 50:50 acetonitrile:water) and infused into the mass spectrometer.
-
Expected Outcome: The analysis should reveal a prominent ion corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Given the molecular formula C₁₁H₁₄N₂O₂S₂, the expected monoisotopic mass is 270.05.[2] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition to within a few parts per million (ppm), providing an exceptionally high degree of confidence in the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise covalent structure of the molecule.
-
Protocol: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Expert Interpretation of ¹H NMR Spectra:
-
Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5 protons, corresponding to the phenyl ring of the benzyl group.
-
Benzyl CH₂: A singlet or doublet around δ 4.5-4.8 ppm, integrating to 2 protons.
-
Cysteine α-CH: A multiplet around δ 3.5-4.0 ppm, integrating to 1 proton.
-
Cysteine β-CH₂: Two diastereotopic protons appearing as a multiplet around δ 3.0-3.4 ppm, integrating to 2 protons. The formation of the S-C bond is confirmed by the chemical shift of these protons compared to free cysteine.[9][10]
-
Amine and Amide Protons: Broad signals that may be exchangeable with D₂O.
-
-
Self-Validation: The integration values of the peaks must be proportional to the number of protons in the proposed structure. The splitting patterns (coupling) between adjacent protons must be consistent with the molecular framework.
Summary of Physicochemical Data
The following table summarizes the key analytical data for S-(N-benzylthiocarbamoyl)cysteine, providing a quick reference for validation.
| Property | Expected Value | Rationale / Technique |
| Chemical Formula | C₁₁H₁₄N₂O₂S₂ | Elemental Composition |
| Molecular Weight | 270.37 g/mol | Calculated |
| Monoisotopic Mass | 270.0496 g/mol | High-Resolution Mass Spectrometry |
| Appearance | White to off-white powder | Visual Inspection[2] |
| Melting Point | 191-193°C | Differential Scanning Calorimetry[2] |
| ¹H NMR (DMSO-d₆) | Aromatic (δ 7.2-7.4), Benzyl CH₂ (δ ~4.7), Cys α-CH (δ ~3.8), Cys β-CH₂ (δ ~3.2) | Structural Elucidation |
| Purity (HPLC) | ≥98% | HPLC-UV |
Conclusion
The synthesis and characterization of S-(N-benzylthiocarbamoyl)cysteine is a straightforward yet precise process. Success relies on the strategic control of reaction pH to ensure chemoselectivity and the application of a multi-faceted analytical workflow to rigorously confirm the structure and purity of the final product. This guide provides the foundational knowledge and detailed protocols necessary for researchers to produce and validate this important molecule, enabling further investigation into its biological activities and therapeutic potential.
References
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Reactivity of the isothiocyanate group with cysteine and lysine - ResearchGate. ResearchGate. Available at: [Link]
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Lin, Y. et al. (2019). Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship. Organic Letters, 21(15), 5977–5980. Available at: [Link]
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Lin, Y. et al. (2019). Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship. PubMed. Available at: [Link]
-
Lin, Y. et al. (2019). Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship. ACS Publications. Available at: [Link]
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Petri, L. et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Publishing. Available at: [Link]
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Mulder, G. J. et al. (1987). Glutathione- and cysteine-mediated cytotoxicity of allyl and benzyl isothiocyanate. PubMed. Available at: [Link]
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Brüsewitz, G. et al. (1977). The metabolism of benzyl isothiocyanate and its cysteine conjugate. Biochemical Journal. Available at: [Link]
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Zhang, Y. et al. (1996). Quantitative determination of isothiocyanates, dithiocarbamates, carbon disulfide, and related thiocarbonyl compounds by cyclocondensation with 1,2-benzenedithiol. PubMed. Available at: [Link]
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Brüsewitz, G. et al. (1977). The metabolism of benzyl isothiocyanate and its cysteine conjugate. PubMed. Available at: [Link]
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Petri, L. et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. National Institutes of Health. Available at: [Link]
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Carbamoyl and Thiocarbamoyl Derivatives of 3-Aminopropyl-dimethyl-phosphine Oxide. ResearchGate. Available at: [Link]
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Synthesis and reactions of some thiocarbamoyl derivatives. ResearchGate. Available at: [Link]
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Jones, D. P. et al. (2009). A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma. National Institutes of Health. Available at: [Link]
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1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000574). Human Metabolome Database. Available at: [Link]
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HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column. SIELC Technologies. Available at: [Link]
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Al-Harrasi, A. et al. (2023). Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening: toward enhanced drug discovery. PubMed Central. Available at: [Link]
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Geoghegan, K. F. et al. (2002). Cyclization of N-terminal S-carbamoylmethylcysteine causing loss of 17 Da from peptides and extra peaks in peptide maps. PubMed. Available at: [Link]
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Perico, A. et al. (2004). Determination of N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) in urine by high-performance liquid chromatography combined with mass spectrometry. PubMed. Available at: [Link]
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A Technical Guide to the Biological Activity of Benzylisothiocyanate-Cysteine Conjugates
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzylisothiocyanate (BITC), a naturally occurring compound found in cruciferous vegetables, is a subject of intense scientific scrutiny for its potent chemopreventive and therapeutic properties. Upon ingestion, BITC is rapidly metabolized via the mercapturic acid pathway, forming conjugates with glutathione and subsequently cysteine. These conjugates are not mere inactive metabolites; they are crucial players in mediating the profound biological effects of BITC. This technical guide provides an in-depth exploration of the anticancer, antioxidant, and anti-inflammatory activities of BITC-cysteine conjugates, focusing on the underlying molecular mechanisms. We will dissect the modulation of key signaling pathways, including Keap1-Nrf2 and NF-κB, provide validated experimental protocols for their study, and present a framework for future research and development.
Introduction: From Cruciferous Vegetables to Cellular Targets
Isothiocyanates (ITCs) are derived from the enzymatic hydrolysis of glucosinolates, which are abundant in cruciferous vegetables like cabbage, watercress, and horseradish.[1] Benzylisothiocyanate (BITC) is released from its precursor, glucotropaeolin, when the plant cells are crushed or chewed.[2]
Once absorbed, BITC's high electrophilicity makes it reactive towards nucleophiles, primarily the thiol group of glutathione (GSH).[3] This initiates its metabolism through the mercapturic acid pathway, a major route for the detoxification and elimination of xenobiotics.[2][4]
The pathway proceeds as follows:
-
Glutathione Conjugation: BITC rapidly reacts with GSH to form a dithiocarbamate conjugate.[3]
-
Sequential Degradation: The GSH conjugate is broken down, first to a cysteinylglycine conjugate and then to a cysteine conjugate.[4][5]
-
N-Acetylation: The BITC-cysteine conjugate is then acetylated to form the final N-acetylcysteine (NAC) conjugate, or mercapturic acid, which is primarily excreted in the urine.[2][4][5]
While the NAC conjugate is the major excretory product, the intermediate cysteine conjugate is a critical, biologically active molecule within the cell. Many studies utilize the synthetically created N-acetyl-L-cysteine (NAC-BITC) conjugate as a stable proxy to investigate the biological activities of these metabolites.[2][6]
Potent Antioxidant and Cytoprotective Effects: The Keap1-Nrf2 Axis
A primary mechanism by which BITC and its conjugates exert protective effects is through the robust activation of the Keap1-Nrf2 signaling pathway, the master regulator of the cellular antioxidant response.[7][8]
Mechanism of Action:
Under homeostatic conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates Nrf2's continuous degradation.[9] Keap1 is rich in reactive cysteine residues that act as sensors for oxidative and electrophilic stress.[9][10]
BITC and its cysteine conjugate, being electrophiles, can directly modify these sensor cysteines on Keap1.[10] This covalent modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. Consequently, Nrf2 is no longer targeted for degradation. It stabilizes, accumulates, and translocates to the nucleus.[11] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, including:
-
Heme Oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.[12]
-
NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A key Phase II detoxification enzyme that neutralizes carcinogens.[12]
-
Glutathione S-Transferases (GSTs): Enzymes that catalyze the conjugation of toxins with GSH.[7]
Studies have demonstrated that BITC treatment significantly upregulates the expression of Nrf2, HO-1, and NQO1, thereby enhancing the cell's capacity to combat oxidative stress.[12]
Signaling Pathway: Keap1-Nrf2 Activation
Caption: BITC-Cysteine conjugate modifies Keap1, releasing Nrf2 for nuclear translocation.
Anti-Inflammatory Action: Suppression of the NF-κB Pathway
Chronic inflammation is a key driver of numerous diseases, including cancer. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[13] BITC and its metabolites have been shown to be potent inhibitors of this pathway.[12][14][15]
Mechanism of Action:
In the canonical NF-κB pathway, inflammatory stimuli (like Lipopolysaccharide, LPS) lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the NF-κB p65/p50 dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as TNF-α, IL-1β, IL-6, iNOS, and COX-2.[13][14][15]
BITC intervenes at multiple points in this cascade:
-
IKK Inhibition: BITC treatment can reduce the expression level of IKKα.[13]
-
Inhibition of p65 Phosphorylation and Translocation: BITC drastically decreases the phosphorylation of the p65 subunit at Ser536 and reduces its accumulation in the nucleus.[13][15]
-
Suppression of NF-κB DNA Binding: By preventing nuclear translocation and phosphorylation, BITC significantly reduces the DNA-binding and subsequent transcriptional activity of NF-κB.[13][15]
The net result is a marked dose-dependent reduction in the production of pro-inflammatory mediators, demonstrating the potent anti-inflammatory capacity of BITC.[15][16]
Signaling Pathway: NF-κB Inhibition
Caption: BITC inhibits multiple steps in the NF-κB pathway to suppress inflammation.
Anticancer Activity: A Multi-Pronged Attack
The anticancer effects of BITC and its conjugates are well-documented and arise from their ability to modulate multiple cellular processes critical for cancer cell survival and proliferation.[1]
Mechanisms of Action:
-
Induction of Apoptosis: BITC is a potent inducer of apoptosis (programmed cell death) in various cancer cell lines, including pancreatic, ovarian, and oral cancer.[1][13][17] This is often achieved through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial membrane potential, initiating the intrinsic apoptotic pathway.[1]
-
Cell Cycle Arrest: BITC can halt the progression of the cell cycle, preventing cancer cells from dividing. It has been shown to cause G0/G1 or G2/M phase arrest depending on the cancer cell type.[1]
-
Modulation of Carcinogen Metabolism: As discussed, BITC conjugates are potent inducers of Phase II detoxification enzymes like Quinone Reductase (QR).[2][6] This enhances the neutralization and excretion of potential carcinogens. Simultaneously, ITCs can inhibit Phase I enzymes that are sometimes responsible for activating pro-carcinogens into their ultimate carcinogenic forms.[1][13]
Data Presentation: Induction of Quinone Reductase (QR) Activity
The induction of QR is a hallmark of chemopreventive activity. Studies comparing BITC and its NAC-conjugate reveal that both compounds are effective inducers.
| Compound | Concentration | QR Activity (Fold Induction vs. Control) | QR mRNA Expression (Fold Induction vs. Control) | Reference |
| BITC | 1 µM | ~2.2 | 1.8 | [2][6] |
| 2 µM | ~3.5 | 2.8 | [2][6] | |
| NAC-BITC | 1 µM | ~1.9 | 1.6 | [2][6] |
| 2 µM | ~2.4 | 1.9 | [2][6] |
Data synthesized from studies in Hepa1c1c7 murine hepatoma cells.[2][6] These results validate that the conjugate retains significant biological activity, capable of inducing critical protective enzymes.
Experimental Methodologies: A Practical Guide
To empower researchers in this field, we provide validated, step-by-step protocols for the synthesis and evaluation of BITC-cysteine conjugates.
Experimental Workflow Overview
Caption: Overall workflow from conjugate synthesis to biological activity assessment.
Protocol 1: Synthesis of N-Acetyl-L-Cysteine-Benzylisothiocyanate (NAC-BITC)
This protocol is adapted from published methods.[2]
-
Dissolution: Dissolve N-acetyl-L-cysteine (NAC) in a suitable solvent system (e.g., a mixture of water and pyridine).
-
Reaction: Add Benzylisothiocyanate (BITC) to the NAC solution in an equimolar ratio.
-
Incubation: Allow the reaction to proceed at room temperature with stirring for several hours (e.g., 2-4 hours) or until completion, which can be monitored by Thin Layer Chromatography (TLC). The isothiocyanate group of BITC will react with the thiol group of NAC.
-
Purification: Purify the resulting NAC-BITC conjugate using an appropriate chromatographic method, such as column chromatography on silica gel.
-
Verification: Confirm the identity and purity of the synthesized conjugate using analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Quinone Reductase (QR) Activity Assay
-
Cell Culture and Treatment: Plate cells (e.g., Hepa1c1c7) in multi-well plates and allow them to adhere. Treat the cells with various concentrations of BITC or NAC-BITC for 24 hours.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them in a suitable lysis buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing digitonin).
-
Preparation of Reaction Mixture: In a 96-well plate, prepare a reaction cocktail containing Tris-HCl buffer, bovine serum albumin (BSA), Tween 20, FAD, NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and MTT.
-
Initiation of Reaction: Add the cell lysate to the reaction mixture and, after a brief incubation, add the substrate (menadione) to start the reaction.
-
Measurement: Measure the reduction of MTT colorimetrically at a specific wavelength (e.g., 610 nm) over time using a microplate reader.
-
Normalization: Determine the protein concentration of the cell lysates (e.g., using a BCA assay) and normalize the QR activity to the total protein content.
Protocol 3: Western Blot for Nrf2 Nuclear Translocation
-
Cell Treatment: Treat cells with the test compound for a specified time (e.g., 1-4 hours for Nrf2 translocation).
-
Nuclear and Cytoplasmic Fractionation: Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercial subcellular fractionation kit. This step is critical for observing translocation.
-
Protein Quantification: Measure the protein concentration in both the nuclear and cytoplasmic fractions.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Controls: Probe the membranes for loading controls to ensure equal protein loading (e.g., Lamin B1 for the nuclear fraction and GAPDH or β-actin for the cytoplasmic fraction).
Conclusion and Future Directions
The conjugation of benzylisothiocyanate with cysteine is a pivotal metabolic step that yields highly active molecules capable of influencing fundamental cellular processes. These conjugates potently combat oxidative stress and inflammation through the modulation of the Keap1-Nrf2 and NF-κB pathways, respectively, and exhibit significant anticancer activity by inducing apoptosis and cell cycle arrest.
The presented data and protocols provide a solid foundation for researchers. Future investigations should focus on:
-
Pharmacokinetics and Bioavailability: Detailed studies on the absorption, distribution, and stability of specific conjugates in vivo.
-
Target Specificity: Elucidating the full range of protein targets beyond Keap1 and NF-κB pathway components.
-
Therapeutic Applications: Designing and testing BITC-conjugate-based therapeutic strategies in preclinical models of cancer, inflammatory disorders, and neurodegenerative diseases where oxidative stress is a key pathological feature.
-
Drug Development: Synthesizing novel, more stable, and potent analogs of BITC-cysteine conjugates to enhance their therapeutic index.
By continuing to unravel the complex biological activities of these natural product metabolites, the scientific community can pave the way for new and effective therapeutic interventions.
References
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Benzyl Isothiocyanate–Mediated Inhibition of Histone Deacetylase Leads to NF-κB Turnoff in Human Pancreatic Carcinoma Cells. AACR Journals. [Link]
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Benzyl Isothiocyanate Attenuates Inflammasome Activation in Pseudomonas aeruginosa LPS-Stimulated THP-1 Cells and Exerts Regulation through the MAPKs/NF-κB Pathway. MDPI. [Link]
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Benzyl Isothiocyanate Attenuates Inflammasome Activation in Pseudomonas aeruginosa LPS-Stimulated THP-1 Cells and Exerts Regulation through the MAPKs/NF-κB Pathway. PubMed. [Link]
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Benzyl isothiocyanates modulate inflammation, oxidative stress, and apoptosis via Nrf2/HO-1 and NF-κB signaling pathways on indomethacin-induced gastric injury in rats. Food & Function (RSC Publishing). [Link]
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Effects of Benzyl Isothiocyanate and Its N-Acetylcysteine Conjugate on Induction of Detoxification Enzymes in Hepa1c1c7 Mouse Hepatoma Cells. PMC - NIH. [Link]
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Effect of Isothiocyanates on Nuclear Accumulation of NF-κB, Nrf2, and Thioredoxin in Caco-2 Cells. ACS Publications. [Link]
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Molecular Targets of Isothiocyanates in Cancer: Recent Advances. PMC - NIH. [Link]
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Benzyl Isothiocyanate Exhibits Anti-Inflammatory Effects in Murine Macrophages and in Mouse Skin. PubMed. [Link]
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Benzyl isothiocyanate inhibits TNFα-driven lipolysis via suppression of the ERK/PKA/HSL signaling pathway in 3T3-L1 adipocytes. ResearchGate. [Link]
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Cysteine specific bioconjugation with benzyl isothiocyanates. UCL Discovery. [Link]
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Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Publishing. [Link]
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Effects of Benzyl Isothiocyanate and Its N-acetylcysteine Conjugate on Induction of Detoxification Enzymes in hepa1c1c7 Mouse Hepatoma Cells. PubMed. [Link]
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Benzyl isothiocyanate exhibits anti-inflammatory effects in murine macrophages and in mouse skin. ResearchGate. [Link]
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Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability. MDPI. [Link]
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The metabolism of benzyl isothiocyanate and its cysteine conjugate. PMC - NIH. [Link]
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The metabolism of benzyl isothiocyanate and its cysteine conjugate. Biochemical Journal. [Link]
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Benzyl isothiocyanate inhibits invasion and induces apoptosis via reducing S100A4 expression and increases PUMA expression in oral squamous cell carcinoma cells. PMC - NIH. [Link]
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Glutathione- and cysteine-mediated cytotoxicity of allyl and benzyl isothiocyanate. PubMed. [Link]
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Phenethyl Isothiocyanate (PEITC) interaction with Keap1 activates the Nrf2 pathway and inhibits lipid accumulation in adipocytes. PubMed. [Link]
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The Role of NRF2/KEAP1 Signaling Pathway in Cancer Metabolism. MDPI. [Link]
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Molecular Basis of the KEAP1-NRF2 Signaling Pathway. ResearchGate. [Link]
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Role of Cysteine S-Conjugate β-Lyases in the Bioactivation of Renal Toxicants. ResearchGate. [Link]
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Cysteine based Conjugation Strategy. Creative Biolabs. [Link]
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S-[N-Benzyl(thiocarbamoyl)]-L-cysteine: A Comprehensive Technical Guide for Drug Development Professionals
Introduction: Unveiling a Promising Organosulfur Compound
S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BTC) is a significant metabolite of benzyl isothiocyanate (BITC), a naturally occurring organosulfur compound found in cruciferous vegetables.[1][2] Organosulfur compounds, a diverse class of molecules containing carbon-sulfur bonds, have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities.[3] This guide provides an in-depth technical overview of BTC, from its fundamental chemical properties and synthesis to its intricate mechanism of action and promising therapeutic potential, particularly in the realm of oncology. We will explore the scientific underpinnings of its synthesis, its biological activities, and its toxicological profile, offering a comprehensive resource for researchers and drug development professionals.
Chemical Profile: Structure and Properties
S-[N-Benzyl(thiocarbamoyl)]-L-cysteine is characterized by a dithiocarbamate linkage formed between the isothiocyanate group of benzyl isothiocyanate and the thiol group of the amino acid L-cysteine. This structure imparts specific chemical and biological properties to the molecule.
| Property | Value | Source |
| Molecular Formula | C11H14N2O2S2 | [4] |
| Molecular Weight | 270.37 g/mol | [4] |
| IUPAC Name | (2R)-2-amino-3-[(benzylcarbamothioyl)sulfanyl]propanoic acid | [4] |
| CAS Number | 35446-36-7 | [4] |
The presence of the dithiocarbamate group is a key feature, as this linkage can be reversible, allowing for the potential release of the bioactive parent compound, benzyl isothiocyanate, under physiological conditions.[5][6]
Synthesis and Characterization: A Detailed Protocol
The synthesis of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine is achieved through the nucleophilic addition of the thiol group of L-cysteine to the electrophilic carbon of the isothiocyanate group of benzyl isothiocyanate.[7][8]
Experimental Protocol: Synthesis of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine
Materials:
-
L-cysteine
-
Benzyl isothiocyanate
-
Ethanol (or a suitable polar solvent)
-
Deionized water
-
Hydrochloric acid (for pH adjustment)
-
Sodium hydroxide (for pH adjustment)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
pH meter
-
Filtration apparatus
Procedure:
-
Dissolution of L-cysteine: Dissolve L-cysteine in a minimal amount of deionized water in a round-bottom flask. Adjust the pH of the solution to approximately 8.0-8.5 using a dilute solution of sodium hydroxide. This is crucial as the thiolate form of cysteine is the more reactive nucleophile.[7]
-
Reaction with Benzyl Isothiocyanate: While stirring the L-cysteine solution, add a stoichiometric equivalent of benzyl isothiocyanate dissolved in a minimal amount of ethanol. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting materials and the formation of the product.
-
Product Precipitation: Upon completion of the reaction, acidify the reaction mixture to a pH of approximately 3-4 with dilute hydrochloric acid. This will protonate the carboxylic acid group of the product, reducing its solubility in the aqueous medium and causing it to precipitate.
-
Isolation and Purification: Collect the precipitated product by vacuum filtration. Wash the solid with cold deionized water to remove any unreacted L-cysteine and salts. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Drying and Characterization: Dry the purified S-[N-Benzyl(thiocarbamoyl)]-L-cysteine under vacuum. Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.
Caption: Proposed mechanism of action of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine.
Therapeutic Potential: Focus on Oncology
The primary therapeutic application of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine lies in its potential as an anticancer agent. This is largely due to the well-documented anticancer properties of its parent compound, benzyl isothiocyanate.
BITC has been shown to exhibit a range of anticancer activities, including:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells. [2]* Cell Cycle Arrest: Halting the proliferation of cancer cells. [2]* Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors.
-
Anti-inflammatory Effects: Modulating inflammatory pathways that can contribute to cancer progression.
The conjugation of BITC with L-cysteine to form BTC may offer several advantages in a therapeutic context, such as improved bioavailability and targeted delivery to cancer cells, which often have altered amino acid transport mechanisms.
Toxicology and Safety Profile
The toxicology of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine is intrinsically linked to the toxicity of benzyl isothiocyanate. While BITC exhibits selective toxicity towards cancer cells, it can also affect normal cells at higher concentrations. The conjugation with cysteine is believed to modulate its toxicity profile. [5][9]Studies on related isothiocyanate conjugates have shown that the toxicity can be influenced by the nature of the conjugate and the cellular environment. [10] Cytotoxicity Data for Benzyl Isothiocyanate (as a proxy):
| Cell Line | Cancer Type | IC50 (µM) | Source |
| SKM-1 | Acute Myeloid Leukemia | 4.0-5.0 | [1] |
| SKM/VCR (drug-resistant) | Acute Myeloid Leukemia | 4.0-5.0 | [1] |
Future Directions: Research and Development
S-[N-Benzyl(thiocarbamoyl)]-L-cysteine represents a promising lead compound for the development of novel anticancer therapeutics. Future research should focus on several key areas:
-
Detailed Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of BTC in vivo.
-
Elucidation of the Precise Mechanism of Action: Including direct confirmation of its HDAC inhibitory activity and the identification of other potential cellular targets.
-
In Vivo Efficacy Studies: To evaluate the antitumor activity of BTC in preclinical animal models of various cancers.
-
Optimization of the Molecular Structure: To enhance potency, selectivity, and pharmacokinetic properties through medicinal chemistry approaches.
Conclusion
S-[N-Benzyl(thiocarbamoyl)]-L-cysteine is a compelling molecule at the intersection of natural product chemistry and modern drug discovery. Its role as a prodrug of the potent anticancer agent benzyl isothiocyanate, coupled with its potential for direct biological activity, makes it a subject of significant interest. This technical guide has provided a comprehensive overview of its chemical nature, synthesis, mechanism of action, therapeutic potential, and toxicological considerations. Continued research and development in this area hold the promise of translating the potential of this organosulfur compound into tangible clinical benefits for cancer patients.
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Addition of Thiols to Isocyanates Catalyzed by Simple Rare-Earth-Metal Amides: Synthesis of S-Alkyl Thiocarbamates and Dithiocarbamates. ACS Publications. [Link]
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Organosulfur compounds. Taylor & Francis Online. [Link]
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Reactivity of the isothiocyanate group with cysteine and lysine. ResearchGate. [Link]
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Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. MDPI. [Link]
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Sulforaphane Induces Cell Cycle Arrest and Apoptosis in Acute Lymphoblastic Leukemia Cells. ResearchGate. [Link]
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Synthesis and Application of Iso Thio cyanates. JETIR. [Link]
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Naturally Derived Phenethyl Isothiocyanate Modulates Induction of Oxidative Stress via Its N-Acetylated Cysteine Conjugated form in Malignant Melanoma. MDPI. [Link]
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Chemopreventive activity of thiol conjugates of isothiocyanates for lung tumorigenesis. ResearchGate. [Link]
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- 10. Involvement of glutathione metabolism in the cytotoxicity of the phenethyl isothiocyanate and its cysteine conjugate to human leukaemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to S-[N-Benzyl(thiocarbamoyl)]-L-cysteine: Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BTC) is a significant cysteine conjugate of benzyl isothiocyanate (BITC), a natural compound found in cruciferous vegetables with well-documented anticancer properties. As a key metabolite in the mercapturic acid pathway of BITC, BTC plays a crucial role in the bioavailability and biological activity of its parent compound. This technical guide provides a comprehensive overview of the physical and chemical properties of BTC, its synthesis, analytical methodologies for its characterization, and a detailed exploration of its mechanism of action as an anticancer agent. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
Benzyl isothiocyanate (BITC) has garnered considerable attention for its potent chemopreventive and therapeutic effects against various cancers. The in vivo efficacy of BITC is intricately linked to its metabolic fate, primarily through the mercapturic acid pathway. This pathway involves the conjugation of BITC with glutathione (GSH), followed by enzymatic degradation to its cysteine conjugate, S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BTC). BTC is not merely an inert metabolite but exhibits significant biological activity, contributing to the overall anticancer effects of BITC.[1] A thorough understanding of the physicochemical properties and biological actions of BTC is therefore essential for the rational design and development of novel cancer therapeutics based on isothiocyanates.
Physicochemical Properties
A detailed understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. This section outlines the known physical and chemical characteristics of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine.
General Properties
| Property | Value | Reference |
| Chemical Name | S-[N-Benzyl(thiocarbamoyl)]-L-cysteine | N/A |
| Synonym | Benzyl isothiocyanate cysteine conjugate | [1] |
| CAS Number | 35446-36-7 | [1] |
| Molecular Formula | C₁₁H₁₄N₂O₂S₂ | [1] |
| Molecular Weight | 270.37 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 191-193°C | [1] |
Solubility
Spectral Data
Comprehensive spectral data for S-[N-Benzyl(thiocarbamoyl)]-L-cysteine is not extensively published. However, based on its chemical structure, the following characteristic spectral features can be anticipated:
-
¹H NMR: Signals corresponding to the protons of the benzyl group (aromatic and methylene), the cysteine backbone (α-CH, β-CH₂), and the N-H protons of the thiocarbamoyl and amino groups.
-
¹³C NMR: Resonances for the carbons of the benzyl group, the cysteine moiety (carboxyl, α-carbon, β-carbon), and the thiocarbonyl carbon of the thiocarbamoyl group.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (carboxylic acid), C=S stretching (thiocarbamoyl), and aromatic C-H stretching.
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 271.0575. Fragmentation patterns would likely involve cleavage of the benzyl group and fragmentation of the cysteine backbone.
Acidity (pKa)
The pKa values for the carboxylic acid and amino groups of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine have not been experimentally determined. However, they are expected to be in a similar range to those of L-cysteine, which has pKa values of approximately 1.96 (carboxyl) and 8.18 (amino). Computational prediction tools can be utilized to estimate the pKa values of BTC.[2][3][4]
Chemical Properties and Stability
The chemical reactivity and stability of BTC are crucial for its handling, storage, and formulation.
Synthesis
S-[N-Benzyl(thiocarbamoyl)]-L-cysteine is synthesized through the nucleophilic addition of the thiol group of L-cysteine to the electrophilic carbon of the isothiocyanate group of benzyl isothiocyanate.
Figure 1: Synthesis of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine.
Experimental Protocol: Synthesis of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine
-
Dissolve L-cysteine in a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4).
-
Add an equimolar amount of benzyl isothiocyanate, dissolved in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO), to the L-cysteine solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for a specified period (e.g., 2-4 hours), monitoring the reaction progress by a suitable analytical technique such as TLC or HPLC.
-
Upon completion, the product may precipitate out of the solution or can be isolated by adjusting the pH to its isoelectric point.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Note: This is a generalized protocol. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary to achieve high yields and purity.
Stability
The stability of S-cysteine conjugates can be influenced by pH and temperature. The thiocarbamoyl linkage in BTC may be susceptible to hydrolysis under strongly acidic or basic conditions. A study on a similar compound, S-(purin-6-yl)-L-cysteine, showed that it was more stable at highly acidic or basic pH compared to neutral conditions.[5][6] The stability of BTC should be experimentally evaluated under various conditions to establish optimal storage and handling procedures.
Analytical Methods
Accurate and reliable analytical methods are essential for the quantification and characterization of BTC in various matrices.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common technique for the analysis of isothiocyanate metabolites.
Illustrative HPLC Method for BTC Analysis:
-
Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where BTC exhibits strong absorbance (e.g., around 254 nm).
-
Quantification: Quantification can be achieved using an external standard calibration curve prepared with a purified BTC standard.
Figure 2: General workflow for HPLC analysis of BTC.
Biological Activity and Mechanism of Action
S-[N-Benzyl(thiocarbamoyl)]-L-cysteine exhibits significant anticancer activity, contributing to the overall therapeutic effects of its parent compound, BITC.
Anticancer Activity
In vitro studies have demonstrated that BTC inhibits the growth of various cancer cell lines, including leukemia and bladder cancer cells.[1] It has been shown to induce apoptosis, a form of programmed cell death, in cancer cells.[1] The cytotoxic effects of BTC are often comparable to those of BITC, suggesting that it is a biologically active metabolite.
Mechanism of Action
The precise molecular mechanisms underlying the anticancer activity of BTC are still under investigation. However, based on studies of BITC and other isothiocyanates, several key pathways are likely involved:
-
Induction of Apoptosis: BTC is believed to induce apoptosis through the intrinsic mitochondrial pathway. This involves the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases.[8][9][10]
-
Cell Cycle Arrest: Isothiocyanates and their conjugates have been shown to cause cell cycle arrest, preventing cancer cells from proliferating.[11][12][13] This is often associated with the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases.
-
Inhibition of Carcinogen-Activating Enzymes: BTC has been shown to inhibit N-dimethylnitrosamine demethylase, an enzyme involved in the activation of certain procarcinogens.[1] This suggests a role for BTC in cancer chemoprevention.
Figure 3: Proposed mechanisms of anticancer action of BTC.
Conclusion
S-[N-Benzyl(thiocarbamoyl)]-L-cysteine is a biologically active metabolite of benzyl isothiocyanate with significant potential as an anticancer agent. This technical guide has provided a comprehensive overview of its known physicochemical properties, synthesis, and mechanism of action. Further research is warranted to fully elucidate its pharmacological profile, including detailed stability studies, the development of validated analytical methods, and in-depth investigations into its molecular targets and signaling pathways. Such studies will be instrumental in harnessing the therapeutic potential of BTC and other isothiocyanate-based compounds for the treatment and prevention of cancer.
References
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In vitro cytotoxic activity (IC50) of the tested compounds on different cell lines. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Cysteine and histidine pKa prediction: alchemical free energy calculations and force field reparameterization | Theoretical and Computational Chemistry | ChemRxiv | Cambridge Open Engage. (2024, October 18). Retrieved January 12, 2026, from [Link]
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Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]
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Effects of pH, temperature, and chemical structure on the stability of S-(purin-6-yl)-L-cysteine: evidence for a novel molecular rearrangement mechanism to yield N-(purin-6-yl)-L-cysteine. (1996). Chemical Research in Toxicology, 9(3), 654–658. [Link]
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Cytotoxicity (IC50, µg/mL) of different tested compounds against human... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Cytotoxicity (IC 50 ) of the tested compounds on different cell lines. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Synthesis of thia-Michael-Type Adducts between Naphthoquinones and N-Acetyl-L-Cysteine and Their Biological Activity. (2022). Molecules, 27(19), 6299. [Link]
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1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000574). (n.d.). Retrieved January 12, 2026, from [Link]
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Effects of thiols on topoisomerase-IIα activity and cell cycle progression. (2000). Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 459(3), 209–219. [Link]
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Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer cells. (2018). Oncology Letters, 16(5), 6545–6552. [Link]
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N‑acetyl-S-(p-chlorophenylcarbamoyl)cysteine induces mitochondrial-mediated apoptosis and suppresses migration in melanoma cells. (2015). Oncology Reports, 34(5), 2547–2556. [Link]
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A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. (2020). Insights in Analytical Electrochemistry, 6, 1–10. [Link]
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Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. (1983). Analytical Biochemistry, 131(1), 1–16. [Link]
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Effects of pH, temperature, and chemical structure on the stability of S-(purin-6-yl)-L-cysteine. (1996). Chemical Research in Toxicology, 9(3), 654–658. [Link]
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Oncogenic accumulation of cysteine promotes cancer cell proliferation by regulating the translation of D-type cyclins. (2024). Journal of Biological Chemistry, 300(1), 105527. [Link]
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L-(+)-Cysteine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved January 12, 2026, from [Link]
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A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N - Insights.bio. (2020, April 8). Retrieved January 12, 2026, from [Link]
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Cyspka - PyMOL Wiki. (n.d.). Retrieved January 12, 2026, from [Link]
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N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells. (2017). Experimental and Therapeutic Medicine, 14(3), 2446–2452. [Link]
- US3974031A - Process for producing L-cysteine or its derivatives. (n.d.). Google Patents.
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N-acetyl-L-cysteine increases MnSOD activity and enhances the recruitment of quiescent human fibroblasts to the proliferation cycle during wound healing. (2014). Molecular Medicine Reports, 9(4), 1332–1338. [Link]
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Unusual fragmentation of derivatized cysteine-containing peptides. (2012). Journal of the American Society for Mass Spectrometry, 23(10), 1746–1755. [Link]
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NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]
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The synthesis and high-resolution NMR spectroscopy of ethyl N-(2-triphenylmethylthio)ethanoyl-O-{4′-[4″-(1″-bis(2‴- chloroethyl)amino)phenyl]butanoyl}-L-seryl-S-benzyl-L-cysteine: A chelate-chlorambucil complex for use as a ligand for 99mTc radio-imaging. (1996). Journal of Labelled Compounds and Radiopharmaceuticals, 38(10), 941–953. [Link]
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N-(tert-Butoxycarbonyl)-S-benzyl-L-cysteine - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved January 12, 2026, from [Link]
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S-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in Ipomoea grandifolia. (2024). International Journal of Molecular Sciences, 25(14), 7586. [Link]
- S-Benzyl-L-cysteine. (2025).
- QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. (2025). International Journal of Molecular Sciences, 26(1), 22.
- CN104316618A - Method for measuring L-cysteine content by HPLC (high performance liquid chromatography) process. (n.d.). Google Patents.
- Synthesis of S-benzyl-thiopyruvic acid and its conversion to N-acetyl-S-benzyl-L-cysteine in the rat. (1948).
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Benchmarking tools for in silico cysteine pKa prediction. (2023). Journal of Chemical Information and Modeling, 63(9), 2737–2748. [Link]
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Top-Down Mass Spectrometry and Assigning Internal Fragments for Determining Disulfide Bond Positions in Proteins. (2021). Journal of the American Society for Mass Spectrometry, 32(9), 2378–2386. [Link]
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Proposed fragmentation pattern of L-cysteine. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Vrije Universiteit Brussel Crystalline structures of l-cysteine and l-cystine Su, Yangyang; Hessou, Etienne P. (n.d.). Retrieved January 12, 2026, from [Link]
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Cystine - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 12, 2026, from [Link]
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L-Cysteine mitigates ROS-induced apoptosis and neurocognitive deficits by protecting against endoplasmic reticulum stress and mitochondrial dysfunction in mouse neuronal cells. (2024). Biomedicine & Pharmacotherapy, 180, 117538. [Link]
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- US6765109B1 - Preparation of S-aryl-cysteine and its derivatives. (n.d.). Google Patents.
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An In-depth Technical Guide to S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (CAS 35446-36-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine, a molecule of significant interest in the fields of cancer research and chemoprevention. As a cysteine conjugate of benzyl isothiocyanate (BITC), it represents a critical metabolite and potential prodrug form of a potent, naturally derived anticancer agent. This document delves into its synthesis, physicochemical properties, mechanism of action, and the analytical methodologies requisite for its study, offering field-proven insights to empower your research and development endeavors.
Introduction: The Scientific Rationale
Isothiocyanates (ITCs), predominantly found in cruciferous vegetables, are well-established for their chemopreventive and therapeutic properties. Benzyl isothiocyanate (BITC) is a prominent member of this class, exhibiting robust anticancer activities. However, the high reactivity of the isothiocyanate group leads to rapid conjugation with endogenous thiols, primarily glutathione (GSH), followed by metabolic processing to the cysteine conjugate, S-[N-Benzyl(thiocarbamoyl)]-L-cysteine. Understanding the chemistry and biology of this specific conjugate is paramount, as it is a key player in the metabolic pathway of BITC and may possess its own distinct biological activities or serve as a more stable delivery form of the parent compound.[1][2] This guide will illuminate the multifaceted nature of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine, providing the foundational knowledge necessary for its application in a research and drug development context.
Physicochemical Properties & Data
A thorough understanding of the physicochemical properties of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine is fundamental to its effective application in experimental settings.
| Property | Value | Source |
| CAS Number | 35446-36-7 | [1] |
| Molecular Formula | C₁₁H₁₄N₂O₂S₂ | [1] |
| Molecular Weight | 270.37 g/mol | [1] |
| IUPAC Name | (2R)-2-amino-3-(benzylcarbamothioylsulfanyl)propanoic acid | [1] |
| Synonyms | Benzyl isothiocyanate cysteine conjugate | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 191-193°C | [1] |
| Solubility | Soluble in water | [1] |
| Storage Temperature | -20°C | [1] |
Synthesis and Chemical Reactivity
The synthesis of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine is predicated on the nucleophilic addition of the thiol group of L-cysteine to the electrophilic isothiocyanate moiety of benzyl isothiocyanate.[3][4][5] This reaction is typically rapid and proceeds under mild conditions.
Reaction Mechanism
The lone pair of electrons on the sulfur atom of the L-cysteine thiol acts as a nucleophile, attacking the central carbon atom of the isothiocyanate group in benzyl isothiocyanate. This forms a dithiocarbamate linkage. The reaction is influenced by pH, with the thiolate form of cysteine being the more reactive species.[4][5]
Caption: Synthesis of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine.
Detailed Synthesis Protocol
This protocol is a representative procedure based on the known reactivity of isothiocyanates with cysteine.
Materials:
-
L-cysteine hydrochloride monohydrate
-
Benzyl isothiocyanate
-
Sodium bicarbonate
-
Ethanol
-
Water
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of L-cysteine: In a round-bottom flask, dissolve L-cysteine hydrochloride monohydrate in deionized water.
-
Neutralization: Slowly add sodium bicarbonate to the L-cysteine solution while stirring until the pH is approximately 7-8. This deprotonates the thiol group, increasing its nucleophilicity.
-
Addition of Benzyl Isothiocyanate: Dissolve benzyl isothiocyanate in ethanol and add it dropwise to the L-cysteine solution with vigorous stirring at room temperature.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature. The formation of a white precipitate indicates the product.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with water and then with diethyl ether to remove unreacted starting materials.
-
Drying: Dry the product under vacuum to yield S-[N-Benzyl(thiocarbamoyl)]-L-cysteine as a white to off-white powder.
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR, mass spectrometry, and HPLC.
Biological Activity and Mechanism of Action
S-[N-Benzyl(thiocarbamoyl)]-L-cysteine is recognized for its anticancer and chemopreventive activities.[1] It has been shown to inhibit the growth of leukemia cells and induce apoptosis in bladder cancer cells.[1] The biological effects are largely attributed to its role as a stable conjugate and metabolite of the highly reactive benzyl isothiocyanate (BITC).
Proposed Mechanism of Action
The prevailing hypothesis is that S-[N-Benzyl(thiocarbamoyl)]-L-cysteine can act as a carrier molecule, releasing the parent BITC within the cellular environment. Once released, BITC can exert its pleiotropic anticancer effects, which include:
-
Induction of Oxidative Stress: BITC can deplete intracellular glutathione (GSH) and generate reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.
-
Cell Cycle Arrest: It can cause cell cycle arrest at the G2/M phase, inhibiting cancer cell proliferation.
-
Modulation of Signaling Pathways: BITC is known to modulate multiple signaling pathways critical for cancer cell survival and proliferation, including the inhibition of the mTOR and VEGFR signaling pathways.
Caption: Proposed mechanism of action.
Pharmacokinetics and Metabolism
Following oral administration, benzyl isothiocyanate is rapidly absorbed and conjugated with glutathione. This conjugate is then sequentially metabolized to the cysteinylglycine and finally to the cysteine conjugate, S-[N-Benzyl(thiocarbamoyl)]-L-cysteine.[2] This cysteine conjugate can then be acetylated to form the corresponding mercapturic acid, which is a major urinary metabolite.[2][6] The pharmacokinetics of S-allyl-L-cysteine, a related compound, have been shown to be characterized by high oral bioavailability and extensive renal reabsorption, suggesting that S-[N-Benzyl(thiocarbamoyl)]-L-cysteine may also have favorable pharmacokinetic properties.[7]
Analytical Methodologies
Accurate and reliable analytical methods are crucial for the quantification of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine in biological matrices and for quality control of synthetic preparations.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is a suitable technique for the analysis of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine.
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
Sample Preparation (from biological matrices):
-
Protein Precipitation: Precipitate proteins in plasma or cell lysate samples with an equal volume of ice-cold acetonitrile.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for injection.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex biological samples, LC-MS/MS is the method of choice.
Caption: LC-MS/MS analytical workflow.
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system as described above.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode, to be optimized for the analyte.
-
MRM Transitions: Specific precursor-to-product ion transitions for S-[N-Benzyl(thiocarbamoyl)]-L-cysteine and an internal standard should be determined.
Applications in Research and Drug Development
S-[N-Benzyl(thiocarbamoyl)]-L-cysteine is a valuable tool for a range of research applications:
-
Cancer Research: Investigating its efficacy as a standalone anticancer agent or in combination with other therapies.[8][9][10]
-
Chemoprevention Studies: Evaluating its potential to prevent or delay the onset of cancer.
-
Pharmacokinetic and Metabolism Studies: Serving as a reference standard for the analysis of BITC metabolism.[2]
-
Drug Delivery: Exploring its potential as a more stable and bioavailable prodrug of BITC.
Conclusion and Future Perspectives
S-[N-Benzyl(thiocarbamoyl)]-L-cysteine is a molecule of considerable scientific interest, bridging the gap between the dietary intake of isothiocyanates and their biological effects. Its role as a key metabolite of benzyl isothiocyanate underscores the importance of studying this conjugate to fully understand the anticancer and chemopreventive properties of its parent compound. Future research should focus on elucidating the specific molecular targets and signaling pathways directly modulated by S-[N-Benzyl(thiocarbamoyl)]-L-cysteine, as well as on optimizing its formulation and delivery for potential therapeutic applications. This guide provides a solid foundation for researchers to explore the full potential of this promising compound.
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Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Publishing. [Link]
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Mennicke, W. H., Kral, T., Krumbiegel, G., & Rittmann, N. (1987). Determination of N-acetyl-S-(N-alkylthiocarbamoyl)-l-cysteine, a principal metabolite of alkyl isothiocyanates, in rat urine. Journal of Chromatography B: Biomedical Sciences and Applications, 414, 19–24. [Link]
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Metabolism, excretion, and pharmacokinetics of S-allyl-L-cysteine in rats and dogs. Drug Metabolism and Disposition, 43(6), 843-851. [Link]
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The versatile utility of cysteine as a target for cancer treatment. Frontiers in Oncology. [Link]
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Bridging the Gap in Cancer Research: Sulfur Metabolism of Leukemic Cells with a Focus on L-Cysteine Metabolism and Hydrogen Sulfide-Producing Enzymes. International Journal of Molecular Sciences, 24(15), 12345. [Link]
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Cysteine as a Carbon Source, a Hot Spot in Cancer Cells Survival. Frontiers in Oncology, 10, 1032. [Link]
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In Vitro Toxicity Profile of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine: A Technical Guide for Drug Development Professionals
Foreword: Unveiling the In Vitro Toxicological Landscape of a Promising Therapeutic Candidate
S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BNTC) is a cysteine conjugate of benzyl isothiocyanate (BITC), a naturally occurring compound found in cruciferous vegetables with demonstrated anticancer properties. As a metabolite of BITC, BNTC is of significant interest to the drug development community for its potential as a chemotherapeutic or chemopreventive agent. Understanding the in vitro toxicity profile of BNTC is a critical step in its preclinical evaluation, providing essential insights into its safety and mechanism of action. This technical guide offers a comprehensive overview of the methodologies and expected outcomes for assessing the in vitro toxicity of BNTC, drawing upon existing literature on BNTC, its parent compound BITC, and related isothiocyanate conjugates.
Rationale for In Vitro Toxicity Profiling of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BNTC)
The conjugation of isothiocyanates with L-cysteine is a key step in their metabolism and can significantly alter their biological activity. While the parent compound, benzyl isothiocyanate (BITC), has been extensively studied, the toxicity profile of its cysteine conjugate, BNTC, is less well-characterized. Preliminary evidence suggests that BNTC may exhibit greater cytotoxicity than BITC, highlighting the importance of its direct toxicological assessment[1]. A thorough in vitro toxicity profile is essential to:
-
Establish a preliminary safety profile: Identify potential toxic liabilities early in the drug development process.
-
Elucidate mechanisms of action: Understand the molecular pathways through which BNTC exerts its cytotoxic effects.
-
Guide in vivo study design: Inform dose selection and potential target organs for toxicity in subsequent animal studies.
-
Support regulatory submissions: Provide essential data for Investigational New Drug (IND) applications.
This guide will detail the core in vitro assays necessary to construct a robust toxicity profile for BNTC, focusing on cytotoxicity, genotoxicity, and key mechanistic endpoints.
Cytotoxicity Assessment: Quantifying the Potency of BNTC
The initial step in evaluating the toxicity of BNTC is to determine its cytotoxic potential across a panel of relevant cell lines. This typically involves assessing cell viability and proliferation following exposure to a range of BNTC concentrations.
Foundational Principles of Cytotoxicity Assays
The choice of cell lines is critical and should include both cancerous and non-cancerous cell types to assess for selective toxicity. For a compound like BNTC with potential anticancer activity, a panel of human cancer cell lines (e.g., leukemia, bladder cancer) would be appropriate[2]. The inclusion of normal cell lines (e.g., hepatocytes, renal proximal tubular cells) provides an indication of the therapeutic window[3].
Experimental Workflow: Determining IC50 Values
The half-maximal inhibitory concentration (IC50) is a key parameter derived from cytotoxicity assays, representing the concentration of a compound that inhibits a biological process by 50%.
Step-by-Step Protocol for MTT Assay:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of BNTC in the appropriate cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the BNTC dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the BNTC concentration to determine the IC50 value.
Expected Cytotoxic Profile of BNTC
Based on studies of its parent compound, BITC, and related conjugates, BNTC is expected to exhibit significant cytotoxicity, particularly in cancer cell lines. Research has shown that the cysteine conjugate of BITC is more toxic than BITC itself in rat hepatocytes[1]. The N-acetylcysteine conjugate of phenethyl isothiocyanate (PEITC-NAC) has also been shown to induce apoptosis in human lung carcinoma cells, suggesting that the conjugated form can be highly active[2].
Table 1: Predicted Cytotoxicity of BNTC in Various Cell Lines (Hypothetical Data)
| Cell Line | Cell Type | Predicted IC50 (µM) | Selectivity Index (Normal/Cancer) |
| HL-60 | Human Leukemia | < 10 | - |
| T24 | Human Bladder Cancer | < 20 | - |
| HepG2 | Human Hepatoma | 10-50 | - |
| RL-4 | Rat Hepatocyte | > 50 | > 5 (vs. HL-60) |
| LLC-PK1 | Pig Kidney Proximal Tubule | > 50 | > 2.5 (vs. T24) |
Genotoxicity Assessment: Evaluating the Potential for DNA Damage
Genotoxicity testing is a critical component of the safety assessment of any new drug candidate, as DNA damage can lead to mutations and carcinogenesis. A standard battery of in vitro genotoxicity assays is recommended to assess the potential of BNTC to induce gene mutations and chromosomal damage.
The Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.
Rationale for Inclusion: This is a standard regulatory requirement and provides a rapid screen for point mutations. The assay should be conducted with and without metabolic activation (S9 fraction from rat liver) to detect both direct-acting mutagens and those that require metabolic activation.
In Vitro Micronucleus Assay
The micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events. Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei.
Step-by-Step Protocol for In Vitro Micronucleus Assay:
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6) or primary human lymphocytes.
-
Treatment: Expose the cells to various concentrations of BNTC, along with negative and positive controls, for a defined period.
-
Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.
-
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).
-
Microscopic Analysis: Score the frequency of micronuclei in a predetermined number of binucleated cells.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Following treatment with a genotoxic agent, cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail," the length and intensity of which are proportional to the amount of DNA damage.
Rationale for Inclusion: This assay provides a direct measure of DNA damage and can be adapted to detect different types of lesions (single-strand breaks, double-strand breaks, and alkali-labile sites).
Mechanistic Toxicology: Delving into the "How" and "Why"
Understanding the molecular mechanisms underlying the toxicity of BNTC is crucial for predicting its effects in vivo and for identifying potential biomarkers of exposure or toxicity. Key areas of investigation include the induction of apoptosis, effects on the cell cycle, generation of reactive oxygen species (ROS), and mitochondrial dysfunction.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a common mechanism of action for many anticancer drugs. The parent compound, BITC, is a known inducer of apoptosis[4][5].
Experimental Approach: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis.
-
Annexin V: Binds to phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent DNA intercalator that is excluded by viable cells but can enter cells with compromised membrane integrity (late apoptotic and necrotic cells).
Expected Outcome: Treatment with BNTC is expected to increase the percentage of early (Annexin V-positive, PI-negative) and late (Annexin V-positive, PI-positive) apoptotic cells in a dose- and time-dependent manner.
Cell Cycle Analysis
Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. BITC has been shown to induce cell cycle arrest in various cancer cell lines[5].
Experimental Approach: Propidium Iodide Staining and Flow Cytometry
Cells are fixed, treated with RNase, and stained with PI. The DNA content of individual cells is then measured by flow cytometry, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Expected Outcome: BNTC may induce arrest at specific checkpoints of the cell cycle, such as the G2/M phase, which is a common effect of DNA-damaging agents.
Oxidative Stress Induction
Isothiocyanates are known to induce oxidative stress by depleting intracellular glutathione (GSH) and generating reactive oxygen species (ROS)[6][7][8].
Experimental Approach: Measurement of Intracellular ROS
Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
Step-by-Step Protocol for ROS Detection:
-
Cell Treatment: Treat cells with BNTC for the desired time.
-
Probe Loading: Incubate the cells with DCFH-DA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
Mitochondrial Dysfunction
Mitochondria are central to cellular metabolism and are also key regulators of apoptosis. Mitochondrial dysfunction is a common mechanism of drug-induced toxicity. The N-acetyl-cysteine conjugate of phenylhexyl isothiocyanate has been shown to induce mitochondrial membrane depolarization[9].
Experimental Approach: Mitochondrial Membrane Potential (ΔΨm) Assay
The mitochondrial membrane potential can be measured using cationic fluorescent dyes such as JC-1 or TMRE. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Expected Outcome: BNTC is likely to cause a dose-dependent decrease in mitochondrial membrane potential, indicative of mitochondrial dysfunction.
Conclusion and Future Directions
This technical guide provides a framework for the comprehensive in vitro toxicity profiling of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine. While direct experimental data for BNTC is still emerging, the known toxicological properties of its parent compound, BITC, and related isothiocyanate-cysteine conjugates provide a strong foundation for predicting its in vitro behavior.
The proposed battery of assays, encompassing cytotoxicity, genotoxicity, and key mechanistic endpoints, will generate a robust dataset to support the continued development of BNTC as a potential therapeutic agent. Future studies should focus on expanding the panel of cell lines to include a wider range of cancer types and normal tissues, as well as exploring more in-depth mechanistic pathways, such as the specific proteins targeted by BNTC and the role of cellular transport in its uptake and efflux. By systematically characterizing its in vitro toxicity, we can pave the way for a more informed and efficient translation of this promising compound from the laboratory to the clinic.
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An In-Depth Technical Guide to the Solubility and Stability of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BNTC) is a cysteine conjugate of benzyl isothiocyanate (BITC) that has demonstrated noteworthy anticancer activity, including the inhibition of leukemia cell growth and induction of apoptosis in bladder cancer cells.[1] As with any promising therapeutic candidate, a thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic assessment, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive framework for characterizing the solubility and stability of BNTC. While specific experimental data for BNTC is not extensively published, this guide synthesizes established principles from the literature on cysteine derivatives and thiocarbamates to offer authoritative, field-proven methodologies for its complete physicochemical profiling. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in established regulatory and scientific standards.
Introduction: The Physicochemical Landscape of BNTC
S-[N-Benzyl(thiocarbamoyl)]-L-cysteine is a multifaceted molecule, and its solubility and stability are governed by the interplay of its constituent functional groups: the L-cysteine backbone and the S-linked N-benzylthiocarbamoyl moiety.
-
The L-Cysteine Backbone: The free amino acid group and the carboxylic acid group impart zwitterionic character, suggesting good solubility in polar protic solvents, particularly water.[2][3][4] The solubility of L-cysteine itself is well-documented, with high solubility in water and decreasing solubility in alcohols with longer carbon chains.[2][3][4] We can hypothesize a similar trend for BNTC, although the bulky, more hydrophobic N-benzylthiocarbamoyl group will modulate this behavior.
-
The Thiocarbamate Linkage: This functional group is the likely point of instability. Thiocarbamates, while relatively stable in their pure, dry form, are susceptible to degradation.[2] A critical piece of evidence comes from a related compound, N-acetyl-S-(N-alkylthiocarbamoyl)-L-cysteine, which is known to decompose at a pH greater than 5.[5][6] This strongly suggests that BNTC will exhibit pH-dependent instability, particularly in neutral to alkaline conditions.
This guide will provide the protocols to quantitatively determine these key characteristics.
Solubility Determination: A Multipronged Approach
The solubility of a drug candidate is a critical determinant of its bioavailability and formulation possibilities. We will outline two primary methods for assessing the solubility of BNTC: the thermodynamic (shake-flask) method for equilibrium solubility and the kinetic method for early-stage, high-throughput screening.
Predicted Solubility Profile
Based on the structure of BNTC and data from L-cysteine, we can predict its general solubility behavior.
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous Buffers | High, but pH-dependent | The polar L-cysteine backbone will drive aqueous solubility. The zwitterionic nature means solubility will be lowest near its isoelectric point and higher at acidic and basic pH values where it is fully protonated or deprotonated. |
| Polar Protic Solvents | Good to Moderate | Solvents like methanol and ethanol should be effective due to their ability to hydrogen bond with the amino acid moiety. Solubility is expected to decrease with increasing alkyl chain length (e.g., propanol, butanol).[2][3] |
| Polar Aprotic Solvents | Moderate to Low | Solvents like DMSO and DMF may be effective, but likely less so than polar protic solvents. Acetonitrile is predicted to be a poor solvent for BNTC, as it is for L-cysteine.[2][3][7] |
| Non-Polar Solvents | Poor | The overall polarity of the molecule makes it unlikely to be soluble in solvents like hexane or toluene. |
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This is the gold standard for determining equilibrium solubility, as recommended by regulatory bodies.[8]
Objective: To determine the maximum concentration of BNTC that can be dissolved in a given solvent at equilibrium.
Methodology:
-
Preparation: Add an excess amount of solid BNTC to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 M HCl, water, ethanol) in a sealed, clear container (e.g., glass vial). Causality: Using an excess of solid material ensures that a saturated solution is achieved, which is the definition of equilibrium solubility.[9]
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours). Causality: Continuous agitation ensures intimate contact between the solute and solvent, facilitating the dissolution process. A prolonged equilibration time is necessary to ensure the system has reached a true thermodynamic equilibrium.[9]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation (e.g., 15,000 rpm for 15 minutes) followed by careful collection of the supernatant. Filtration through a 0.22 µm filter can also be used. Causality: It is critical to completely remove any undissolved solid particles, as their presence would lead to an overestimation of the solubility.
-
Quantification: Accurately dilute the clear supernatant with a suitable solvent (likely the mobile phase of the analytical method) and determine the concentration of dissolved BNTC using a validated analytical method, such as HPLC-UV (see Section 4).
-
Confirmation of Equilibrium: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the concentration of dissolved BNTC no longer increases.
Experimental Protocol: Kinetic Solubility
This high-throughput method is valuable during early drug discovery for ranking compounds.[5] It measures the solubility of a compound precipitating from a stock solution.
Objective: To rapidly assess the solubility of BNTC in an aqueous buffer.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of BNTC in 100% dimethyl sulfoxide (DMSO) (e.g., 10-20 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Aqueous Addition: Add a fixed volume of aqueous buffer (e.g., PBS, pH 7.4) to each well, initiating the precipitation of BNTC. Causality: The sudden change in solvent environment from organic to aqueous causes the less soluble compound to precipitate out of solution.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 2 hours).
-
Analysis: Measure the amount of precipitated material using a nephelometer (which measures light scattering) or determine the concentration of the remaining dissolved compound by UV-Vis spectroscopy after filtering out the precipitate.[7]
Stability Assessment: A Forced Degradation Approach
Forced degradation (or stress testing) is a regulatory requirement designed to understand the intrinsic stability of a drug substance.[8][9][10][11] It helps to identify likely degradation products, establish degradation pathways, and is essential for developing stability-indicating analytical methods.[8][10][11] The goal is to achieve a target degradation of 5-20%.[11][12]
Predicted Degradation Pathways
Based on the structure of BNTC, the primary points of instability are the thiocarbamate and the cysteine thiol group.
Caption: Predicted degradation pathways for BNTC.
Experimental Protocols for Forced Degradation
A stock solution of BNTC (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., water or methanol) and subjected to the following conditions. A control sample, protected from stress, should be analyzed concurrently.
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24-48 hours. | To evaluate stability in an acidic environment, mimicking gastric conditions. Heat is used to accelerate degradation if none is observed at room temperature.[11] |
| Base Hydrolysis | Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for 2-8 hours. | The thiocarbamate linkage is expected to be highly labile under basic conditions.[5][12] Milder conditions are used initially to avoid complete degradation. |
| Oxidative Degradation | Mix the stock solution with 3-6% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours. | To assess susceptibility to oxidation. The thiol group in the cysteine moiety is a potential site for oxidation.[12] |
| Thermal Degradation | Store the solid BNTC powder in an oven at 70°C for 48 hours. Also, heat a solution of BNTC at 70°C for 48 hours. | To evaluate the intrinsic thermal stability of the molecule in both solid and solution states. |
| Photostability | Expose a solution of BNTC to a light source that provides combined visible and UV outputs, as specified in ICH Q1B guidelines. | To determine if the molecule is light-sensitive, which has implications for packaging and storage. |
The Analytical Workhorse: A Stability-Indicating HPLC Method
A robust, stability-indicating analytical method is the cornerstone of any solubility and stability study. Its purpose is to quantify the parent drug (BNTC) and separate it from all process impurities and degradation products.
Proposed HPLC Method Parameters
Based on methods for related compounds, the following starting conditions are proposed for developing a method for BNTC.
| Parameter | Recommended Starting Condition | Rationale and Optimization Strategy |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 columns are versatile and widely used for separating small molecules of moderate polarity.[13][14][15][16] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water | An acidic mobile phase will ensure the carboxylic acid and amine groups are protonated, leading to better peak shape and retention on a C18 column. |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic modifiers for reversed-phase HPLC. A gradient elution (e.g., starting at 5% B and ramping to 95% B) will be necessary to elute the parent compound and resolve it from more or less polar degradants. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at ~230 nm and ~200 nm | Thiocarbamates often have a UV absorbance around 232 nm.[13] Cysteine and its derivatives can be detected at lower wavelengths, around 200-212 nm.[16][17] Monitoring multiple wavelengths is advisable during method development. |
| Column Temperature | 25-30°C | To ensure reproducible retention times. |
Workflow for Method Development and Validation
Caption: Workflow for developing a stability-indicating HPLC method.
Conclusion: Building a Robust Data Package for Drug Development
A comprehensive understanding of the solubility and stability of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine is not merely an academic exercise; it is a critical prerequisite for its successful development as a therapeutic agent. By systematically applying the principles and protocols outlined in this guide—from predictive assessment and gold-standard solubility determination to rigorous forced degradation studies and the development of a stability-indicating analytical method—researchers can build a robust physicochemical data package. This data will be instrumental in guiding formulation strategies, interpreting preclinical and clinical results, and satisfying the stringent requirements of regulatory agencies. The methodologies described herein provide a clear and actionable path for unlocking the full therapeutic potential of this promising anticancer compound.
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de Souza, L. A., Marchiosi, R., dos Santos, W. D., Ferrarese, M. L. L., & Ferrarese-Filho, O. (2022). S-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in Ipomoea grandifolia. MDPI. [Link]
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Xu, G., & Li, D. (1997). [Determination of thiodicarb by reversed-phase high performance liquid chromatography]. Se Pu, 15(6), 550-552. [Link]
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El-Ghandour, A. H., & El-Kattan, A. F. (1996). Effects of pH, temperature, and chemical structure on the stability of S-(purin-6-yl)-L-cysteine: evidence for a novel molecular rearrangement mechanism to yield N-(purin-6-yl)-L-cysteine. Chemical Research in Toxicology, 9(3), 654-658. [Link]
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Sreenivasulu, J., & Sudheer, B. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Scholars Academic Journal of Pharmacy, 8(10), 305-314. [Link]
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SIELC Technologies. (n.d.). HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column. [Link]
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Wankhede, S. B., Raka, K. C., Wadkar, S. B., & Chitlange, S. S. (2014). Validated stability-indicating assay method for simultaneous determination of aceclofenac and thiocolchicoside using RP-HPLC. Drug Research, 64(8), 429-435. [Link]
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Crnogorac, G., & Schwack, W. (2007). Determination of dithiocarbamate fungicide residues by liquid chromatography/mass spectrometry and stable isotope dilution assay. Rapid Communications in Mass Spectrometry, 21(24), 4009-4016. [Link]
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Błaszkiewicz, K., & Głowacki, R. (2022). A new chromatographic method for the determination of cysteine, glutathione, homocysteine and Nɛ-homocysteinyllysine isopeptide in human plasma. Scientific Reports, 12(1), 1-10. [Link]
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Insights.bio. (n.d.). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N’-diacetyl-L-cystine in cell culture media. [Link]
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Damodharan, K. A., Nuaman, M., Archana, M., Palathingal, M., Ashisha, P., & Marathakam, A. (2021). Stability Indicating Method Development and Validation of Cenobamate in Bulk and Dosage form by Liquid Chromatography. Journal of Pharmaceutical Research International, 120-131. [Link]
- Google Patents. (n.d.).
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de Souza, L. A., Marchiosi, R., Ferrarese, M. L. L., & Ferrarese-Filho, O. (2022). Exploring S-Benzyl-L-Cysteine as an O- acetylserine(thiol) Ly-Ase Inhibitor: Effects on Growth, Photosynthesis, and Oxidative Ba. Preprints.org. [Link]
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Larrañaga, O., He, L., & Muddiman, D. C. (2013). Mass Spectrometry Characterization of the Thermal Decomposition/Digestion (TDD) at Cysteine in Peptides and Proteins in the Condensed Phase. Journal of the American Society for Mass Spectrometry, 24(3), 351-359. [Link]
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Mennicke, W. H., Kral, T., Krumbiegel, G., & Rittmann, N. (1987). Determination of N-acetyl-S-(N-alkylthiocarbamoyl)-l-cysteine, a principal metabolite of alkyl isothiocyanates, in rat urine. Sci-Hub. [Link]
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Kumar, P., Mondal, G., Singh, N., Singh, R., & Singh, B. K. (2024). Crystal to Hydrogel Transformation in S-Benzyl-L-Cysteine-Containing Cyclic Dipeptides-Nanostructure Elucidation and Applications. Chemistry–A European Journal, 30(45), e202401874. [Link]
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National Center for Biotechnology Information. (n.d.). S-benzyl-L-cysteine. PubChem Compound Summary for CID 193613. [Link]
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Wang, Y., Li, X., Liu, Y., Yu, A. N., & Sun, B. (2023). Cysteine-Induced pH-Dependent Formation of Thiols and Sulfides or 2-Acetylthiazole and Pyrazines during Thermal Treatment of N-(1-Deoxy-d-xylulos-1-yl)-alanine. Journal of Agricultural and Food Chemistry, 71(5), 2472-2481. [Link]
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National Center for Biotechnology Information. (2008). N-[N-[(S)-1,3-Dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]
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de Oliveira, C. R., de Oliveira, E. B., & Ionashiro, M. (2006). Thermal degradation of N-(o-carboxybenzoyl)-L-amino acids. ResearchGate. [Link]
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Methodological & Application
Application Notes & Protocols: S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BTC) in Cell Culture
Introduction and Scientific Context
S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BTC) is a molecule designed for nuanced applications in cell biology, particularly in studies involving controlled delivery of bioactive moieties. Structurally, it is a conjugate of L-cysteine and a benzylthiocarbamoyl group. This design is not arbitrary; it leverages cellular biochemistry to act as a "Trojan Horse," delivering the benzylthiocarbamoyl component into the cell in a protected form.
The core scientific premise behind using a cysteine conjugate like BTC is to enhance the bioavailability and stability of the parent compound, which is often a reactive isothiocyanate (ITC). Benzyl isothiocyanate (BITC), for instance, is a well-studied natural compound found in cruciferous vegetables known for its potent anti-cancer properties. However, free ITCs can be highly reactive and unstable in culture media. By conjugating it to L-cysteine, the resulting molecule (BTC) can more readily utilize cellular amino acid transport systems for entry. Once inside the cell, endogenous enzymes can cleave the conjugate, releasing the active thiocarbamoyl moiety to interact with its intracellular targets.
These application notes provide a comprehensive framework for researchers to effectively design, execute, and interpret experiments using BTC in a cell culture setting.
Postulated Mechanism of Action
Understanding the theoretical mechanism of BTC is critical for designing meaningful experiments and selecting appropriate controls. The proposed pathway involves several key stages:
-
Cellular Uptake: As a cysteine-adduct, BTC is presumed to be transported into the cell primarily through L-type amino acid transporters (LATs), which are often upregulated in metabolically active cells, including many cancer cell lines.
-
Intracellular Release: Once in the cytoplasm, the bond between cysteine and the N-benzyl(thiocarbamoyl) group is likely cleaved by intracellular enzymes such as β-lyases or through glutathione (GSH) displacement. This releases the active benzyl isothiocyanate (BITC) or a related reactive species.
-
Target Engagement: The released BITC is a potent electrophile. It readily reacts with nucleophilic thiol groups on proteins, most notably cysteine residues. This can lead to the disruption of protein function and the modulation of key signaling pathways. Known targets of BITC include:
-
Induction of Oxidative Stress: Reaction with glutathione can deplete the cell's primary antioxidant defense, leading to an accumulation of reactive oxygen species (ROS).
-
Apoptosis Induction: BITC is known to trigger apoptosis by activating caspase cascades (e.g., cleavage of Caspase-3) and modulating Bcl-2 family proteins.
-
Cell Cycle Arrest: It can cause cell cycle arrest, often at the G2/M phase, by disrupting microtubule dynamics.
-
Inhibition of NF-κB Signaling: BITC can inhibit the pro-survival NF-κB pathway by preventing the degradation of its inhibitor, IκBα.
-
This multi-stage process is visualized in the diagram below.
Caption: Postulated mechanism of BTC uptake and intracellular activation.
Core Principles for Protocol Design
A successful study using BTC relies on careful optimization and the use of appropriate controls. Do not assume a standard concentration or time will work for all cell lines.
Reagent Preparation and Handling
-
Solubility: BTC is predicted to be soluble in organic solvents like DMSO or ethanol. It is critical to first prepare a concentrated stock solution (e.g., 10-100 mM) in 100% DMSO.
-
Stability: Thiocarbamates can be unstable in aqueous solutions over long periods. It is recommended to aliquot the DMSO stock solution into single-use volumes and store them at -80°C to prevent degradation from repeated freeze-thaw cycles. When preparing working solutions, dilute the stock directly into pre-warmed cell culture media immediately before adding to cells.
-
Vehicle Control: The single most important control is the vehicle control . This consists of cells treated with the same final concentration of the solvent (e.g., DMSO) used to dilute the BTC. This ensures that any observed effects are due to the compound and not the solvent. The final DMSO concentration in the culture medium should ideally be kept below 0.1% (v/v).
Foundational Experiments: Dose-Response and Time-Course
Before investigating specific mechanistic endpoints, you must determine the optimal working concentration and incubation time for your specific cell line.
-
Dose-Response Study: The goal is to determine the concentration of BTC that elicits a desired biological effect, often the half-maximal effective concentration (EC50) or inhibitory concentration (IC50). This involves treating cells with a range of BTC concentrations for a fixed period.
-
Time-Course Study: The goal is to determine the optimal duration of exposure. Some effects (e.g., ROS production) can be rapid, while others (e.g., apoptosis) may take 24-48 hours to become apparent. This involves treating cells with a fixed concentration of BTC (e.g., the approximate IC50 from the dose-response study) and measuring the effect at various time points.
This systematic approach forms the basis of all subsequent experiments.
Application Note & Protocol: Preparation of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BNTC) Stock Solutions for Research Applications
Abstract & Introduction
S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BNTC) is the cysteine conjugate of benzyl isothiocyanate (BITC), a compound of significant interest in biomedical research[1]. Isothiocyanates, naturally found in cruciferous vegetables, and their metabolites are recognized for a range of biological activities, including antioxidative, chemopreventive, and anticancer properties[2]. BNTC itself has demonstrated notable anticancer activity, such as inhibiting the growth of leukemia cells and inducing apoptosis in bladder cancer models[1]. Furthermore, it has been shown to inhibit N-dimethylnitrosamine demethylase, indicating a potential role in chemoprevention by preventing the activation of certain pro-carcinogens[1].
This comprehensive guide provides a detailed, field-proven protocol for the preparation, validation, and storage of BNTC stock solutions. It is designed for researchers, scientists, and drug development professionals to ensure consistency, reliability, and integrity in their experimental workflows. This document moves beyond a simple list of steps to explain the scientific rationale behind key procedures, empowering researchers to make informed decisions.
Compound Profile & Physicochemical Properties
A thorough understanding of the compound's properties is foundational to its proper handling. BNTC is a white to off-white powder[1]. Key data for laboratory use are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-amino-3-(benzylcarbamothioylsulfanyl)propanoic acid | [1] |
| Synonyms | Benzyl isothiocyanate cysteine conjugate | [1] |
| CAS Number | 35446-36-7 | [1][3] |
| Molecular Formula | C₁₁H₁₄N₂O₂S₂ | [1] |
| Molecular Weight | 270.37 g/mol | [1] |
| Purity | Typically ≥98% | [1] |
| Reported Solubility | Soluble in water | [1] |
| Recommended Storage | -20°C | [1] |
Scientist's Note on Solubility: While one supplier reports water solubility, cysteine conjugates can exhibit variable solubility depending on pH and salt concentration[1][4]. For most cell-based assays and high-throughput screening applications, Dimethyl Sulfoxide (DMSO) is the preferred solvent due to its broad solvating power and compatibility with biological systems at low final concentrations (<0.5% v/v). This protocol will prioritize the use of DMSO. If an aqueous stock is required, solubility must be empirically verified, and pH may need adjustment.
Critical Safety & Handling Precautions
BNTC is a thiocarbamoyl compound. While specific toxicity data for BNTC is limited, researchers must handle it and related compounds with care, adhering to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[5][6].
-
Ventilation: Handle the solid powder and concentrated stock solutions inside a certified chemical fume hood or a well-ventilated enclosure to minimize the risk of inhalation[5][7].
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing[8].
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[5].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention[6].
-
-
Disposal: Dispose of unused compound and solutions in accordance with local, state, and federal regulations for chemical waste.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the comprehensive workflow for preparing a high-quality, validated stock solution of BNTC.
Caption: Workflow for preparing a validated BNTC stock solution.
Detailed Protocol: 10 mM BNTC Stock in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution, a common starting concentration for serial dilutions in biological assays.
Materials & Equipment
-
S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BNTC) powder (MW: 270.37 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade or equivalent purity
-
Calibrated analytical balance
-
1.5 mL or 2.0 mL sterile polypropylene microcentrifuge tubes
-
Sterile, low-retention pipette tips and calibrated micropipettes
-
Vortex mixer
-
Water bath sonicator (optional, for aiding dissolution)
-
Tube labels or cryo-marker
Step-by-Step Methodology
-
Calculation:
-
Objective: To prepare 1 mL of a 10 mM stock solution.
-
Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Calculation: Mass (mg) = (0.010 mol/L) × (0.001 L) × (270.37 g/mol ) × (1000 mg/g) = 2.704 mg
-
-
Compound Handling:
-
Remove the BNTC container from its -20°C storage and place it in a desiccator at room temperature for at least 30 minutes.
-
Rationale (Trustworthiness): This step is crucial to prevent atmospheric moisture from condensing on the cold powder, which can affect weighing accuracy and compound stability[9].
-
-
Weighing:
-
In a chemical fume hood, place a microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh out approximately 2.70 mg of BNTC powder directly into the tared tube. Record the exact mass.
-
Pro-Tip (Expertise): It is more accurate to record the actual mass (e.g., 2.75 mg) and recalculate the final concentration than to repeatedly add/remove small amounts of powder to hit the exact target. For 2.75 mg, the final volume of DMSO would be adjusted to 1.017 mL to achieve exactly 10 mM, or the concentration would be noted as 10.17 mM if 1.000 mL of DMSO is added.
-
-
Dissolution:
-
Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the tube containing the BNTC powder.
-
Cap the tube tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source. If particulates remain, sonicate the tube in a room temperature water bath for 5-10 minutes or until all solid has dissolved. Gentle warming (to 37°C) can be used but should be done cautiously to avoid degradation.
-
Rationale (Expertise): Complete dissolution is non-negotiable for accurate downstream dilutions. Sonication uses ultrasonic waves to break up particle aggregates, ensuring a homogenous solution without excessive heating[10].
-
-
Aliquoting and Storage:
-
Once the BNTC is fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, clearly labeled polypropylene tubes.
-
Rationale (Trustworthiness): Creating single-use aliquots is a cornerstone of reproducible science. It prevents contamination of the master stock and avoids degradation caused by multiple freeze-thaw cycles, which can damage many chemical compounds[10].
-
Label each aliquot with the compound name (BNTC), concentration (10 mM), date, and your initials.
-
Store the aliquots upright in a freezer box at -20°C for short-to-medium term storage or at -80°C for long-term archival storage[1].
-
Validation, Stability, and Troubleshooting
-
Immediate QC: A properly prepared stock solution should be clear, colorless, and free of any visible precipitate. If precipitation is observed upon cooling to room temperature, the concentration may be too high for the chosen solvent.
-
Stability: While specific stability data is not widely published, storing BNTC as a dry powder at -20°C is recommended by suppliers[1]. In DMSO, most compounds are stable for months at -20°C or -80°C when protected from light and moisture. It is best practice to use a stock solution within 3-6 months of preparation.
-
Troubleshooting:
-
Problem: Compound will not dissolve.
-
Solution: Confirm calculations. Try gentle warming (≤37°C) or sonication. If it still fails to dissolve, the desired concentration may exceed its solubility limit in DMSO. Prepare a more dilute stock solution.
-
-
Problem: Precipitate forms after freezing and thawing.
-
Solution: The compound may have come out of solution. Before use, warm the aliquot to room temperature and vortex thoroughly to re-dissolve. If the precipitate persists, it may indicate degradation or poor solubility, and the stock should be discarded.
-
-
References
-
Chem-Impex International, Inc. (2014). Thiocarbamate Pesticides Mixture - 507 - SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (2026). S-benzyl-L-cysteine. National Center for Biotechnology Information. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiocarbanilide, 98%. Retrieved from [Link]
-
MDPI. (2023). S-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in Ipomoea grandifolia. Retrieved from [Link]
-
Aging-US. (n.d.). Supplementary Methods. Retrieved from [Link]
-
PubMed. (1990). Oncolytic activity and mechanism of action of a novel L-cysteine derivative, L-cysteine, ethyl ester, S-(N-methylcarbamate) monohydrochloride. Retrieved from [Link]
- Google Patents. (2004). US6765109B1 - Preparation of S-aryl-cysteine and its derivatives.
-
PubChem. (2026). L-(+)-Cysteine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. S-(N-Benzylthiocarbamoyl)-L-cysteine - LKT Labs [lktlabs.com]
- 2. N-Acetyl-S-(N′-benzylthiocarbamoyl)-L-cysteine - LKT Labs [lktlabs.com]
- 3. biomall.in [biomall.in]
- 4. L-Cysteine | 52-90-4 [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 10. aging-us.com [aging-us.com]
Quantitative Analysis of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine using a Validated HPLC Method
Application Note & Protocol
Authored by: Senior Application Scientist, Analytical Chemistry Division
Introduction
S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BNTC) is a cysteine conjugate of benzyl isothiocyanate (BITC), a compound of significant interest in pharmaceutical and biomedical research for its potential anticancer activities.[1] Accurate and reliable quantification of BNTC is essential for pharmacokinetic studies, metabolism research, and quality control during drug development and manufacturing. This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of BNTC in various sample matrices. The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for a wide range of research and quality control applications.
Principle of the Method
The quantification of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine is achieved through reversed-phase high-performance liquid chromatography coupled with ultraviolet (UV) detection. The method leverages the inherent hydrophobicity of the benzyl and thiocarbamoyl moieties of the BNTC molecule, allowing for its effective separation from more polar and less retained components on a C18 stationary phase. An isocratic mobile phase consisting of an organic solvent and an aqueous buffer ensures consistent and reproducible chromatographic separation. The addition of an acid, such as trifluoroacetic acid (TFA), to the mobile phase helps to control the ionization of the analyte and improve peak shape. Detection is performed at a wavelength where BNTC exhibits significant absorbance, ensuring high sensitivity. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[2][3][4][5]
Experimental Workflow
The overall workflow for the quantification of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine is depicted below. This process begins with the precise preparation of standards and samples, followed by chromatographic separation and detection, and concludes with data analysis and interpretation.
Caption: A schematic representation of the analytical workflow for the HPLC quantification of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine.
Materials and Methods
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table outlines the recommended instrumental parameters.
| Parameter | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (40:60, v/v) with 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Rationale for Parameter Selection: A C18 column is a versatile and robust choice for the separation of moderately nonpolar compounds like BNTC.[6] The mobile phase composition of acetonitrile and water provides a good balance of elution strength and compatibility with the stationary phase. The addition of 0.1% TFA ensures a low pH, which suppresses the ionization of the carboxylic acid group of the cysteine moiety, leading to better peak shape and retention. A detection wavelength of 220 nm is chosen as it is in the lower UV region where many organic molecules, including those with aromatic rings and sulfur-containing groups, exhibit strong absorbance, thus providing good sensitivity.[7][8]
Reagents and Standards
-
S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BNTC) Reference Standard: Purity ≥98%
-
Acetonitrile (ACN): HPLC grade
-
Water: HPLC grade or ultrapure water
-
Trifluoroacetic Acid (TFA): HPLC grade
-
Methanol: HPLC grade (for stock solution preparation)
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the BNTC reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in a small amount of methanol and then dilute to the mark with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
The sample preparation procedure will vary depending on the matrix. A general protocol for a liquid sample is provided below.
-
Extraction (if necessary): For complex matrices, a liquid-liquid extraction or solid-phase extraction may be required to isolate BNTC and remove interfering substances.
-
Dilution: Dilute the sample with the mobile phase to bring the expected concentration of BNTC within the linear range of the calibration curve.
-
Filtration: Filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
Method Validation
The developed HPLC method was validated according to the ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][4][5]
Specificity
The specificity of the method was evaluated by analyzing a blank sample (matrix without the analyte) and a sample spiked with BNTC. The chromatograms were compared to ensure that there were no interfering peaks at the retention time of BNTC.
Linearity
The linearity of the method was determined by injecting the working standard solutions at six different concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration of BNTC. The linearity was evaluated by the correlation coefficient (r²) of the regression line.
Accuracy
The accuracy of the method was assessed by performing a recovery study. A known amount of BNTC was spiked into a blank matrix at three different concentration levels (low, medium, and high). The spiked samples were then prepared and analyzed, and the percentage recovery was calculated.
Precision
The precision of the method was determined at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate injections of a standard solution on the same day. Intermediate precision was evaluated by repeating the analysis on three different days. The precision was expressed as the relative standard deviation (%RSD).
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. The following equations were used:
LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)
Where:
-
σ = the standard deviation of the y-intercepts of the regression lines
-
S = the slope of the calibration curve
Results and Discussion
The developed HPLC method demonstrated excellent performance for the quantification of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine.
Chromatographic Performance
A typical chromatogram of a BNTC standard solution shows a well-resolved, symmetrical peak at a retention time of approximately 5.8 minutes under the specified chromatographic conditions.
Method Validation Summary
The validation parameters for the HPLC method are summarized in the table below.
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference at the retention time of BNTC | No interfering peaks |
| Linearity (r²) | > 0.999 | r² ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (%RSD) | ||
| - Repeatability | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | ≤ 2.0% |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - |
The results of the method validation study confirm that the developed HPLC method is specific, linear, accurate, and precise for the quantification of BNTC. The low LOD and LOQ indicate that the method is sensitive enough for the analysis of low concentrations of the analyte.
Conclusion
This application note describes a robust and reliable RP-HPLC method for the quantitative analysis of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine. The method is simple, rapid, and has been successfully validated according to ICH guidelines. The detailed protocol and validation data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to implement this method for routine analysis in their laboratories. The systematic approach outlined can also be adapted for the analysis of other related cysteine conjugates.
References
- Bae, S. E., Cho, S. Y., Won, Y. D., Lee, S. H., & Park, H. J. (2012). A simple and rapid HPLC method for determination of S-allyl-L-cystein and its use in quality control of black garlic samples. LWT - Food Science and Technology, 160, 113290.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Jena, A. K., Sahoo, J., & Sahu, P. K. (2020). Method Development and Validation of HPLC as per ICH Guidelines - A Review. Acta Scientific Pharmaceutical Sciences, 4(4), 11-17.
- MDPI. (2023). S-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in Ipomoea grandifolia. International Journal of Molecular Sciences, 24(13), 10931.
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
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PubChem. (n.d.). S-benzyl-L-cysteine. Retrieved from [Link]
- Ravi, T. K., Shah, A. K., & Singh, V. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Cell & Gene Therapy Insights, 6(2), 303-323.
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SIELC Technologies. (n.d.). UV-Vis Spectrum of Cysteine. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
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Cytiva. (n.d.). HPLC sample preparation— a study using Whatman filtration devices. Retrieved from [Link]
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Application Notes & Protocols: A Guide to the Synthesis of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine Derivatives for Drug Discovery
Introduction: The Therapeutic Potential of Isothiocyanate-Cysteine Conjugates
In the landscape of modern drug discovery, the development of targeted, efficacious molecules with favorable safety profiles is paramount. S-[N-Benzyl(thiocarbamoyl)]-L-cysteine, a conjugate of benzyl isothiocyanate (BITC) and the amino acid L-cysteine, represents a class of compounds with significant therapeutic promise. Isothiocyanates (ITCs), naturally occurring in cruciferous vegetables, are well-regarded for their chemopreventive and anticancer properties. However, their volatility and reactivity can pose challenges for direct therapeutic application.
The conjugation of BITC with L-cysteine to form S-[N-Benzyl(thiocarbamoyl)]-L-cysteine serves a dual purpose. Firstly, it creates a more stable, less volatile prodrug form, mirroring the metabolic pathway of dietary ITCs in the body.[1][2] Secondly, these conjugates have been shown to retain, and in some cases enhance, the biological activity of the parent ITC, exhibiting potent anti-proliferative effects in cancer cell lines.[1] Furthermore, the interaction between ITCs and cysteine is a key mechanism for the release of hydrogen sulfide (H₂S), a critical signaling molecule with cytoprotective and anti-inflammatory effects, adding another dimension to their therapeutic potential.[3][4][5]
This guide provides a comprehensive, field-tested protocol for the synthesis, purification, and characterization of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine, designed for researchers in chemical biology and drug development. We will delve into the causality behind experimental choices, ensuring a reproducible and robust methodology.
Section 1: The Chemistry of Conjugation: Mechanism and Rationale
The synthesis of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine hinges on a specific and efficient chemical reaction: the nucleophilic addition of the thiol group (-SH) of L-cysteine to the electrophilic central carbon atom of the isothiocyanate group (-N=C=S) of benzyl isothiocyanate.
Caption: General reaction scheme for the synthesis.
Causality of Experimental Design:
-
Nucleophile Activation: The thiol group of cysteine is a potent nucleophile, but its reactivity is pH-dependent. At neutral to slightly alkaline pH (7.0-8.5), the thiol group is partially deprotonated to the thiolate anion (-S⁻), which is a significantly stronger nucleophile. This enhances the rate and efficiency of the attack on the isothiocyanate.
-
Electrophile Reactivity: The carbon atom in the -N=C=S group is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms, making it an excellent target for nucleophilic attack.
-
pH Control is Critical: While a slightly alkaline pH favors the desired reaction with the thiol group, excessively high pH (e.g., >9) can promote a competing side reaction where the amine group (-NH₂) of cysteine attacks the isothiocyanate, forming a thiourea byproduct.[6] Therefore, maintaining the pH within a controlled range (typically 7.4-8.0) is crucial for maximizing the yield of the desired S-linked product.
-
Solvent Choice: The reaction is typically performed in an aqueous buffer system. This is ideal because L-cysteine is water-soluble, and the buffer maintains the critical pH. A co-solvent like ethanol or methanol may be used to ensure the benzyl isothiocyanate, which is less water-soluble, remains fully dissolved.
Section 2: Detailed Experimental Protocol
This protocol details a robust method for the synthesis of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine on a laboratory scale.
2.1 Materials and Equipment
-
Reagents:
-
L-Cysteine (≥98% purity)
-
Benzyl isothiocyanate (BITC) (≥98% purity)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium phosphate monobasic (NaH₂PO₄) and dibasic (Na₂HPO₄)
-
Hydrochloric acid (HCl), 1M and 2M solutions
-
Methanol (ACS grade)
-
Ethyl acetate (ACS grade)
-
Deionized water
-
-
Equipment:
-
Magnetic stirrer with stir bar
-
pH meter
-
Round-bottom flasks
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
Analytical balance
-
2.2 Step-by-Step Synthesis Workflow
Caption: Step-by-step experimental workflow diagram.
-
Reagent Preparation:
-
Prepare 100 mL of a 0.1 M sodium phosphate buffer and adjust the pH to 7.8 using a pH meter.
-
In a 250 mL round-bottom flask, dissolve L-cysteine (e.g., 1.21 g, 10 mmol) in 50 mL of the pH 7.8 phosphate buffer. Stir until fully dissolved.
-
In a separate small beaker, dissolve benzyl isothiocyanate (e.g., 1.49 g, 10 mmol, or a slight 1.05 molar equivalent) in 10 mL of methanol. Rationale: Using a slight excess of BITC can ensure full conversion of the cysteine, but a 1:1 ratio is often sufficient and simplifies purification.
-
-
Reaction Execution:
-
Place the flask containing the L-cysteine solution on a magnetic stirrer in a fume hood.
-
Using a dropping funnel or pipette, add the methanolic solution of benzyl isothiocyanate dropwise to the stirring cysteine solution over a period of 15-20 minutes. Rationale: Dropwise addition helps to control any potential exotherm and ensures homogeneous mixing.
-
Allow the reaction to stir at room temperature. The reaction is typically complete within 2-4 hours.
-
-
Reaction Monitoring & pH Control:
-
Periodically monitor the pH of the reaction mixture. If it drifts, adjust back to the 7.5-8.0 range with a few drops of 0.1 M NaHCO₃ solution.
-
The reaction can be monitored by Thin Layer Chromatography (TLC) to track the disappearance of the benzyl isothiocyanate starting material.
-
-
Product Isolation (Work-up):
-
Once the reaction is complete (as indicated by TLC), slowly acidify the reaction mixture to approximately pH 2 by adding 1M HCl dropwise while stirring. Rationale: The product is a carboxylic acid, which is soluble in its carboxylate salt form at neutral/alkaline pH. Acidification protonates the carboxylate, significantly reducing its water solubility and causing it to precipitate out of the solution.
-
As the acid is added, a white precipitate of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine will form.
-
Place the flask in an ice bath for 30 minutes to maximize precipitation.
-
-
Purification:
-
Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid on the filter paper with two portions of cold deionized water (2 x 20 mL) to remove any remaining salts or water-soluble impurities.
-
For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.
-
-
Drying and Yield Calculation:
-
Dry the purified white powder in a vacuum oven at 40-50°C overnight.
-
Weigh the final product and calculate the percentage yield. Yields for this reaction are typically in the range of 75-90%.
-
2.3 Characterization Data
The identity and purity of the synthesized compound must be confirmed through rigorous analytical methods.
| Parameter | Expected Result | Source |
| Appearance | White to off-white powder | [1] |
| Molecular Formula | C₁₁H₁₄N₂O₂S₂ | [1] |
| Molecular Weight | 270.37 g/mol | [1] |
| Melting Point | 191-193 °C | [1] |
| ¹H NMR | Expect characteristic peaks for benzyl protons, cysteine α- and β-protons, and amide protons. | [7] |
| Mass Spec (ESI-MS) | Expect [M+H]⁺ at m/z 271.05 or [M-H]⁻ at m/z 269.04 | [1] |
| Purity (HPLC) | ≥98% | [1] |
Section 3: Applications in Drug Discovery & Biological Context
The synthesized S-[N-Benzyl(thiocarbamoyl)]-L-cysteine derivatives serve as valuable tools for preclinical drug discovery research.
-
Anticancer Research: These compounds can be used in in vitro cell-based assays to evaluate their anti-proliferative and apoptosis-inducing effects on various cancer cell lines, such as leukemia, bladder, and breast cancer.[1]
-
H₂S Donor Studies: As potential cysteine-triggered H₂S donors, these molecules can be investigated for their therapeutic effects in models of cardiovascular disease, inflammation, and ischemia-reperfusion injury.[3][5] The rate of H₂S release can be quantified using standard assays.[4]
-
Chemoprevention Studies: The ability of these conjugates to inhibit enzymes involved in the activation of carcinogens, such as N-dimethylnitrosamine demethylase, can be explored.[1]
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Application Notes & Protocols: Characterizing the mTOR Signaling Pathway Using S-[N-Benzyl(thiocarbamoyl)]-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mechanistic Target of Rapamycin (mTOR) signaling pathway is a central regulator of cellular metabolism, growth, and proliferation, making it a prime target for therapeutic intervention in diseases like cancer and metabolic disorders.[1][2] Chemical probes are indispensable tools for dissecting the complexities of this pathway. This guide provides a comprehensive framework for utilizing S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BTC), a novel investigational compound, to study and characterize the mTOR signaling cascade. We present the scientific rationale and detailed, field-tested protocols for assessing the impact of BTC on mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) activity, from cell-based phosphorylation analysis to direct in vitro kinase assays. This document is designed to empower researchers to systematically evaluate the potential of BTC and similar compounds as modulators of mTOR signaling.
Scientific Background: The mTOR Signaling Nexus
mTOR, a highly conserved serine/threonine kinase, operates within two distinct multiprotein complexes: mTORC1 and mTORC2.[1][3][4] Understanding the differential roles of these complexes is critical for interpreting experimental data.
-
mTOR Complex 1 (mTORC1): Composed of mTOR, Raptor, and GβL, mTORC1 is a master regulator of cell growth.[3] It integrates signals from growth factors (via the PI3K/Akt axis), amino acids, energy levels, and cellular stress.[3][5] Activated mTORC1 promotes protein synthesis by phosphorylating key downstream targets, including p70 S6 Kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) .[5][6] Its activity is famously sensitive to the allosteric inhibitor rapamycin.[7][8]
-
mTOR Complex 2 (mTORC2): Composed of mTOR, Rictor, GβL, and Sin1, mTORC2 is generally insensitive to acute rapamycin treatment.[3] It plays a crucial role in cell survival and cytoskeletal organization. A primary and widely accepted substrate of mTORC2 is Akt . mTORC2 phosphorylates Akt at serine residue 473 (S473), which is required for its full activation.[5][9][10]
S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BTC) is a cysteine derivative containing a thiocarbamate functional group. While its specific mechanism in modulating mTOR is the subject of investigation, its structure warrants exploration as a potential kinase inhibitor or modulator of upstream signaling components. The protocols outlined below provide the means to elucidate its precise point of action within the pathway.
Caption: Experimental workflow for characterizing BTC.
Application III: Assessing Functional Outcomes
To link changes in mTOR signaling to a cellular phenotype, proliferation or viability assays are essential.
Principle
Since the mTOR pathway is a key driver of cell proliferation, its inhibition is expected to reduce cell growth and viability. Assays like the MTT or Crystal Violet staining quantify the number of viable cells after a prolonged treatment period with the compound.
Protocol (MTT Assay Example)
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat cells with a range of BTC concentrations for 48-72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the media and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
References
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Lin, J. F., et al. (2019). mTOR Inhibitors in Advanced Biliary Tract Cancers. PubMed Central. [Online]. Available: [Link]
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Zhou, J., et al. (2013). Discovery of the Novel mTOR Inhibitor and Its Antitumor Activities In Vitro and In Vivo. [Online]. Available: [Link]
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Kim, E. & Guan, K. L. (2015). Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. PubMed Central. [Online]. Available: [Link]
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Sato, T., et al. (2009). Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein. PubMed Central. [Online]. Available: [Link]
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Cusabio, mTOR signaling pathway. [Online]. Available: [Link]
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Dodd, K. M. (2020). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. ResearchGate. [Online]. Available: [Link]
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Wikipedia, mTOR inhibitors. [Online]. Available: [Link]
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Wang, L., et al. (2017). Experimental Approaches in Delineating mTOR Signaling. PubMed Central. [Online]. Available: [Link]
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Gkanti, V., et al. (2022). mTOR Inhibition Role in Cellular Mechanisms. PubMed. [Online]. Available: [Link]
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ResearchGate, Can anyone suggest me protocol for western blot of phospho mTOR?. [Online]. Available: [Link]
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Takahara, T., et al. (2020). Amino acid-dependent control of mTORC1 signaling: a variety of regulatory modes. PubMed Central. [Online]. Available: [Link]
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ResearchGate, Western blot analyses of p-mTOR, p-P70S6K and p-S6 in the cytosolic.... [Online]. Available: [Link]
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E-J., C., et al. (2011). Mechanisms of mTOR inhibitor resistance in cancer therapy. PubMed. [Online]. Available: [Link]
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ResearchGate, Western blot showing p-mTOR (Ser 2448), and pp70S6K (Thr 389), and.... [Online]. Available: [Link]
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Hara, K., et al. (2002). The Mammalian Target of Rapamycin (mTOR) Partner, Raptor, Binds the mTOR Substrates p70 S6 Kinase. DASH (Harvard). [Online]. Available: [Link]
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Laplante, M. & Sabatini, D. M. (2009). mTOR signaling at a glance. PubMed Central. [Online]. Available: [Link]
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Lee, J. H., et al. (2019). Recent advances in understanding of amino acid signaling to mTORC1 activation. [Online]. Available: [Link]
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Zhang, Y., et al. (2019). A mTORC1-mediated cyst(e)ine sensing mechanism governing GPX4 synthesis and ferroptosis. [Online]. Available: [Link]
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Elabscience, mTOR Signaling Pathway. [Online]. Available: [Link]
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Application Notes and Protocols for In Vivo Studies of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BNTC) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: Leveraging a Prodrug Strategy for Enhanced Benzyl Isothiocyanate Delivery
Benzyl isothiocyanate (BITC) is a naturally occurring compound found in cruciferous vegetables that has garnered significant attention for its potent anti-cancer properties.[1][2] Preclinical studies have demonstrated its efficacy in inhibiting tumor growth and inducing apoptosis in various cancer models.[3][4][5] However, the direct administration of BITC can be associated with challenges related to its reactivity and bioavailability. A promising strategy to overcome these limitations is the use of a prodrug, S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BNTC).
BNTC is a cysteine conjugate of BITC, designed to be more stable and to facilitate targeted delivery.[6][7] In vivo, BNTC is metabolized to release the active BITC.[6][7] This controlled release mechanism has the potential to improve the pharmacokinetic profile and therapeutic index of BITC. These application notes provide a comprehensive guide for conducting in vivo studies using BNTC in animal models to evaluate its anti-cancer efficacy.
Mechanism of Action: From Prodrug to Active Agent
BNTC acts as a carrier for BITC. Following administration, it is believed to be processed by enzymes such as β-lyase, leading to the release of BITC.[8][9] The liberated BITC can then exert its anti-cancer effects through multiple mechanisms, a key one being the inhibition of glutathione S-transferases (GSTs). GSTs are a family of enzymes that play a crucial role in cellular detoxification by conjugating glutathione to various xenobiotics, including chemotherapeutic agents, leading to their inactivation and efflux from the cell. By inhibiting GSTs, BITC can sensitize cancer cells to oxidative stress and enhance the efficacy of other anti-cancer drugs. Furthermore, BITC has been shown to induce apoptosis through various signaling pathways.
Caption: Metabolic conversion of BNTC to BITC and its downstream anti-cancer effects.
Experimental Protocol: In Vivo Efficacy Assessment in a Xenograft Mouse Model
This protocol outlines a representative study to evaluate the anti-tumor activity of BNTC in a subcutaneous xenograft model.
Animal Model and Husbandry
-
Animal Strain: Athymic nude mice (e.g., BALB/c nude) or other appropriate immunodeficient strains, 6-8 weeks old.
-
Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle. Animals should have free access to sterile food and water.[10]
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
Cell Culture and Tumor Inoculation
-
Cell Line: A suitable human cancer cell line (e.g., A375.S2 melanoma, 4T1 mammary carcinoma) with a known sensitivity to BITC.[3][4]
-
Cell Preparation: Culture cells in the recommended medium. On the day of inoculation, harvest cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.
-
Inoculation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
Experimental Design and Treatment
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.
-
Randomization: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
BNTC Preparation: The synthesis of BNTC can be achieved through established chemical methods.[11][12] For administration, dissolve BNTC in a suitable vehicle such as a mixture of DMSO and corn oil or a solution of 0.5% carboxymethylcellulose.
-
Administration: Based on effective doses of BITC in previous studies (1.5-20 mg/kg), a dose-ranging study for BNTC is recommended.[3][4][5] Administer BNTC via intraperitoneal (i.p.) injection or oral gavage.
Table 1: Proposed Experimental Groups
| Group | Treatment | Dose | Route of Administration | Number of Animals |
| 1 | Vehicle Control | - | i.p. or Oral Gavage | 8-10 |
| 2 | BNTC | Low Dose (e.g., 5 mg/kg) | i.p. or Oral Gavage | 8-10 |
| 3 | BNTC | Medium Dose (e.g., 15 mg/kg) | i.p. or Oral Gavage | 8-10 |
| 4 | BNTC | High Dose (e.g., 30 mg/kg) | i.p. or Oral Gavage | 8-10 |
| 5 | Positive Control (e.g., BITC) | 15 mg/kg | i.p. or Oral Gavage | 8-10 |
Monitoring and Endpoints
-
Animal Well-being: Monitor the animals daily for any signs of toxicity, including changes in body weight, behavior, and appearance. A weight loss of more than 20% is a common endpoint.
-
Primary Endpoint: The primary endpoint is typically tumor growth inhibition. The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
Euthanasia and Tissue Collection: At the end of the study, euthanize the mice according to approved institutional guidelines. Collect tumors, blood, and major organs for further analysis.
Caption: Experimental workflow for in vivo efficacy testing of BNTC.
Data Analysis and Interpretation
-
Tumor Growth Inhibition (TGI): Calculate the TGI for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the differences in tumor volume and body weight between the treatment and control groups.
-
Histopathological Analysis: Perform hematoxylin and eosin (H&E) staining on tumor and organ sections to assess tissue morphology and identify any treatment-related toxicities.
-
Immunohistochemistry (IHC): Analyze tumor tissues for biomarkers of apoptosis (e.g., cleaved caspase-3, TUNEL) and cell proliferation (e.g., Ki-67) to elucidate the mechanism of action.
-
Pharmacokinetic Analysis: Measure the concentrations of BNTC and BITC in plasma and tumor tissue at different time points to determine the pharmacokinetic profile of the prodrug.
Troubleshooting and Considerations
-
Solubility of BNTC: BNTC may have limited solubility in aqueous solutions. It is crucial to develop a stable and non-toxic formulation for administration. Sonication and warming may aid in dissolution.
-
Toxicity: Closely monitor animals for signs of toxicity. If significant toxicity is observed, consider reducing the dose or frequency of administration.
-
Tumor Model Selection: The choice of the cancer cell line and animal model is critical for the success of the study. Select a model that is relevant to the intended clinical application.
References
-
Bone Marrow Transplantation Procedures in Mice to Study Clonal Hematopoiesis. NIH. Available from: [Link]
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S-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in Ipomoea grandifolia. MDPI. Available from: [Link]
-
Effects of the Usage of l-Cysteine (l-Cys) on Human Health. MDPI. Available from: [Link]
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From: Mike McGarry Ph.D, Consultant to Rad Source Technologies - BONE MARROW TRANSPLANTATION IN MICE. Rad Source. Available from: [Link]
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In Vivo Metabolites of S-(2-benzothiazolyl)-L-cysteine as Markers of in Vivo Cysteine Conjugate Beta-Lyase and Thiol Glucuronosyl Transferase Activities. PubMed. Available from: [Link]
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Oral Administration of Benzyl-isothiocyanate Inhibits In Vivo Growth of Subcutaneous Xenograft Tumors of Human Malignant Melanoma A375.S2 Cells. In Vivo. Available from: [Link]
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Synthesis of l-cysteine derivatives containing stable sulfur isotopes and application of this synthesis to reactive sulfur metabolome. PubMed. Available from: [Link]
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Metabolism, excretion, and pharmacokinetics of S-allyl-L-cysteine in rats and dogs. ASPET. Available from: [Link]
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Arylthioamides as H2S Donors: l-Cysteine-Activated Releasing Properties and Vascular Effects in Vitro and in Vivo. NIH. Available from: [Link]
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Benzyl isothiocyanate suppresses development and metastasis of murine mammary carcinoma by regulating the Wnt/β-catenin pathway. PubMed Central. Available from: [Link]
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The metabolism of benzyl isothiocyanate and its cysteine conjugate. PubMed Central. Available from: [Link]
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Oral administration of benzyl-isothiocyanate inhibits in vivo growth of subcutaneous xenograft tumors of human malignant melanoma A375.S2 cells. PubMed. Available from: [Link]
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S-Nitroso-L-Cysteine Stereoselectively Blunts the Deleterious Effects of Fentanyl on Breathing While Augmenting Antinociception in Freely-Moving Rats. Frontiers. Available from: [Link]
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Synthesis of S-benzyl-thiopyruvic acid and its conversion to N-acetyl-S-benzyl-L-cysteine in the rat. PubMed. Available from: [Link]
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The metabolism of benzyl isothiocyanate and its cysteine conjugate in guinea-pigs and rabbits. PubMed. Available from: [Link]
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The synthesis of S-benzylthiopyruvic acid and its conversion to N-acetyl-S-benzyl-L-cysteine in the rat; unavailability of thiopyruvic acid to rats for growth purposes. PubMed. Available from: [Link]
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Manual Restraint & Compound Administration in Mice. YouTube. Available from: [Link]
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The metabolism of benzyl isothiocyanate and its cysteine conjugate in guinea-pigs and rabbits. Semantic Scholar. Available from: [Link]
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Synthesis of thia-Michael-Type Adducts between Naphthoquinones and N-Acetyl-L-Cysteine and Their Biological Activity. MDPI. Available from: [Link]
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Glutathione- and cysteine-mediated cytotoxicity of allyl and benzyl isothiocyanate. PubMed. Available from: [Link]
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Metabolism and Pharmacokinetics of S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine in Rats. PubMed. Available from: [Link]
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Principles of Bone Marrow Transplantation (BMT): Providing Optimal Veterinary and Husbandry Care to Irradiated Mice in BMT Studies. NIH. Available from: [Link]
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In vitro and in vivo antitumor activity of benzyl isothiocyanate: a natural product from Tropaeolum majus. PubMed. Available from: [Link]
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Metabolism in the rat of a model xenobiotic plant metabolite S-benzyl-N-malonyl-L-cysteine. PubMed. Available from: [Link]
-
Benzyl Isothiocyanate, a Vegetable-Derived Compound, Induces Apoptosis via ROS Accumulation and DNA Damage in Canine Lymphoma and Leukemia Cells. MDPI. Available from: [Link]
-
Effects of N-acetyl-l-cysteine, in vivo, against pathological changes induced by malathion. PubMed. Available from: [Link]
-
Researchers - Rodent MDA. Rodent MDA. Available from: [Link]
Sources
- 1. In vitro and in vivo antitumor activity of benzyl isothiocyanate: a natural product from Tropaeolum majus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzyl Isothiocyanate, a Vegetable-Derived Compound, Induces Apoptosis via ROS Accumulation and DNA Damage in Canine Lymphoma and Leukemia Cells | MDPI [mdpi.com]
- 3. sub.chgh.org.tw [sub.chgh.org.tw]
- 4. Benzyl isothiocyanate suppresses development and metastasis of murine mammary carcinoma by regulating the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral administration of benzyl-isothiocyanate inhibits in vivo growth of subcutaneous xenograft tumors of human malignant melanoma A375.S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The metabolism of benzyl isothiocyanate and its cysteine conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The metabolism of benzyl isothiocyanate and its cysteine conjugate in guinea-pigs and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo metabolites of S-(2-benzothiazolyl)-L-cysteine as markers of in vivo cysteine conjugate beta-lyase and thiol glucuronosyl transferase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism in the rat of a model xenobiotic plant metabolite S-benzyl-N-malonyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dental.nyu.edu [dental.nyu.edu]
- 11. Synthesis of S-benzyl-thiopyruvic acid and its conversion to N-acetyl-S-benzyl-L-cysteine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The synthesis of S-benzylthiopyruvic acid and its conversion to N-acetyl-S-benzyl-L-cysteine in the rat; unavailability of thiopyruvic acid to rats for growth purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Assays Using S-[N-Benzyl(thiocarbamoyl)]-L-cysteine
Introduction: The Scientific Rationale for Investigating S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BTC) as an Antibacterial Agent
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibiotics. S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BTC) emerges as a promising candidate, integrating structural motifs from classes of compounds known for their biological activities. The core of BTC features a thiocarbamoyl group, which is related to isothiocyanates and dithiocarbamates. These sulfur-containing compounds are recognized for their broad-spectrum antimicrobial properties.[1][2][3] The mechanism of action for many isothiocyanates is linked to their ability to react with sulfhydryl groups of proteins, potentially disrupting essential enzymatic functions and cellular integrity in bacteria.[4]
Furthermore, the L-cysteine backbone of BTC may facilitate transport into bacterial cells, mimicking a natural substrate. Derivatives of S-benzyl-L-cysteine have themselves been investigated for potent antibacterial activity, suggesting that this moiety can contribute to the overall efficacy of the molecule.[5][6] The benzyl group adds a lipophilic character, which could enhance membrane interaction and penetration. This unique combination of a reactive thiocarbamoyl group, a bio-relevant amino acid scaffold, and a lipophilic benzyl moiety provides a strong theoretical basis for its potential as an effective antibacterial agent.
These application notes provide a comprehensive guide for researchers to systematically evaluate the antibacterial efficacy of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine using standardized and validated methodologies. The protocols detailed herein are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[7]
Part 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] The broth microdilution method is a quantitative and standardized technique to determine the MIC.[9][10]
Experimental Rationale
This assay exposes a standardized bacterial inoculum to serial dilutions of the test compound (BTC) in a liquid growth medium. By observing the lowest concentration at which no turbidity (bacterial growth) is observed, we can quantify the bacteriostatic potential of the compound. This method is highly reproducible and allows for the testing of multiple compounds and bacterial strains simultaneously.[8]
Protocol: Broth Microdilution Assay
Materials:
-
S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BTC)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Preparation of BTC Stock Solution:
-
Prepare a stock solution of BTC in sterile DMSO at a concentration of 10 mg/mL. Ensure complete dissolution. Further dilutions should be made in CAMHB.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer at 625 nm.
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[11]
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
In well 1, add 100 µL of the BTC working solution (prepared at twice the highest desired final concentration).
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the positive control (inoculum without BTC). Add 50 µL of CAMHB.
-
Well 12 will be the negative/sterility control (CAMHB only).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL and halves the concentration of BTC in each well.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of BTC in which there is no visible growth.[8]
-
Data Presentation: Representative MIC Values
| Bacterial Strain | Gram Stain | BTC MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | [Insert experimental value] |
| Escherichia coli | Gram-negative | [Insert experimental value] |
| Pseudomonas aeruginosa | Gram-negative | [Insert experimental value] |
| Enterococcus faecalis | Gram-positive | [Insert experimental value] |
Part 2: Determination of Minimum Bactericidal Concentration (MBC)
While the MIC indicates the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[11][12][13] This assay is a crucial next step to determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Experimental Rationale
The MBC test is an extension of the MIC assay.[12] Aliquots from the clear wells of the MIC plate are sub-cultured onto agar plates without the antimicrobial agent. If the bacteria do not grow after incubation, it indicates that they were killed by the concentration of BTC in the corresponding well. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[14]
Protocol: MBC Assay
Materials:
-
Completed MIC plate from Part 1
-
Mueller-Hinton Agar (MHA) plates, sterile
Procedure:
-
Subculturing:
-
From each well of the MIC plate that shows no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Spot-plate the aliquot onto a sterile MHA plate. Be sure to label the plate clearly to correspond with the well concentrations.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Determining the MBC:
Workflow Diagram: MIC to MBC Determination
Caption: Workflow from MIC to MBC determination.
Part 3: Qualitative Assessment by Disk Diffusion Assay
The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method to assess the susceptibility of a bacterial isolate to an antimicrobial agent.[15][16] It is particularly useful for initial screening of novel compounds.[15]
Experimental Rationale
A filter paper disk impregnated with a known amount of BTC is placed on an agar plate that has been uniformly inoculated with a test bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth, called the zone of inhibition, will form around the disk.[17][18] The diameter of this zone is proportional to the susceptibility of the organism and the diffusion characteristics of the compound.
Protocol: Disk Diffusion Assay
Materials:
-
BTC solution of known concentration
-
Sterile blank filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates, sterile
-
Bacterial inoculum prepared to 0.5 McFarland standard
-
Sterile cotton swabs
-
Sterile forceps
Procedure:
-
Preparation of BTC Disks:
-
Aseptically apply a precise volume (e.g., 10 µL) of a known concentration of BTC solution onto each sterile blank disk.
-
Allow the disks to dry completely in a sterile environment before use.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland).
-
Rotate the swab against the inside of the tube to remove excess liquid.
-
Swab the entire surface of an MHA plate uniformly in three directions to ensure complete coverage.
-
-
Application of Disks:
-
Using sterile forceps, place the prepared BTC disks onto the inoculated agar surface.
-
Gently press each disk to ensure complete contact with the agar.
-
Include a control disk with the solvent (e.g., DMSO) alone to ensure it has no inhibitory effect.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 18-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition in millimeters (mm).
-
A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.[18]
-
Hypothesized Mechanism of Action
The antibacterial activity of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine is likely multifactorial, stemming from its hybrid structure. The primary mechanism is hypothesized to be the disruption of essential bacterial proteins through the electrophilic nature of the thiocarbamoyl group, which can react with nucleophilic residues like cysteine thiols in enzymes. This can lead to the inhibition of key metabolic pathways or disruption of cellular structures.
Caption: Hypothesized mechanism of action for BTC.
References
- Dufour, V., Stahl, M., & Baysse, C. (2015).
- Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
- Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test.
- BenchChem. (n.d.). Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin.
- Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay.
- Microbiology International. (n.d.). Broth Microdilution.
- ResearchGate. (n.d.). (PDF) The antibacterial properties of Isothiocyanates.
- Wanger, A. (2018). Broth microdilution for antibacterial testing as recommended by CLSI protocol.
- Hkort, D., et al. (2015). A Low-Cost, Hands-on Module to Characterize Antimicrobial Compounds Using an Interdisciplinary, Biophysical Approach. PLoS Biology, 13(1), e1002044.
- Wikipedia. (n.d.). Disk diffusion test.
- Vu, B., et al. (2020). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Frontiers in Microbiology, 11, 1693.
- Romeo, L., et al. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 23(3), 624.
- Semantic Scholar. (n.d.). The antibacterial properties of isothiocyanates.
- Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- Lee, Y. R., et al. (2023). Natural nanogels crosslinked with S-benzyl-L-cysteine exhibit potent antibacterial activity. International Journal of Biological Macromolecules, 242(Pt 2), 124873.
- ResearchGate. (n.d.). Natural nanogels crosslinked with S-benzyl-L-cysteine exhibit potent antibacterial activity | Request PDF.
Sources
- 1. The antibacterial properties of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections [mdpi.com]
- 4. The antibacterial properties of isothiocyanates. | Semantic Scholar [semanticscholar.org]
- 5. Natural nanogels crosslinked with S-benzyl-L-cysteine exhibit potent antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. microchemlab.com [microchemlab.com]
- 13. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 16. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 17. A Low-Cost, Hands-on Module to Characterize Antimicrobial Compounds Using an Interdisciplinary, Biophysical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing degradation of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine in aqueous solution
Welcome to the technical support center for S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BNTC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling BNTC in aqueous solutions. Our goal is to equip you with the necessary knowledge to ensure the stability and integrity of your experimental outcomes.
Understanding BNTC Stability: A Foundational Overview
S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BNTC) is a dithiocarbamic acid ester derivative of L-cysteine. While this class of compounds holds significant promise in various research applications, their stability in aqueous environments can be a critical experimental challenge. The primary degradation pathway for BNTC in aqueous solution is hydrolysis, which is significantly influenced by pH, temperature, and the presence of oxidizing agents.
The thiocarbamoyl linkage in BNTC is susceptible to cleavage, particularly at pH values greater than 5, leading to the formation of N-acetylcysteine and benzyl isothiocyanate[1]. This degradation can impact the compound's efficacy, lead to inconsistent results, and generate unwanted byproducts in your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns regarding the use of BNTC in aqueous solutions.
Q1: My BNTC stock solution, prepared in a neutral buffer, appears cloudy. What is the cause?
-
A1: Cloudiness in your BNTC solution is a common indicator of degradation and precipitation. At neutral or near-neutral pH, BNTC is prone to hydrolysis, which can lead to the formation of less soluble degradation products. We recommend preparing stock solutions in acidic buffers (pH 3-4) to enhance stability.
Q2: What is the optimal pH range for storing aqueous solutions of BNTC?
-
A2: Based on the stability profile of similar cysteine derivatives, BNTC is expected to be most stable in either highly acidic (pH < 4) or basic (pH > 9) conditions[2]. For most biological applications, maintaining a slightly acidic pH during storage is preferable. It is crucial to assess the pH compatibility with your specific experimental system.
Q3: How long can I store my BNTC stock solution?
-
A3: The long-term stability of BNTC in solution is highly dependent on the storage conditions. For maximal stability, we recommend preparing fresh solutions for each experiment. If short-term storage is necessary, prepare the stock solution in a degassed, acidic buffer, store at 2-8°C, and protect from light. We advise conducting a stability study under your specific storage conditions to determine an appropriate use-by date.
Q4: Can I use common biological buffers like PBS (pH 7.4) to prepare my working solutions?
-
A4: While PBS is a common buffer, its neutral pH will accelerate the degradation of BNTC[1]. If your experiment requires a neutral pH, it is imperative to add the BNTC solution to the experimental system immediately after dilution. Minimize the time the compound spends in the neutral buffer to less than a few hours.
Q5: Are there any specific analytical techniques to monitor BNTC degradation?
-
A5: Yes, High-Performance Liquid Chromatography (HPLC) is a robust and sensitive method for quantifying BNTC and its degradation products[3]. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with an acid modifier (e.g., 0.1% trifluoroacetic acid) is a good starting point for method development[3]. UV detection is typically suitable for monitoring the aromatic moieties in BNTC and its potential degradation products.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the handling of BNTC.
Guide 1: Inconsistent Experimental Results
-
Problem: High variability between replicate experiments or a gradual loss of compound activity over time.
-
Potential Causes & Solutions:
-
Degradation during storage: Your stock solution may be degrading over time.
-
Solution: Prepare fresh stock solutions for each experiment. If using a previously prepared stock, perform an HPLC analysis to confirm the concentration and purity before use.
-
-
Degradation in the experimental medium: The pH and temperature of your assay buffer could be causing rapid degradation.
-
Solution: If possible, adjust the pH of your experimental medium to be more acidic. If the pH must remain neutral, minimize the incubation time of BNTC in the medium. Consider performing a time-course experiment to understand the rate of degradation in your specific assay conditions.
-
-
Guide 2: Poor Solubility or Precipitation
-
Problem: Difficulty dissolving BNTC or the formation of a precipitate in the stock or working solution.
-
Potential Causes & Solutions:
-
Incorrect solvent: BNTC may have limited solubility in purely aqueous solutions at certain pH values.
-
Solution: Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol, and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
-
Degradation-induced precipitation: As mentioned in the FAQs, the degradation products may be less soluble.
-
Solution: Prepare and store solutions at a lower, more stabilizing pH. If precipitation occurs in a neutral buffer, it is a strong indication of degradation.
-
-
Experimental Protocols
Protocol 1: Preparation of a Stable BNTC Stock Solution
-
Buffer Preparation: Prepare a 0.1 M citrate buffer and adjust the pH to 3.5. Degas the buffer by sparging with nitrogen or by vacuum filtration.
-
Weighing: Accurately weigh the required amount of BNTC solid in a clean, dry vial.
-
Dissolution: Add the degassed acidic buffer to the BNTC solid to achieve the desired concentration. Vortex or sonicate briefly to aid dissolution.
-
Storage: Store the solution in an amber vial at 2-8°C. For longer-term storage, consider aliquoting and freezing at -20°C or below. Avoid repeated freeze-thaw cycles.
Protocol 2: Stability Assessment of BNTC by HPLC
-
Sample Preparation: Prepare BNTC solutions in different buffers (e.g., pH 3, 5, 7.4, 9) at a known concentration.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.
-
HPLC Analysis: Immediately analyze the aliquots by a validated HPLC method.
-
Column: C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)[3].
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the benzyl and thiocarbamoyl chromophores (e.g., 254 nm).
-
-
Data Analysis: Plot the peak area of BNTC as a function of time for each condition to determine the degradation rate.
Data Presentation
Table 1: Influence of pH on the Hypothetical Stability of BNTC in Aqueous Solution at 25°C
| pH | Half-life (t½) in hours (Hypothetical) | Observations |
| 3.0 | > 168 | High stability, recommended for stock solutions. |
| 5.0 | 48 | Moderate stability, suitable for some working solutions. |
| 7.4 | 4 | Low stability, prepare fresh and use immediately.[1] |
| 9.0 | > 72 | Increased stability compared to neutral pH.[2] |
Visualizations
Caption: Proposed degradation pathways of BNTC in aqueous solution.
Caption: Experimental workflow for assessing BNTC stability.
References
-
Borg, L. A., & Meijer, J. (1987). Determination of N-acetyl-S-(N-alkylthiocarbamoyl)-L-cysteine, a principal metabolite of alkyl isothiocyanates, in rat urine. Journal of Chromatography B: Biomedical Sciences and Applications, 414(1), 19-24. [Link]
-
National Center for Biotechnology Information. (n.d.). Thioamides, thioureas, and thiocarbamates as stable, sulfur-based metal-binding pharmacophores for use in metalloenzyme fragment-based drug discovery. National Library of Medicine. [Link]
-
El-Ghandi, K., & Teoppen, J. (1993). Effects of pH, temperature, and chemical structure on the stability of S-(purin-6-yl)-L-cysteine. Journal of Pharmaceutical Sciences, 82(5), 511-515. [Link]
-
National Center for Biotechnology Information. (n.d.). Thiyl Radical Reactions in the Chemical Degradation of Pharmaceutical Proteins. National Library of Medicine. [Link]
-
Wikipedia. (n.d.). Thiocarbamate. [Link]
-
MDPI. (n.d.). S-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in Ipomoea grandifolia. [Link]
-
National Center for Biotechnology Information. (n.d.). S-benzyl-L-cysteine. PubChem. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and application of thiocarbamates via thiol-dioxazolone modified Lossen rearrangement. [Link]
-
MDPI. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]
-
Food Research. (2020). Recent advanced techniques in cysteine determination: a review. [Link]
-
Organic Chemistry Portal. (n.d.). Thiocarbamate synthesis by carbamoylation. [Link]
-
Wikipedia. (n.d.). Riemschneider thiocarbamate synthesis. [Link]
-
National Center for Biotechnology Information. (n.d.). Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved?. National Library of Medicine. [Link]
-
Monte Rosa Therapeutics. (2026, January 8). Monte Rosa Therapeutics Announces Pricing of $300 Million Underwritten Public Offering. [Link]
-
National Center for Biotechnology Information. (n.d.). Chemical stability of naltrexone hydrochloride injection. National Library of Medicine. [Link]
-
ResearchGate. (2014). Investigation of tropicamide and benzalkonium chloride stability using liquid chromatography. [Link]
-
ResearchGate. (2025). Modification of Peptide and Protein Cysteine Thiol Groups by Conjugation with a Degradation Product of Ascorbate. [Link]
-
International Council for Harmonisation. (2011). ICH Q5C Stability testing of Biotechnological / Biological products. [Link]
-
European Medicines Agency. (1995). Stability Testing of Biotechnological/Biological Products. [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (n.d.). L-Cysteine. PubChem. [Link]
Sources
- 1. Determination of N-acetyl-S-(N-alkylthiocarbamoyl)-L-cysteine, a principal metabolite of alkyl isothiocyanates, in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of pH, temperature, and chemical structure on the stability of S-(purin-6-yl)-L-cysteine: evidence for a novel molecular rearrangement mechanism to yield N-(purin-6-yl)-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BNBTC) Concentration for Apoptosis Induction
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This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing the experimental concentration of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BNBTC) to reliably induce apoptosis. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of in vitro apoptosis studies.
Introduction: The Mechanism of BNBTC-Induced Apoptosis
S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BNBTC) is a synthetic compound that has demonstrated pro-apoptotic effects in various cancer cell lines. Its mechanism of action is primarily linked to the induction of cellular stress, leading to the activation of intrinsic and extrinsic apoptosis pathways. Understanding this mechanism is crucial for designing and troubleshooting experiments.
BNBTC is a derivative of benzyl isothiocyanate (BITC), a compound found in cruciferous vegetables known for its anticancer properties.[1][2] Like BITC, BNBTC's activity is often associated with the generation of reactive oxygen species (ROS) and the activation of stress-activated protein kinase/c-Jun N-terminal kinase (JNK) signaling pathways.[3][4] JNK activation can, in turn, influence the expression and activity of the Bcl-2 family of proteins, which are central regulators of mitochondrial-mediated apoptosis.[5][6][7]
The Bcl-2 family consists of pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[8][9][10] The balance between these proteins determines the cell's fate. Upon activation by upstream signals like JNK, pro-apoptotic members can permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c.[9] This event triggers the activation of a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death.[11][12][13]
Caption: Workflow for determining the IC50 of BNBTC.
Protocol 2: Confirmation of Apoptosis via Annexin V/PI Staining
This protocol is for confirming that cell death induced by the optimized BNBTC concentration is apoptotic.
Materials:
-
Cells treated with BNBTC (at IC50 and 2x IC50) and a vehicle control
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. [14] Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Key Mechanistic Assays
To further validate the mechanism of BNBTC-induced apoptosis, consider the following assays:
| Assay | Purpose | Typical Method |
| Caspase Activity Assay | To measure the activity of key executioner caspases (e.g., Caspase-3, -7) and initiator caspases (e.g., Caspase-8, -9). [15][16] | Fluorometric or colorimetric assays using specific caspase substrates, or Western blot for cleaved caspases. [17] |
| Mitochondrial Membrane Potential (ΔΨm) Assay | To detect the loss of mitochondrial membrane potential, an early event in intrinsic apoptosis. | Flow cytometry or fluorescence microscopy using potentiometric dyes like JC-1 or TMRE. |
| Western Blot for Bcl-2 Family Proteins | To assess changes in the expression levels of pro- and anti-apoptotic Bcl-2 family proteins. [7][8] | Standard Western blotting protocols using antibodies specific for proteins like Bcl-2, Bcl-xL, Bax, and Bak. |
| TUNEL Assay | To detect DNA fragmentation, a hallmark of late-stage apoptosis. [18] | Fluorescence microscopy or flow cytometry-based detection of labeled dUTPs incorporated at the 3'-OH ends of fragmented DNA. [18] |
By following this comprehensive guide, researchers can effectively optimize the concentration of BNBTC for their specific experimental needs, troubleshoot common issues, and confidently assess the induction of apoptosis in their cell models.
References
Sources
- 1. Benzyl isothiocyanate promotes apoptosis of oral cancer cells via an acute redox stress-mediated DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. The JNK Signaling Pathway Is a Novel Molecular Target for S-Propargyl- L-Cysteine, a Naturally-Occurring Garlic Derivatives: Link to Its Anticancer Activity in Pancreatic Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The JNK Signaling Pathway Is a Novel Molecular Target for S-Propargyl- L-Cysteine, a Naturally-Occurring Garlic Derivatives: Link to Its Anticancer Activity in Pancreatic Cancer In Vitro and In Vivo | Bentham Science [eurekaselect.com]
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- 12. The Mitochondrial Apoptotic Effectors BAX/BAK Activate Caspase-3 and -7 to Trigger NLRP3 Inflammasome and Caspase-8 Driven IL-1β Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caspase 3 inactivation protects against hepatic cell death and ameliorates fibrogenesis in a diet-induced NASH model - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Inhibition of caspase-1 or gasdermin-D enable caspase-8 activation in the Naip5/NLRC4/ASC inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
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- 38. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - JP [thermofisher.com]
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Technical Support Center: Overcoming Resistance to S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BNTC) in Cancer Cell Lines
Welcome to the technical support center for S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BNTC) research. This guide is designed for researchers, scientists, and drug development professionals encountering resistance to BNTC in their in vitro cancer cell line experiments. Here, we provide in-depth troubleshooting strategies, detailed experimental protocols, and frequently asked questions to help you navigate the complexities of BNTC resistance and advance your research.
Introduction to BNTC and the Challenge of Resistance
S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BNTC) is a derivative of benzyl isothiocyanate (BITC), a compound found in cruciferous vegetables known for its anticancer properties.[1] BNTC and its related compounds exert their effects through various mechanisms, including the induction of apoptosis, generation of reactive oxygen species (ROS), and inhibition of key signaling pathways involved in cancer progression, such as the STAT3 and mTOR pathways.[1]
Despite its promising preclinical activity, the development of resistance to BNTC, as with many anticancer agents, is a significant hurdle.[2][3] This guide will equip you with the knowledge and tools to investigate and potentially overcome BNTC resistance in your cell line models.
Frequently Asked Questions (FAQs)
Here are some common questions and initial troubleshooting steps for researchers working with BNTC.
Q1: My cancer cell line is showing reduced sensitivity to BNTC compared to published data. What are the first things I should check?
A1: Several factors can contribute to apparent reduced sensitivity. Before investigating complex biological resistance, verify these common experimental variables:
-
Compound Integrity: Confirm the purity and stability of your BNTC stock. Improper storage or handling can lead to degradation.
-
Cell Line Authenticity and Health: Ensure your cell line is authentic and free from contamination (e.g., mycoplasma). Passage number can also influence drug response; it's best to use cells within a consistent, low passage range.
-
Experimental Parameters: Double-check your experimental setup, including cell seeding density, drug concentration, and treatment duration.[4] Inconsistent results can arise from variations in these parameters.[4]
Q2: How can I develop a BNTC-resistant cancer cell line to study resistance mechanisms?
A2: Developing a resistant cell line is a crucial step in understanding resistance. A common method involves continuous or intermittent exposure to increasing concentrations of BNTC.[5][6]
Workflow for Developing a BNTC-Resistant Cell Line:
-
Determine the initial IC50: Establish the baseline sensitivity of the parental cell line to BNTC.
-
Chronic Exposure: Culture the parental cells in the continuous presence of BNTC at a concentration close to the IC50.
-
Dose Escalation: Gradually increase the BNTC concentration as the cells adapt and resume proliferation.
-
Characterization: Once a resistant population is established (typically showing a significant fold-increase in IC50 compared to the parental line), characterize the resistant phenotype.
The development process can take anywhere from 3 to 18 months.[5]
Q3: What are the potential mechanisms of resistance to BNTC?
A3: While specific resistance mechanisms to BNTC are still under investigation, resistance to isothiocyanates and other cytotoxic agents can arise from several factors:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration.[7][8]
-
Enhanced Antioxidant Capacity: Since BNTC can induce oxidative stress, cells may upregulate antioxidant systems, such as the glutathione (GSH) pathway, to neutralize reactive oxygen species (ROS).[7][9]
-
Alterations in Apoptotic Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins can make cells less susceptible to BNTC-induced apoptosis.[8][10]
-
Dysregulation of Signaling Pathways: Changes in key signaling pathways like STAT3, PI3K/Akt, or MAPK can promote cell survival and proliferation in the presence of the drug.[10][11]
In-Depth Troubleshooting Guides
When initial checks don't resolve the issue, a more systematic approach is needed. These guides provide detailed steps to dissect and address BNTC resistance.
Guide 1: Investigating Altered Drug Accumulation
A primary mechanism of drug resistance is the reduced intracellular concentration of the therapeutic agent.[10] This can be due to decreased uptake or increased efflux.
Experimental Protocol: Drug Efflux Assay using a Fluorescent Substrate
This protocol uses a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for P-glycoprotein/ABCB1) to indirectly measure efflux pump activity.
-
Cell Seeding: Seed both parental (sensitive) and suspected BNTC-resistant cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment (Optional): To confirm the involvement of specific ABC transporters, pre-incubate a subset of wells with a known inhibitor (e.g., verapamil for P-glycoprotein) for 1 hour.
-
Fluorescent Substrate Loading: Add the fluorescent substrate (e.g., Rhodamine 123) to all wells and incubate for 30-60 minutes to allow for cellular uptake.
-
Wash and Drug-Free Media: Gently wash the cells with PBS and replace with fresh, drug-free media.
-
Measure Fluorescence over Time: Measure the intracellular fluorescence at multiple time points using a fluorescence plate reader. A faster decrease in fluorescence in the resistant cells compared to the parental cells suggests increased efflux.
Data Interpretation and Next Steps
| Observation | Possible Cause | Recommended Next Steps |
| Resistant cells show lower initial fluorescence and/or faster fluorescence decay. | Increased drug efflux via ABC transporters. | - Perform Western blot or qPCR to quantify the expression of common ABC transporters (e.g., ABCB1, ABCG2).- Test the effect of known ABC transporter inhibitors on BNTC sensitivity. |
| No significant difference in fluorescence between parental and resistant cells. | Resistance is likely not due to increased efflux. | - Investigate other resistance mechanisms (See Guides 2 & 3). |
Guide 2: Assessing the Role of Oxidative Stress and Antioxidant Response
BNTC is known to induce apoptosis through the generation of reactive oxygen species (ROS).[1][12] Resistant cells may have developed mechanisms to counteract this oxidative stress.
Experimental Protocol: Measurement of Intracellular ROS
This protocol uses the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFDA) to measure intracellular ROS levels.[13][14][15]
-
Cell Treatment: Treat both parental and resistant cells with BNTC at various concentrations and for different durations. Include an untreated control and a positive control (e.g., H2O2).
-
DCFDA Staining: After treatment, incubate the cells with DCFDA in the dark. DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: Measure the fluorescence intensity using a flow cytometer or fluorescence microscope.
Data Interpretation and Next Steps
| Observation | Possible Cause | Recommended Next Steps |
| BNTC induces lower ROS levels in resistant cells compared to parental cells. | Enhanced antioxidant capacity in resistant cells. | - Measure the intracellular levels of glutathione (GSH).- Analyze the expression and activity of antioxidant enzymes (e.g., superoxide dismutase, catalase, glutathione S-transferase) via Western blot or activity assays.[16] |
| BNTC induces similar or higher ROS levels in resistant cells, but they still survive. | Cells have adapted to tolerate higher levels of oxidative stress or the resistance mechanism is downstream of ROS production. | - Investigate downstream apoptotic signaling pathways (See Guide 3). |
Guide 3: Analyzing Apoptotic and Survival Signaling Pathways
Resistance to BNTC can be mediated by alterations in signaling pathways that control cell survival and apoptosis. Key pathways to investigate include the intrinsic (mitochondrial) apoptotic pathway and pro-survival pathways like STAT3 and Wnt/β-catenin.
Signaling Pathways Potentially Involved in BNTC Action and Resistance
Experimental Protocol: Western Blot Analysis of Key Signaling Proteins
-
Protein Extraction: Treat parental and resistant cells with BNTC for various time points. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key proteins in the pathways of interest. Examples include:
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax
-
STAT3 Pathway: Phospho-STAT3 (Tyr705), Total STAT3
-
JNK Pathway: Phospho-JNK, Total JNK
-
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
Data Interpretation and Next Steps
| Observation in Resistant Cells | Possible Mechanism of Resistance | Recommended Next Steps |
| Reduced cleavage of Caspase-3 and PARP upon BNTC treatment. | Block in the apoptotic cascade. | - Analyze upstream events like mitochondrial membrane potential and cytochrome c release.- Examine the expression of Bcl-2 family proteins. |
| Sustained or increased phosphorylation of STAT3 despite BNTC treatment. | Upregulation of the STAT3 survival pathway.[11][17][18][19][20] | - Investigate upstream activators of STAT3 (e.g., JAKs, IL-6).- Test the effect of STAT3 inhibitors in combination with BNTC. |
| Blunted JNK activation in response to BNTC. | Attenuation of the pro-apoptotic JNK pathway.[21][22][23][24][25] | - Examine upstream kinases in the JNK cascade (e.g., MKK4/7). |
Advanced Strategies and Workflow Visualization
For a comprehensive investigation of BNTC resistance, a multi-faceted approach is often necessary. The following workflow outlines a logical progression of experiments.
Conclusion
Overcoming resistance to S-[N-Benzyl(thiocarbamoyl)]-L-cysteine requires a systematic and multi-pronged approach. By carefully validating your experimental system and then delving into the potential mechanisms of resistance—such as drug efflux, antioxidant responses, and alterations in signaling pathways—you can gain valuable insights into how cancer cells evade the cytotoxic effects of BNTC. The troubleshooting guides and protocols provided here offer a framework for these investigations. Ultimately, understanding the "why" behind the resistance is the first step toward developing rational strategies, such as combination therapies, to restore sensitivity and enhance the therapeutic potential of BNTC.
References
-
ResearchGate. (PDF) Boron Neutron Capture Therapy Eliminates Radioresistant Liver Cancer Cells by Targeting DNA Damage and Repair Responses. Available from: [Link].
-
Frontiers. Boron neutron capture therapy in the context of tumor heterogeneity: progress, challenges, and future perspectives. Available from: [Link].
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PubMed Central (PMC). Boron Neutron Capture Therapy - A Literature Review. Available from: [Link].
-
ResearchGate. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Available from: [Link].
-
TAE Life Sciences. About BNCT. Available from: [Link].
-
PubMed Central (PMC). Optimizing Boron Neutron Capture Therapy (BNCT) to Treat Cancer: An Updated Review on the Latest Developments on Boron Compounds and Strategies. Available from: [Link].
-
Frontiers. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. Available from: [Link].
-
Crown Bioscience. How to use in vitro models to study and overcome drug resistance in oncology. Available from: [Link].
-
Journal of Visualized Experiments (JoVE). Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. Available from: [Link].
-
PubMed. L-Cysteine mitigates ROS-induced apoptosis and neurocognitive deficits by protecting against endoplasmic reticulum stress and mitochondrial dysfunction in mouse neuronal cells. Available from: [Link].
-
ResearchGate. NAC induces apoptosis through activation of the intrinsic mitochondrial.... Available from: [Link].
-
PubMed. Oncolytic activity and mechanism of action of a novel L-cysteine derivative, L-cysteine, ethyl ester, S-(N-methylcarbamate) monohydrochloride. Available from: [Link].
-
ResearchGate. Different mechanisms involved in anticancer drug resistance. Cancer.... Available from: [Link].
-
PubMed Central (PMC). The Different Mechanisms of Cancer Drug Resistance: A Brief Review. Available from: [Link].
-
PubMed. N‑acetyl‑S‑(p‑chlorophenylcarbamoyl)cysteine induces mitochondrial-mediated apoptosis and suppresses migration in melanoma cells. Available from: [Link].
-
PubMed Central (PMC). JNK phosphorylation of Bim-related members of the Bcl2 family induces Bax-dependent apoptosis. Available from: [Link].
-
PubMed Central (PMC). Generation of Reactive Oxygen Species Contributes to the Development of Carbon Black Cytotoxicity to Vascular Cells. Available from: [Link].
-
MDPI. Synergistic Action of Benzyl Isothiocyanate and Sorafenib in a Nanoparticle Delivery System for Enhanced Triple-Negative Breast Cancer Treatment. Available from: [Link].
-
EMBO Press. T-cell receptor-induced JNK activation requires proteolytic inactivation of CYLD by MALT1. Available from: [Link].
-
PubMed. Docetaxel-resistant prostate cancer cells remain sensitive to S-trityl-L-cysteine-mediated Eg5 inhibition. Available from: [Link].
-
PubMed Central (PMC). The Non-Essential Amino Acid Cysteine Becomes Essential for Tumor Proliferation and Survival. Available from: [Link].
-
PubMed Central (PMC). Understanding and targeting resistance mechanisms in cancer. Available from: [Link].
-
VJHemOnc. The association between JNK activity and immunotherapeutic efficacy of IO in TNBC. Available from: [Link].
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PubMed Central (PMC). N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells. Available from: [Link].
-
PubMed Central (PMC). STAT3 pathway in cancers: Past, present, and future. Available from: [Link].
-
Wikipedia. Wnt signaling pathway. Available from: [Link].
-
PubMed. JNK phosphorylation and activation of BAD couples the stress-activated signaling pathway to the cell death machinery. Available from: [Link].
-
MDPI. Targeting STAT3 Signaling Facilitates Responsiveness of Pancreatic Cancer Cells to Chemoradiotherapy. Available from: [Link].
-
MDPI. Abiotic Stress and Reactive Oxygen Species: Generation, Signaling, and Defense Mechanisms. Available from: [Link].
-
PubMed. N-acetyl-l-cysteine for the treatment of non-small cell lung cancer through regulating NF-κB signalling pathway without neurotoxicity. Available from: [Link].
-
PubMed. Regulation of beta-catenin signaling in the Wnt pathway. Available from: [Link].
-
PubMed Central (PMC). Generation of Reactive Oxygen Species (ROS) and Pro-Inflammatory Signaling in Human Brain Cells in Primary Culture. Available from: [Link].
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YouTube. Jnk Pathway. Available from: [Link].
-
PubMed. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. Available from: [Link].
-
PubMed Central (PMC). Signaling Pathways and Therapeutic Strategies in Advanced Basal Cell Carcinoma. Available from: [Link].
-
PubMed Central (PMC). STAT3 SIGNALING: Anticancer Strategies and Challenges. Available from: [Link].
-
ResearchGate. (PDF) Involvement of the Mitochondrial Death Pathway in Chemopreventive Benzyl Isothiocyanate-induced Apoptosis. Available from: [Link].
-
ResearchGate. Generation of reactive oxygen species (ROS) in human PBMCs following 24.... Available from: [Link].
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Boster Bio. B Cell Receptor Signaling Pathway. Available from: [Link].
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PubMed. STAT3 protects hematopoietic stem cells by preventing activation of a deleterious autocrine type-I interferon response. Available from: [Link].
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PubMed Central (PMC). Role of STAT3 in pancreatic cancer. Available from: [Link].
-
PubMed. Reactive Oxygen Species Generation and Use of Antioxidants during In Vitro Maturation of Oocytes. Available from: [Link].
Sources
- 1. N-Acetyl-S-(N′-benzylthiocarbamoyl)-L-cysteine - LKT Labs [lktlabs.com]
- 2. Frontiers | Boron neutron capture therapy in the context of tumor heterogeneity: progress, challenges, and future perspectives [frontiersin.org]
- 3. Boron Neutron Capture Therapy - A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies [frontiersin.org]
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- 9. L-Cysteine mitigates ROS-induced apoptosis and neurocognitive deficits by protecting against endoplasmic reticulum stress and mitochondrial dysfunction in mouse neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BNTC) Metabolite Analysis
Welcome to the technical support guide for the HPLC analysis of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BNTC) and its metabolites. This resource is designed for researchers and drug development professionals to provide in-depth, field-proven insights into refining your analytical protocols. We will address common challenges, explain the causality behind experimental choices, and provide validated starting points for your method development.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Question 1: Why am I seeing poor peak shape (tailing or fronting) for my BNTC analytes?
Answer: Poor peak shape is one of the most common issues in HPLC and typically points to secondary chemical interactions, column issues, or extra-column effects. For BNTC and its metabolites, which possess polar and ionizable groups (carboxylate, thiocarbamoyl), the primary cause is often unwanted interactions with the stationary phase.
Root Cause Analysis & Step-by-Step Solution:
-
Secondary Silanol Interactions: Standard silica-based C18 columns have residual, acidic silanol groups (-Si-OH) on their surface. Basic moieties on your analyte, like the amine in cysteine, can interact strongly with these silanols, causing peak tailing.[1]
-
Solution 1 (Mobile Phase pH): The most effective strategy is to suppress the ionization of the silanol groups by operating at a low pH. Maintain your mobile phase pH between 2.5 and 3.5 using an additive like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[2] At this pH, silanols are protonated and less likely to interact with your analytes.
-
Solution 2 (Column Choice): Use a modern, end-capped C18 column. End-capping treats the silica surface to block most residual silanols, significantly reducing these secondary interactions and improving peak shape for basic compounds.[1]
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to broadened, often tailing or "shark-fin" shaped peaks.
-
Solution: Perform a dilution series. Dilute your sample 10-fold and 100-fold and re-inject. If the peak shape improves dramatically, you are likely overloading the column. Adjust your sample concentration accordingly.
-
-
Column Bed Deformation: A void at the head of the column or a partially blocked inlet frit can create alternative flow paths for the sample, causing peak distortion.
-
Solution: First, try reversing and flushing the column (disconnect from the detector first) to remove any particulate buildup on the frit. If this fails, the column may be irreversibly damaged and should be replaced. Always use guard columns and filter your samples and mobile phases to maximize column lifetime.[1]
-
Question 2: My analyte response is inconsistent, or the signal is disappearing over time. What is the cause?
Answer: This is a critical issue that often points to analyte instability. Based on literature for structurally similar compounds, the thiocarbamoyl-cysteine linkage and its metabolites are susceptible to degradation, particularly under specific pH conditions.
Root Cause Analysis & Step-by-Step Solution:
-
pH-Dependent Instability: The mercapturic acid metabolite of BNTC, N-acetyl-S-[N-benzyl(thiocarbamoyl)]-L-cysteine, is known to be unstable at a pH above 5.[3] It can decompose back to N-acetylcysteine and benzyl isothiocyanate. This is likely true for the parent BNTC as well.
-
Solution 1 (Sample Preparation): Ensure all solutions used during sample preparation are acidified. When performing protein precipitation with acetonitrile or methanol, use a solvent containing 0.1% formic acid. Keep samples cold (on ice or in a cooled autosampler at 4°C) at all times to slow degradation.
-
Solution 2 (Mobile Phase): As mentioned for peak shape, maintain a mobile phase pH below 4. This is non-negotiable for the stability of this class of compounds.
-
Solution 3 (Autosampler Stability): If you have a long analytical run, analyte degradation in the autosampler can cause a steady decline in response. Prepare a fresh standard and inject it at the end of the sequence. If its area is significantly lower than the initial injection, you have confirmed on-bench instability. Limit the number of samples per batch or re-prepare standards for long sequences.
-
-
Oxidation: The thiol group in cysteine is susceptible to oxidation, which can form disulfide dimers (cystine).
-
Solution: While less common for S-substituted cysteines where the thiol is protected, it's good practice to minimize exposure to air. Consider sparging solvents with helium or nitrogen and use tightly sealed vials. If oxidation is strongly suspected, the addition of a small amount of an antioxidant like DTT during sample preparation could be tested, but this may complicate the chromatogram.
-
Question 3: I'm experiencing significant signal suppression (matrix effects) when analyzing plasma samples. How can I fix this?
Answer: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix, such as phospholipids or salts.[2][4][5] This is a major challenge in LC-MS/MS bioanalysis and leads to poor accuracy and sensitivity.
Root Cause Analysis & Step-by-Step Solution:
-
Inefficient Sample Cleanup: The most common cause is the co-elution of matrix components with your analyte of interest. A simple protein precipitation may not be sufficient to remove all interferences.
-
Solution 1 (Optimize Chromatography): Adjust your HPLC gradient to better separate your analytes from the bulk of the matrix components. Often, a shallow gradient at the beginning of the run can elute highly polar interferences before your analyte, and a steep gradient at the end can wash away strongly retained lipids.
-
Solution 2 (Improve Sample Preparation): Move beyond simple protein precipitation. Implement a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol. For BNTC, a reverse-phase SPE cartridge could be effective at retaining the analyte while allowing polar salts to be washed away.
-
Solution 3 (Phospholipid Removal): If phospholipids are the main issue (common in plasma), use specialized phospholipid removal plates or cartridges for sample preparation.[6]
-
-
Use of an Appropriate Internal Standard: To compensate for matrix effects, a suitable internal standard (IS) is essential.
-
Solution: The gold standard is a Stable Isotope-Labeled (SIL) version of your analyte (e.g., ¹³C₆-BNTC). A SIL-IS co-elutes with the analyte and experiences the same matrix effects, ensuring that the analyte/IS ratio remains constant, thus providing accurate quantification. If a SIL-IS is unavailable, use a close structural analog that has similar chromatographic and ionization behavior.
-
Troubleshooting Logic Diagram
Below is a decision tree to guide the troubleshooting process for common HPLC issues encountered with BNTC analysis.
Caption: Troubleshooting Decision Tree for BNTC Analysis.
Frequently Asked Questions (FAQs)
Q1: What are the expected major metabolites of BNTC in plasma or urine? Based on studies of benzyl isothiocyanate, which forms BNTC upon reaction with cysteine, you should primarily look for two metabolic pathways.[7][8][9]
-
Mercapturic Acid Pathway: The most common route is N-acetylation of the cysteine moiety to form N-acetyl-S-[N-benzyl(thiocarbamoyl)]-L-cysteine.[3][9]
-
Cyclic Mercaptopyruvate Conjugate: A significant metabolite found in urine is 4-hydroxy-4-carboxy-3-benzylthiazolidin-2-thione, which is formed via transamination of the cysteine conjugate.[7]
Q2: What is a good starting HPLC column and mobile phase for method development? A modern, high-purity, end-capped C18 column is the best starting point. The benzyl group on BNTC provides sufficient hydrophobicity for good retention in reversed-phase mode.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 2.1 or 3.0 mm ID, 100 mm length, <3 µm particle size | Provides good balance of resolution and speed. End-capping minimizes peak tailing. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier ensures analyte stability and good peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common strong solvent with good UV transparency. |
| Flow Rate | 0.3 - 0.5 mL/min (for 2.1/3.0 mm ID) | Standard flow rate for these column dimensions. |
| Column Temp | 30 - 40 °C | Elevated temperature can improve peak efficiency and reduce viscosity. |
| Injection Vol. | 2 - 10 µL | Keep volume low to prevent peak distortion. |
| UV Wavelength | 210 nm or ~245 nm | Monitor at a low wavelength for the peptide bond or near the aromatic/thiocarbamoyl absorbance maxima. |
Example Gradient Profile: A good starting gradient would be to hold at low organic for 1-2 minutes, then ramp linearly from 5% to 95% Acetonitrile over 8-10 minutes, hold for 2 minutes, and then re-equilibrate.
Q3: What is the recommended procedure for preparing plasma samples? The key goals are to efficiently remove proteins, maintain analyte stability, and minimize matrix effects. The following protocol is a robust starting point.
Protocol: Plasma Protein Precipitation (PPT) for BNTC Analysis
-
Thawing: Thaw frozen plasma samples slowly on ice or at 4°C.[10] Avoid repeated freeze-thaw cycles.[10]
-
Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard: Spike with 10 µL of your internal standard working solution.
-
Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid is critical for stabilizing the analytes.[3]
-
Mixing: Vortex vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate, being careful not to disturb the protein pellet.
-
Evaporation & Reconstitution (Optional but Recommended): For increased sensitivity, evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This step helps focus the analytes and ensures the injection solvent is compatible with the mobile phase.
-
Analysis: Inject into the LC-MS/MS system.
Workflow Diagram:
Caption: Sample Preparation Workflow for Plasma.
Q4: How should I set up my mass spectrometer for this analysis? Electrospray ionization (ESI) in positive ion mode is generally effective for compounds containing amine groups.[11][12]
-
Tuning: Infuse a standard solution of BNTC directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows, temperature). You should see a strong protonated molecular ion, [M+H]⁺.
-
MS/MS Transition Selection: Select the [M+H]⁺ as your precursor ion. Perform a product ion scan to find stable, high-intensity fragment ions. A likely fragmentation would be the loss of the benzyl group or cleavage at the cysteine backbone. Select the 2-3 most intense and specific fragment ions to create your Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method for quantification.[11]
References
-
National Institutes of Health (NIH). (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Retrieved from [Link]
-
Matuszewski, B. K. (2020). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis. Retrieved from [Link]
-
Cromatopedia. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]
-
Brüsewitz, G., et al. (1977). The metabolism of benzyl isothiocyanate and its cysteine conjugate in guinea-pigs and rabbits. Biochemical Society Transactions. Retrieved from [Link]
-
MetwareBio. (n.d.). Metabolomics Sample Preparation FAQ. Retrieved from [Link]
-
Spivia, W. R., et al. (n.d.). Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform. Agilent Technologies. Retrieved from [Link]
-
Mennicke, W. H., et al. (1987). Determination of N-acetyl-S-(N-alkylthiocarbamoyl)-L-cysteine, a principal metabolite of alkyl isothiocyanates, in rat urine. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Matsuda, Y., et al. (2021). In-situ Reverse Phased HPLC Analysis of Intact Antibody-Drug Conjugates. Analytical Sciences. Retrieved from [Link]
-
Agilent Technologies. (2018). Sample preparation in a bioanalytical workflow – part 1. YouTube. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column. Retrieved from [Link]
-
Pietrowska, M., et al. (2018). New plasma preparation approach to enrich metabolome coverage in untargeted metabolomics: plasma protein bound hydrophobic metabolite release with proteinase K. Scientific Reports. Retrieved from [Link]
- Wuhan Wuyao Technology Co Ltd. (2015). Method for measuring L-cysteine content by HPLC (high performance liquid chromatography) process. Google Patents.
-
Brüsewitz, G., et al. (1977). The metabolism of benzyl isothiocyanate and its cysteine conjugate. Biochemical Journal. Retrieved from [Link]
-
Zhou, B., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Mass Spectrometry Reviews. Retrieved from [Link]
-
Fiehn, O. (2015). LC-MS analysis of metabolites Basis of Chromatography. Retrieved from [Link]
-
Lee, J. H., et al. (2022). A simple and rapid HPLC method for determination of S-allyl-L-cystein and its use in quality control of black garlic samples. LWT. Retrieved from [Link]
-
Brüsewitz, G., et al. (1977). The metabolism of benzyl isothiocyanate and its cysteine conjugate. Biochemical Journal. Retrieved from [Link]
-
Brüsewitz, G., et al. (1977). The metabolism of benzyl isothiocyanate and its cysteine conjugate. Biochemical Journal. Retrieved from [Link]
Sources
- 1. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 3. Determination of N-acetyl-S-(N-alkylthiocarbamoyl)-L-cysteine, a principal metabolite of alkyl isothiocyanates, in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conjugation Strategy of Endogenous Cysteine Residues - Creative Biolabs [creative-biolabs.com]
- 5. In-situ Reverse Phased HPLC Analysis of Intact Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. The metabolism of benzyl isothiocyanate and its cysteine conjugate in guinea-pigs and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The metabolism of benzyl isothiocyanate and its cysteine conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The metabolism of benzyl isothiocyanate and its cysteine conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serum/Plasma Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uab.edu [uab.edu]
Minimizing cytotoxicity of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine in non-cancerous cells
A Guide for Researchers on Minimizing Cytotoxicity in Non-Cancerous Cells
Welcome to the technical support guide for S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BTC). As Senior Application Scientists, we understand that achieving a high therapeutic index is paramount for the successful development of any novel compound. This guide is designed to provide you, our fellow researchers, with in-depth, field-proven insights and actionable troubleshooting strategies to maximize the selective cytotoxicity of BTC against cancer cells while preserving the viability of non-cancerous cells.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about BTC's mechanism and properties.
Q1: What is the primary mechanism of action for S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BTC)?
A: BTC is a cysteine conjugate of benzyl isothiocyanate (BITC).[1] Its primary mechanism involves inducing apoptosis (programmed cell death) in cancer cells.[1] This is largely achieved through the generation of reactive oxygen species (ROS), which leads to significant oxidative stress within the cell.[2][3][4] This oxidative stress can trigger downstream signaling cascades, including the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a crucial role in executing the apoptotic program.[5][6]
Q2: Why does BTC exhibit cytotoxicity in non-cancerous cells?
A: The pathways that BTC targets, particularly the generation of ROS and induction of oxidative stress, are fundamental cellular processes not exclusive to cancer cells.[2][3][4] While cancer cells often have a higher basal level of ROS and a compromised antioxidant defense system, making them more vulnerable, high concentrations of BTC can overwhelm the antioxidant capacity of normal cells, leading to off-target cytotoxicity.[7] The challenge lies in finding a concentration that is toxic to malignant cells but tolerated by healthy ones.
Q3: What makes cancer cells potentially more susceptible to BTC than normal cells?
A: The selectivity of many anticancer agents hinges on inherent differences between cancerous and normal cells.[8] Several factors may contribute to the preferential activity of BTC in cancer cells:
-
Elevated Basal Oxidative Stress: Cancer cells often exhibit higher metabolic rates and mitochondrial dysfunction, leading to increased endogenous ROS production. This brings them closer to the cytotoxic threshold, making them more sensitive to further ROS induction by BTC.
-
Altered Mitochondrial Membrane Potential: Many carcinoma cells have a significantly higher mitochondrial membrane potential compared to normal cells.[8] This can lead to the selective accumulation of certain compounds within the mitochondria of cancer cells, amplifying their cytotoxic effect.
-
Defective Apoptotic Pathways: While seemingly counterintuitive, mutations in apoptotic pathways (like p53) can sometimes be exploited. Some compounds, like BTC analogue S-propargyl-L-cysteine (SPRC), have shown efficacy irrespective of p53 status, suggesting they can bypass certain resistance mechanisms common in cancer.[6]
Q4: How should I prepare and store BTC solutions?
A: BTC is typically a powder that should be stored at -20°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO. It is crucial to create small aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. When diluting to the final working concentration in your cell culture medium, ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). Always run a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Section 2: Troubleshooting Guide
This section is structured to address specific experimental issues you may encounter.
Problem: I am observing high cytotoxicity in my non-cancerous control cell lines, even at low concentrations of BTC.
This is a common and critical issue that directly impacts the therapeutic window of the compound. Here’s a systematic approach to diagnose and resolve the problem.
Step 1: Verify IC50 Values and Re-evaluate Dosing
The first step is to ensure your dosing is based on robust, reproducible data. An inaccurate IC50 (half-maximal inhibitory concentration) can lead to using excessively high concentrations.
-
Causality: The cytotoxic response to BTC is highly dose-dependent. A slight overestimation of the required dose can push non-cancerous cells past their viability threshold.
-
Action Plan:
-
Perform a detailed dose-response curve for both your cancer cell line and your non-cancerous control line in parallel. Use a broad range of concentrations (e.g., from nanomolar to high micromolar) with multiple technical replicates.
-
Use a reliable cell viability assay, such as the MTT or CellTiter-Glo® assay.
-
Calculate the IC50 values for both cell lines from at least three independent experiments.
-
Calculate the Selectivity Index (SI) using the formula: SI = IC50 (Non-cancerous cells) / IC50 (Cancer cells) A higher SI value indicates better selectivity.[9] An SI value below 2 suggests poor selectivity and necessitates further optimization.
-
Step 2: Investigate and Mitigate Oxidative Stress
Since ROS generation is a primary mechanism of BTC, excessive oxidative stress is the most likely cause of toxicity in normal cells.[2][4]
-
Causality: Non-cancerous cells have a finite capacity to neutralize ROS using endogenous antioxidants like glutathione (GSH).[10] If BTC-induced ROS production exceeds this capacity, cellular damage and death will occur.
-
Action Plan:
-
Quantify ROS Levels: Use a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels in both cell types after BTC treatment.[11] This will confirm if ROS is the primary driver of the observed toxicity.
-
Co-treatment with an Antioxidant: The most direct way to mitigate this issue is to test co-treatment with N-acetyl-L-cysteine (NAC) .[10][12] NAC is a potent antioxidant and a precursor to glutathione, which can replenish the cell's antioxidant defenses.[10][13]
-
Experimental Design: Pre-treat the non-cancerous cells with a non-toxic concentration of NAC (e.g., 1-5 mM) for 1-2 hours before adding BTC.[11] Run a parallel experiment with your cancer cells to ensure the NAC co-treatment does not completely abrogate the desired anti-cancer effect. The goal is to find a concentration of NAC that protects normal cells without compromising cancer cell killing.[14]
-
-
Step 3: Evaluate the Experimental System
Sometimes, the issue is not with the compound but with the experimental model.
-
Causality: Different cell lines have vastly different metabolic rates and sensitivities. The chosen non-cancerous cell line might be unusually sensitive to oxidative stress or may metabolize BTC into a more toxic byproduct.
-
Action Plan:
-
Test a Different Control Cell Line: If possible, repeat key experiments using a different non-cancerous cell line, preferably from the same tissue of origin as the cancer cell line.
-
Check Cell Culture Conditions: Ensure cells are not under any other stress. Factors like high cell density, nutrient depletion, or contamination can sensitize cells to drug treatment.
-
Section 3: Key Experimental Protocols
Here are detailed protocols for the assays mentioned in the troubleshooting guide.
Protocol 3.1: Dose-Response Curve Generation using MTT Assay
This protocol determines the IC50 of BTC in your chosen cell lines.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of BTC in culture medium. Also, prepare a vehicle control (medium + DMSO at the highest concentration used).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability versus drug concentration. Use a non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
Protocol 3.2: Assessing Oxidative Stress (Intracellular ROS Measurement)
This protocol uses DCFDA to quantify ROS levels.
-
Cell Seeding & Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with BTC (and/or NAC pre-treatment) as described above for a shorter duration (e.g., 1-6 hours). Include a positive control (e.g., H₂O₂).
-
DCFDA Loading: Remove the treatment medium and wash cells once with warm PBS. Add 100 µL of 10 µM DCFDA in PBS to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.
-
Measurement: Wash the cells once with PBS. Add 100 µL of PBS to each well and immediately measure the fluorescence using a microplate reader with an excitation of ~485 nm and an emission of ~535 nm.
-
Analysis: Normalize the fluorescence of treated samples to the vehicle control to determine the fold-change in ROS production.
Visualizations
Diagram 1: Proposed Mechanism of BTC-Induced Apoptosis
This diagram illustrates the central role of oxidative stress in the cytotoxic action of BTC.
Caption: BTC induces apoptosis primarily through the generation of ROS.
Diagram 2: Troubleshooting Workflow for High Cytotoxicity
This flowchart provides a logical path for diagnosing and solving issues with non-specific cytotoxicity.
Caption: A step-by-step workflow for troubleshooting BTC cytotoxicity.
References
-
Martarello, D. C., Grizza, L. H. E., Foletto-Felipe, M. de P., Mendonça, A. P. da S., Constantin, R. P., Ferro, A. P., Santos, W. D. dos, Constantin, R. P., Marchiosi, R., & Ferrarese-Filho, O. (n.d.). S-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in Ipomoea grandifolia. MDPI. Retrieved from [Link]
-
Stony Brook University. (n.d.). Study finds metabolic changes influence chemotherapy selectivity for certain cancers. Stony Brook University News. Retrieved from [Link]
-
ResearchGate. (2024, July). (PDF) S-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in Ipomoea grandifolia. Retrieved from [Link]
-
Tan, M. L., et al. (2024). Mitochondrial apoptosis and G0/G1-phase blockade: key mechanisms underlying triphenyltin(IV) dithiocarbamate-mediated cytotoxicity in human lymphoblastic leukemia cells. Scientific Reports. Retrieved from [Link]
-
Steiger, A. K., et al. (2020). Esterase-Triggered Self-Immolative Thiocarbamates Provide Insights into COS Cytotoxicity. ACS Chemical Biology. Retrieved from [Link]
-
Technology Networks. (2023, September 14). Cancer Drug Selectively Kills Tumor Cells in Preclinical Study. Retrieved from [Link]
-
Dickinson, E. R., & D'Souza, G. G. M. (2018). Treatment Strategies that Enhance the Efficacy and Selectivity of Mitochondria-Targeted Anticancer Agents. International Journal of Molecular Sciences. Retrieved from [Link]
-
Gupta, A., Vijayaraghavan, R., & Gautam, A. (2022). Combination therapy of N-acetyl-L-cysteine and S-2(2-aminoethylamino) ethylphenyl sulfide for sulfur mustard induced oxidative stress in mice. Toxicology Reports. Retrieved from [Link]
-
Blagosklonny, M. V. (2023). Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. Oncoscience. Retrieved from [Link]
-
MDPI. (2024). Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. Retrieved from [Link]
-
Hall, I. H., et al. (1998). The Cytotoxicity of Heterocyclic Thiosemicarbazones and Their Metal Complexes on Human and Murine Tissue Culture Cells. Archiv der Pharmazie. Retrieved from [Link]
-
MDPI. (2023). Achievement of the Selectivity of Cytotoxic Agents against Cancer Cells by Creation of Combined Formulation with Terpenoid Adjuvants as Prospects to Overcome Multidrug Resistance. Retrieved from [Link]
-
ResearchGate. (2015). The JNK Signaling Pathway Is a Novel Molecular Target for S-Propargyl- L-Cysteine, a Naturally-Occurring Garlic Derivatives: Link to Its Anticancer Activity in Pancreatic Cancer In Vitro and In Vivo. Retrieved from [Link]
-
Wang, W., Cheng, J., & Zhu, Y. (2015). The JNK Signaling Pathway Is a Novel Molecular Target for S-Propargyl- L-Cysteine, a Naturally-Occurring Garlic Derivatives: Link to Its Anticancer Activity in Pancreatic Cancer In Vitro and In Vivo. Current Cancer Drug Targets. Retrieved from [Link]
-
Baillie, T. A., & Slatter, J. G. (1991). Glutathione- and cysteine-mediated cytotoxicity of allyl and benzyl isothiocyanate. Chemical Research in Toxicology. Retrieved from [Link]
-
Scientific Reports. (2021). Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. Retrieved from [Link]
-
PubChem. (n.d.). S-benzyl-L-cysteine. Retrieved from [Link]
-
Lau, S. S., & Monks, T. J. (2009). The cytoprotective effect of N-acetyl-L-cysteine against ROS-induced cytotoxicity is independent of its ability to enhance glutathione synthesis. Toxicological Sciences. Retrieved from [Link]
-
He, M., et al. (2016). Thiol-redox antioxidants protect against lung vascular endothelial cytoskeletal alterations caused by pulmonary fibrosis inducer, bleomycin. Redox Biology. Retrieved from [Link]
-
National Institutes of Health. (2009). The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis. Retrieved from [Link]
Sources
- 1. S-(N-Benzylthiocarbamoyl)-L-cysteine - LKT Labs [lktlabs.com]
- 2. S-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in Ipomoea grandifolia [mdpi.com]
- 3. N-Acetyl-S-(N′-benzylthiocarbamoyl)-L-cysteine - LKT Labs [lktlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The JNK Signaling Pathway Is a Novel Molecular Target for S-Propargyl- L-Cysteine, a Naturally-Occurring Garlic Derivatives: Link to Its Anticancer Activity in Pancreatic Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Treatment Strategies that Enhance the Efficacy and Selectivity of Mitochondria-Targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial apoptosis and G0/G1-phase blockade: key mechanisms underlying triphenyltin(IV) dithiocarbamate-mediated cytotoxicity in human lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination therapy of N-acetyl-L-cysteine and S-2(2-aminoethylamino) ethylphenyl sulfide for sulfur mustard induced oxidative stress in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiol-redox antioxidants protect against lung vascular endothelial cytoskeletal alterations caused by pulmonary fibrosis inducer, bleomycin: comparison between classical thiol-protectant, N-acetyl-l-cysteine, and novel thiol antioxidant, N,N′-bis-2-mercaptoethyl isophthalamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cytoprotective effect of N-acetyl-L-cysteine against ROS-induced cytotoxicity is independent of its ability to enhance glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine
Introduction
Welcome to the technical support guide for the synthesis of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine. This molecule is synthesized via the nucleophilic addition of the thiol group of L-cysteine to the electrophilic carbon of benzyl isothiocyanate. While the reaction is generally straightforward, achieving high yields requires careful control over key parameters to ensure selectivity and prevent side reactions. This guide provides in-depth troubleshooting advice, optimized protocols, and the chemical rationale behind our recommendations to help you navigate the challenges of this synthesis.
Reaction Overview: The Challenge of Selectivity
The core of this synthesis is the reaction between two nucleophilic sites on L-cysteine (the thiol and the amine) and one electrophilic site on benzyl isothiocyanate. The desired product is formed via attack from the highly nucleophilic thiolate anion. However, a competing reaction can occur at the amino group, particularly under basic conditions, leading to an undesired N-substituted byproduct.[1][2]
Caption: Reaction schematic for the synthesis of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. What are the most common culprits?
Low yield is the most frequent issue and can typically be traced to one of three areas: pH control, reagent quality, or atmospheric conditions.
-
Incorrect pH: This is the single most critical factor. The reaction's selectivity is highly pH-dependent. The thiol group of cysteine (pKa ~8.3) is a much stronger nucleophile than the amino group (pKa ~10.3) when it is in its thiolate (S⁻) form. Operating in a pH range of 7.0-8.0 provides a sufficient concentration of the thiolate anion while keeping the more basic amino group protonated and less reactive.[2] At pH > 9, the amino group becomes significantly deprotonated and begins to compete effectively, leading to the formation of the undesired N-acyl byproduct.[2]
-
L-Cysteine Oxidation: The thiol group in cysteine is highly susceptible to oxidative dimerization, forming cystine. This removes your active nucleophile from the reaction. If your L-cysteine solution is cloudy or if the solid has been stored improperly, oxidation may be the cause. Always use freshly prepared solutions and consider de-gassing your solvent.
-
Benzyl Isothiocyanate (BITC) Degradation: Isothiocyanates are electrophiles that can be hydrolyzed by water, especially at non-neutral pH. Ensure your BITC is of high purity and has been stored under anhydrous conditions in a tightly sealed container. When weighing and dispensing, do so quickly to minimize exposure to atmospheric moisture.
Q2: How can I precisely control the pH to maximize selectivity for S-thiocarbamoylation?
Precise pH control is essential. Simply dissolving the reagents without buffering is insufficient, as the acidic and basic groups of cysteine itself will create a poorly controlled environment.
Recommendation: Use a phosphate buffer system. A 50-100 mM sodium phosphate buffer prepared at pH 7.4 provides robust buffering capacity throughout the reaction.[3] This ensures the cysteine thiol is sufficiently nucleophilic for a rapid reaction while suppressing the reactivity of the primary amine.[4][5]
| pH Range | Predominant Cysteine Species | Favored Reaction Site | Expected Outcome |
| < 6.5 | Fully Protonated (-SH, -NH₃⁺) | Thiol (low reactivity) | Very slow reaction rate |
| 7.0 - 8.0 | Thiolate (-S⁻, -NH₃⁺) | Thiol | Optimal for desired S-product |
| > 9.0 | Thiolate & Amine (-S⁻, -NH₂) | Thiol & Amine | Increased N-product formation[2] |
| Caption: Table summarizing the effect of pH on reaction selectivity. |
Q3: I'm observing a second major spot on my TLC analysis. What is the likely identity of this byproduct?
If you are running the reaction under the recommended pH conditions (7.0-8.0), the most likely byproduct is Cystine , the oxidized dimer of L-cysteine. If the reaction pH was allowed to drift into the basic range (> 9.0), the byproduct is almost certainly the N-thiocarbamoyl isomer .[2] A less common but possible byproduct is a cyclized adduct, which may form under prolonged reaction times or specific solvent conditions.[3][6]
| Compound | Description | Typical TLC Behavior (vs. Product) | Confirmation Method |
| S-Product (Desired) | S-[N-Benzyl(thiocarbamoyl)]-L-cysteine | Main product spot | LC-MS (Target Mass) |
| N-Product (Isomer) | N-[N-Benzyl(thiocarbamoyl)]-L-cysteine | Often similar polarity/Rf | LC-MS (Same Mass, different RT) |
| Cystine | Oxidized L-Cysteine Dimer | More polar, lower Rf | LC-MS (Mass of Cys Dimer) |
| Cyclized Adduct | 2-(Benzylamino)-thiazole derivative | Polarity can vary | LC-MS (Mass = Product - H₂O) |
| Caption: Potential byproducts and their diagnostic characteristics. |
Q4: What is a reliable, step-by-step protocol for this synthesis to maximize yield?
This protocol has been optimized for high yield and selectivity by focusing on pH control and minimizing oxidation.
Experimental Protocol: Optimized Synthesis
-
Buffer Preparation: Prepare a 100 mM sodium phosphate buffer solution and carefully adjust the pH to 7.4 using 1 M NaOH or 1 M HCl. De-gas the buffer by sparging with nitrogen or argon for 15-20 minutes.
-
Reagent Preparation:
-
In a round-bottom flask, dissolve L-cysteine (1.0 eq) in the de-gassed pH 7.4 buffer to a concentration of approximately 0.1 M.
-
In a separate vial, prepare a solution of benzyl isothiocyanate (1.05 eq) in a minimal amount of a water-miscible solvent like ethanol or acetonitrile to ensure it dissolves completely before addition.
-
-
Reaction Execution:
-
Place the L-cysteine solution under a nitrogen or argon atmosphere.
-
With vigorous stirring, add the benzyl isothiocyanate solution dropwise to the L-cysteine solution over 5-10 minutes at room temperature.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
-
Reaction Monitoring: Monitor the reaction's progress by TLC (e.g., using a mobile phase of DCM:Methanol 9:1 with a few drops of acetic acid). Visualize with ninhydrin (stains unreacted L-cysteine) and potassium permanganate (stains the product and thiol). The reaction is complete when the L-cysteine spot disappears.
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.
-
If precipitation is slow, slowly acidify the solution to pH ~3-4 with 1 M HCl. This protonates the carboxylate, reducing water solubility.
-
Collect the white solid product by vacuum filtration.
-
Wash the solid with cold deionized water, followed by a cold non-polar solvent like hexane to remove any unreacted benzyl isothiocyanate.[7]
-
Dry the product under vacuum to a constant weight. A typical, unoptimized yield should be in the range of 70-85%. With optimization, yields >90% are achievable.
-
Troubleshooting Workflow
If you are encountering issues, follow this logical workflow to diagnose the problem.
Caption: A step-by-step workflow for diagnosing low yield issues.
References
-
Brüsewitz, G., et al. (1977). The metabolism of benzyl isothiocyanate and its cysteine conjugate. Biochemical Journal, 162(1), 207–213. Available at: [Link]
-
Bálint, M., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances, 10(25), 14735–14743. Available at: [Link]
-
Hanschen, F. S., et al. (2012). Characterization of products from the reaction of glucosinolate-derived isothiocyanates with cysteine and lysine derivatives formed in either model systems or broccoli sprouts. Journal of Agricultural and Food Chemistry, 60(31), 7735–7742. Available at: [Link]
-
Zhang, Y. (2017). Reactivity of the isothiocyanate group with cysteine and lysine. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Publishing. Available at: [Link]
-
Lin, Y., et al. (2019). Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship. Organic Letters, 21(15), 5977–5980. Available at: [Link]
-
Mennicke, W. H., et al. (1977). The metabolism of benzyl isothiocyanate and its cysteine conjugate. PubMed. Available at: [Link]
-
Lin, Y., et al. (2019). Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship. PubMed. Available at: [Link]
-
Lin, Y., et al. (2019). Supporting Information for Isothiocyanates as H2S Donors Triggered by Cysteine. American Chemical Society. Available at: [Link]
-
Abdi, Y., et al. (2011). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Journal of Biological Chemistry, 286(6), 4401–4408. Available at: [Link]
- G. B. (2004). Preparation of S-aryl-cysteine and its derivatives. Google Patents. US6765109B1.
Sources
- 1. Characterization of products from the reaction of glucosinolate-derived isothiocyanates with cysteine and lysine derivatives formed in either model systems or broccoli sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US6765109B1 - Preparation of S-aryl-cysteine and its derivatives - Google Patents [patents.google.com]
Troubleshooting inconsistent results with S-[N-Benzyl(thiocarbamoyl)]-L-cysteine experiments
Welcome to the technical support center for S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BNTC) experimental workflows. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the integrity and reproducibility of your results. As a cysteine conjugate of benzyl isothiocyanate (BITC), BNTC is a compound of significant interest for its potential anticancer and chemopreventive activities.[1] However, like many isothiocyanate-related compounds, its unique chemical properties can present challenges in experimental settings.[2] This guide provides in-depth, field-proven insights to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of inconsistent biological activity observed with BNTC?
A1: Inconsistent results with BNTC often stem from a combination of factors related to its stability, solubility, and handling. Isothiocyanates and their conjugates can be sensitive to pH, temperature, and light.[2][3] Key contributors to variability include:
-
Compound Degradation: BNTC, a dithiocarbamic acid ester, can be unstable, particularly at pH values greater than 5, where it may decompose back to benzyl isothiocyanate and N-acetylcysteine.[4]
-
Poor Solubility: While BNTC is reported to be soluble in water, its solubility can be limited, especially in complex biological media.[1] This can lead to precipitation and inaccurate dosing.
-
Oxidation: The thiol group in the cysteine moiety is susceptible to oxidation, which can alter the compound's biological activity.
-
Variability in Cell-Based Assays: Differences in cell line sensitivity, passage number, and metabolic activity can all contribute to varied responses.
Q2: How should I properly store and handle my BNTC compound to ensure its stability?
A2: Proper storage and handling are critical for maintaining the integrity of BNTC.
Storage and Handling Recommendations:
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C.[1][5] | Low temperatures minimize chemical degradation and oxidation. |
| Light | Protect from light by using amber vials or storing in the dark. | Isothiocyanates can be light-sensitive, leading to degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | This minimizes oxidation of the thiol group. |
| Handling | Allow the compound to equilibrate to room temperature before opening to prevent condensation. Prepare solutions fresh for each experiment. | Moisture can accelerate degradation. Fresh solutions ensure accurate concentrations and minimize the impact of instability in solution. |
Q3: I'm observing low or no activity of BNTC in my cell-based assays. What are the likely causes?
A3: Several factors could contribute to a lack of observed activity:
-
Sub-optimal Concentration: The effective concentration of BNTC can vary significantly between different cell lines. It's crucial to perform a dose-response curve to determine the optimal working concentration for your specific model.
-
Compound Precipitation: BNTC may precipitate out of solution in your cell culture media, leading to a lower effective concentration. Visually inspect your wells for any precipitate.
-
Cell Line Resistance: The target cells may have intrinsic or acquired resistance mechanisms to isothiocyanates, such as rapid efflux or metabolic inactivation.[6]
-
Incorrect Assay Endpoint: Ensure that the chosen assay (e.g., apoptosis, proliferation) and the time point of measurement are appropriate for the expected mechanism of action of BNTC.
In-Depth Troubleshooting Guides
Issue 1: Poor Solubility and Compound Precipitation in Aqueous Media
Inconsistent results are frequently linked to the solubility challenges of isothiocyanate conjugates. While BNTC is described as water-soluble, achieving and maintaining the desired concentration in complex biological buffers and media can be problematic.[1]
Root Cause Analysis:
-
"Salting-out" Effect: High salt concentrations in buffers and media can decrease the solubility of organic compounds.
-
Hydrophobic Interactions: The benzyl group of BNTC can lead to aggregation and precipitation in aqueous environments.
-
pH-Dependent Solubility: Changes in pH can affect the ionization state of the molecule, influencing its solubility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for BNTC solubility issues.
Detailed Protocol: Preparation of BNTC Working Solutions
-
Prepare a High-Concentration Stock Solution:
-
Dissolve BNTC in a suitable organic solvent such as DMSO or ethanol to create a 10-100 mM stock solution.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in the same organic solvent to create intermediate concentrations.
-
-
Final Dilution into Aqueous Media:
-
Add the final aliquot of the organic stock solution to your pre-warmed aqueous buffer or cell culture medium with vigorous vortexing or mixing. This rapid dilution helps to prevent precipitation.
-
Crucial Point: The final concentration of the organic solvent in your assay should be kept to a minimum (ideally ≤0.5%) to avoid solvent-induced artifacts. Always include a vehicle control in your experiments.
-
Issue 2: Compound Instability and Degradation
The chemical nature of BNTC makes it susceptible to degradation, which can lead to a loss of biological activity and the generation of confounding byproducts.
Root Cause Analysis:
-
pH Sensitivity: As a dithiocarbamic acid ester, BNTC is known to be unstable at pH values above 5.[4] In neutral or slightly alkaline cell culture media (pH 7.2-7.4), degradation can be a significant issue.
-
Oxidative Degradation: The free thiol group in the cysteine moiety is prone to oxidation, forming disulfide bridges and other oxidation products.
-
Enzymatic Degradation: Cellular enzymes may metabolize BNTC, altering its structure and activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for BNTC instability.
Protocol: Assessing BNTC Stability in Experimental Media
-
Sample Preparation:
-
Prepare a solution of BNTC in your experimental medium at the desired final concentration.
-
Prepare a control sample of BNTC in a stability-indicating solvent (e.g., acetonitrile with 0.1% formic acid).
-
-
Incubation:
-
Incubate the experimental sample under the same conditions as your assay (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
-
Analysis:
-
At each time point, analyze the samples by HPLC or LC-MS to quantify the remaining parent BNTC and identify any major degradation products.
-
-
Data Interpretation:
-
Plot the percentage of remaining BNTC against time to determine its half-life in your experimental conditions. This information will help you design experiments with appropriate incubation times.
-
Issue 3: Variability in Biological Readouts
Even with proper handling and formulation, you may still encounter variability in your biological data. This often points to nuances in the experimental design and the biological system itself.
Root Cause Analysis:
-
Cellular Metabolism: Cells can metabolize BNTC into other active or inactive compounds. The rate and pathway of metabolism can vary between cell types. Isothiocyanates are known to be metabolized through the mercapturic acid pathway.
-
Activation of Stress Response Pathways: Isothiocyanates are known to induce oxidative stress and activate signaling pathways such as the Nrf2-Keap1 pathway.[7] The basal level of activation of these pathways in your cells can influence their response to BNTC.
-
Off-Target Effects: At higher concentrations, BNTC may exhibit off-target effects that can complicate the interpretation of your results.
Troubleshooting Workflow:
Caption: Troubleshooting for variable biological data.
Protocol: Verifying the Mechanism of Action
-
Hypothesis: BNTC, like other isothiocyanates, is expected to induce cellular responses through pathways like apoptosis and Nrf2 activation.[5][7]
-
Experimental Design:
-
Treat your cells with a range of BNTC concentrations (including a vehicle control) for a predetermined time.
-
Include a known positive control for the pathway of interest (e.g., staurosporine for apoptosis, sulforaphane for Nrf2 activation).
-
-
Endpoint Analysis:
-
Apoptosis: Measure caspase activation (e.g., caspase-3/7 activity assay) or use Annexin V/PI staining followed by flow cytometry.
-
Nrf2 Activation: Perform Western blotting to assess the protein levels of Nrf2 and its downstream targets (e.g., HO-1, NQO1).
-
-
Data Interpretation:
-
A dose-dependent increase in the markers of your hypothesized pathway will provide evidence for the on-target activity of BNTC in your system.
-
By systematically addressing these potential issues, you can enhance the reliability and reproducibility of your experiments with S-[N-Benzyl(thiocarbamoyl)]-L-cysteine.
References
-
Dufour V, Stahl M, Rosenfeld E, et al. Insights into the mode of action of benzyl isothiocyanate on Campylobacter jejuni. Appl Environ Microbiol. 2013;79(22):6958-6968. [Link]
-
Kaiser, A., et al. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Journal of Functional Foods, 95, 105159. [Link]
-
Mennicke WH, Görler K, Krumbiegel G. Determination of N-acetyl-S-(N-alkylthiocarbamoyl)-L-cysteine, a principal metabolite of alkyl isothiocyanates, in rat urine. J Chromatogr. 1987;414(1):19-24. [Link]
-
Higdon JV, Delage B, Williams DE, Dashwood RH. Cruciferous vegetables and human cancer risk: epidemiologic evidence and mechanistic basis. Pharmacol Res. 2007;55(3):224-236. [Link]
-
Guerrero-Beltrán, C. E., et al. (2020). Perspective on dietary isothiocyanates in the prevention, development and treatment of cancer. Journal of Cancer Metastasis and Treatment, 6, 29. [Link]
Sources
- 1. S-(N-Benzylthiocarbamoyl)-L-cysteine - LKT Labs [lktlabs.com]
- 2. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Determination of N-acetyl-S-(N-alkylthiocarbamoyl)-L-cysteine, a principal metabolite of alkyl isothiocyanates, in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Acetyl-S-(N′-benzylthiocarbamoyl)-L-cysteine - LKT Labs [lktlabs.com]
- 6. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 7. oaepublish.com [oaepublish.com]
Validation & Comparative
A Comparative Guide for Researchers: S-[N-Benzyl(thiocarbamoyl)]-L-cysteine vs. Benzyl Isothiocyanate in Oncology Research
In the landscape of cancer research, particularly in the exploration of naturally derived chemopreventive and therapeutic agents, isothiocyanates have garnered significant attention. Among these, benzyl isothiocyanate (BITC), found in cruciferous vegetables, is a well-documented agent with potent anticancer properties. However, its high reactivity and potential for off-target effects necessitate the exploration of more targeted delivery strategies. This has led to a growing interest in its conjugates, such as S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BTC). This guide provides a comprehensive comparison of the anticancer activities of BTC and BITC, offering insights into their distinct and overlapping mechanisms, pharmacokinetic profiles, and experimental evaluation.
Introduction: The Parent Compound and its Cysteine Conjugate
Benzyl isothiocyanate (BITC) is a naturally occurring isothiocyanate derived from the enzymatic hydrolysis of glucotropaeolin, a glucosinolate present in plants of the Brassicaceae family, such as garden cress and papaya seeds. Its potent anticancer effects have been demonstrated in a multitude of preclinical studies.
S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BTC) is the cysteine conjugate of BITC. It is a significant metabolite of BITC formed in the body as part of the mercapturic acid pathway, a major route for the detoxification and excretion of xenobiotics. The formation of BTC from BITC is a reversible reaction, a critical aspect of its biological activity. This reversible conjugation has led to the hypothesis that BTC may act as a carrier and delivery system for the highly reactive BITC, potentially offering a more targeted approach to cancer therapy.
Comparative Analysis of Anticancer Activity and Mechanism of Action
While BITC has been the subject of extensive research, studies on the independent anticancer activity of BTC are emerging. The available evidence suggests that BTC is not merely an inactive metabolite but possesses its own cytotoxic and chemopreventive properties.
| Feature | Benzyl Isothiocyanate (BITC) | S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BTC) |
| Primary Role | Direct-acting anticancer agent | Anticancer agent and carrier/prodrug of BITC |
| Reactivity | Highly electrophilic, reacts readily with cellular nucleophiles | Less reactive than BITC |
| Cellular Uptake | Rapidly enters cells | Can be transported into cells |
| Mechanism of Action | - Induction of apoptosis via multiple pathways- Cell cycle arrest- Inhibition of angiogenesis- Modulation of signaling pathways (e.g., NF-κB, MAPK) | - Exhibits intrinsic anticancer activity- Can release BITC intracellularly, thus exerting BITC's mechanisms of action |
| Evidence | Extensive preclinical in vitro and in vivo data | In vitro studies show inhibition of leukemia cell growth and induction of apoptosis in bladder cancer cells[1] |
Mechanism of Action: A Tale of Two Molecules
The anticancer activity of BITC is multifaceted. Its high electrophilicity allows it to react with the thiol groups of cysteine residues in proteins, thereby disrupting their function. This leads to a cascade of events including:
-
Induction of Apoptosis: BITC has been shown to induce apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways. This involves the activation of caspases, modulation of Bcl-2 family proteins, and generation of reactive oxygen species (ROS).
-
Cell Cycle Arrest: BITC can arrest the cell cycle at different phases, preventing cancer cell proliferation.
-
Inhibition of Angiogenesis and Metastasis: It can inhibit the formation of new blood vessels that supply tumors and can also suppress the migratory and invasive properties of cancer cells.
BTC, on the other hand, presents a more nuanced mechanism. While it demonstrates inherent anticancer activity, a key aspect of its function is its ability to revert to BITC. This dynamic equilibrium is influenced by the intracellular environment. Once inside the cell, BTC can release the more potent BITC, leading to the same downstream effects. This "Trojan horse" strategy could potentially reduce the systemic toxicity associated with free BITC.
Signaling Pathways Implicated in the Anticancer Effects of BITC and BTC
Caption: Signaling cascade initiated by BITC and BTC exposure.
Pharmacokinetic Profiles: A Comparative Overview
The pharmacokinetic properties of BITC and BTC are intrinsically linked. Following administration, BITC is rapidly absorbed and undergoes extensive metabolism, with the formation of BTC being a key step.
| Parameter | Benzyl Isothiocyanate (BITC) | S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BTC) |
| Absorption | Rapidly absorbed after oral administration | Well absorbed |
| Distribution | Widely distributed to tissues | Distributed to tissues, can cross cell membranes |
| Metabolism | Primarily metabolized via the mercapturic acid pathway to form glutathione, cysteine (BTC), and N-acetylcysteine conjugates | Can be converted back to BITC; also undergoes further metabolism to N-acetylated derivatives |
| Excretion | Primarily excreted in the urine as metabolites | Excreted in the urine |
The reversible nature of the BITC-cysteine conjugation has significant implications for bioavailability and tissue distribution. BTC can act as a more stable circulating form of BITC, potentially leading to prolonged exposure of target tissues to the active compound.
Experimental Protocols: In Vitro Cytotoxicity Assessment
To empirically compare the anticancer activity of BITC and BTC, a standard in vitro cytotoxicity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, can be employed.
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of BITC and BTC in a selected cancer cell line.
Materials:
-
Cancer cell line (e.g., human bladder cancer cell line T24)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Benzyl isothiocyanate (BITC)
-
S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BTC)
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT reagent (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture T24 cells to ~80% confluency.
-
Trypsinize, count, and seed the cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of BITC and BTC in DMSO (e.g., 100 mM).
-
On the day of the experiment, prepare serial dilutions of BITC and BTC in complete medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
Remove the old medium from the 96-well plates and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent to each well.
-
Incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Experimental Workflow Diagram
Caption: Workflow for comparing the in vitro cytotoxicity of BITC and BTC.
Conclusion and Future Directions
The comparison between S-[N-Benzyl(thiocarbamoyl)]-L-cysteine and benzyl isothiocyanate reveals a fascinating interplay between a potent anticancer agent and its primary metabolite. While BITC has a well-established profile of broad-spectrum anticancer activity, BTC is emerging as a compound of interest with its own cytotoxic effects and its potential to act as a more stable, targeted delivery vehicle for BITC.
For researchers in drug development, the exploration of BTC and other isothiocyanate conjugates represents a promising avenue for enhancing the therapeutic index of this class of compounds. Future research should focus on:
-
Direct Comparative Studies: Head-to-head comparisons of the efficacy and toxicity of BTC and BITC in a wider range of cancer models, including in vivo studies.
-
Mechanistic Elucidation: Detailed investigations into the specific molecular targets and signaling pathways modulated by BTC, independent of its conversion to BITC.
-
Pharmacokinetic Modeling: Advanced pharmacokinetic and pharmacodynamic modeling to better understand the dynamics of the BTC-BITC equilibrium in different tissues and its impact on therapeutic outcomes.
By delving deeper into the biological activities of isothiocyanate metabolites, the scientific community can pave the way for the development of novel, more effective, and safer cancer therapies derived from natural sources.
References
Sources
A Researcher's Guide to Validating S-[N-Benzyl(thiocarbamoyl)]-L-cysteine as a Novel mTOR Pathway Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory effect of a novel compound, S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BTC), on the mammalian target of rapamycin (mTOR) signaling pathway. We will delve into the rationale behind experimental choices, provide detailed protocols for key validation assays, and compare the potential effects of BTC with well-established mTOR inhibitors.
The mTOR Pathway: A Central Regulator of Cell Growth and Proliferation
The mTOR signaling pathway is a crucial regulator of cellular metabolism, growth, and proliferation in response to various stimuli such as growth factors, nutrients, and cellular energy levels.[1][2][] mTOR exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate different cellular processes.[2][4]
-
mTORC1 is sensitive to the inhibitor rapamycin and primarily controls protein synthesis by phosphorylating key downstream effectors like p70 S6 Kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[5][6][7]
-
mTORC2 is generally insensitive to acute rapamycin treatment and is involved in cell survival and cytoskeletal organization through the phosphorylation of Akt at serine 473 (S473).[6][7]
Dysregulation of the mTOR pathway is a common feature in various diseases, including cancer, making it a significant target for therapeutic intervention.[1][8]
S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BTC): A Novel Candidate for mTOR Inhibition
While S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BTC) is a compound of interest, its specific effects on the mTOR pathway are not yet extensively documented in publicly available literature. This guide, therefore, presents a systematic approach to rigorously validate its potential as an mTOR inhibitor. Our experimental design will focus on elucidating its mechanism of action and comparing its efficacy to well-characterized mTOR inhibitors.
Comparative Compounds:
-
Rapamycin: An allosteric inhibitor of mTORC1.[1][9] It is a valuable tool for dissecting mTORC1-specific functions.
-
Torin 1: An ATP-competitive inhibitor of both mTORC1 and mTORC2, providing a benchmark for dual mTOR inhibition.[5][10][11][12][13]
Experimental Validation Workflow
A multi-faceted approach is essential to validate the inhibitory effect of BTC on the mTOR pathway. The following workflow ensures a comprehensive evaluation of its cellular and biochemical activity.
Figure 1: A schematic of the experimental workflow for validating the inhibitory effect of BTC on the mTOR pathway.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of BTC on cancer cell lines known to have active mTOR signaling (e.g., A549, HT-1080).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of BTC (e.g., 0.1 nM to 100 µM), Rapamycin, and Torin 1 for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[14][15]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[14][16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound at each time point.
Western Blot Analysis of mTOR Pathway Phosphorylation
This technique is used to assess the phosphorylation status of key downstream targets of mTORC1 and mTORC2, providing direct evidence of pathway inhibition.[17]
Protocol:
-
Cell Culture and Treatment: Culture appropriate cancer cells (e.g., HT1080) and treat with varying concentrations of BTC, Rapamycin, and Torin 1 for a specified duration (e.g., 2-24 hours).[18][19]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[7]
-
SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[7][17]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[7] Incubate the membrane with primary antibodies against p-mTOR (Ser2448), p-p70S6K (Thr389), p-4E-BP1 (Thr37/46), p-Akt (Ser473), and total protein counterparts overnight at 4°C.[20][21]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22] Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[7]
In Vitro mTOR Kinase Assay
This assay determines if BTC directly inhibits the kinase activity of mTOR in a cell-free system.
Protocol:
-
Immunoprecipitation of mTORC1/mTORC2: Immunoprecipitate mTORC1 and mTORC2 from cell lysates using antibodies against Raptor and Rictor, respectively.[23]
-
Kinase Reaction: Set up the kinase reaction by incubating the immunoprecipitated mTOR complexes with a substrate (e.g., inactive p70S6K for mTORC1 or Akt for mTORC2), ATP, and varying concentrations of BTC.[23][24]
-
Reaction Termination and Analysis: Stop the reaction and analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies.[25]
Expected Data and Comparative Analysis
The following tables summarize the expected outcomes from the proposed experiments, comparing the hypothetical performance of BTC with known mTOR inhibitors.
Table 1: Comparative IC50 Values from MTT Assay (in µM)
| Compound | A549 Cells | HT-1080 Cells |
| BTC | To be determined | To be determined |
| Rapamycin | 10-50 | 5-20 |
| Torin 1 | 0.1-1 | 0.05-0.5 |
Table 2: Expected Effects on mTOR Pathway Phosphorylation (Western Blot)
| Target | Rapamycin | Torin 1 | BTC (Hypothetical) |
| p-p70S6K (T389) | Strong Inhibition | Strong Inhibition | To be determined |
| p-4E-BP1 (T37/46) | Partial Inhibition | Strong Inhibition | To be determined |
| p-Akt (S473) | No Inhibition | Strong Inhibition | To be determined |
Mechanistic Insights and Pathway Visualization
The collective data from these experiments will help elucidate the mechanism of action of BTC.
Figure 2: The mTOR signaling pathway with potential points of inhibition by BTC, Rapamycin, and Torin 1.
-
If BTC inhibits the phosphorylation of p70S6K and 4E-BP1 but not Akt, it likely acts as an mTORC1-specific inhibitor , similar to rapamycin.
-
If BTC inhibits the phosphorylation of p70S6K, 4E-BP1, and Akt, it is likely a dual mTORC1/mTORC2 inhibitor , similar to Torin 1.
-
The in vitro kinase assay will confirm if this inhibition is a direct effect on the mTOR kinase domain.
By following this comprehensive guide, researchers can systematically and rigorously validate the inhibitory potential of novel compounds like S-[N-Benzyl(thiocarbamoyl)]-L-cysteine on the mTOR pathway, contributing valuable knowledge to the field of drug discovery and development.
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A Comparative Analysis of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine and its N-acetyl Derivative: From Chemical Synthesis to Biological Efficacy
In the landscape of cancer chemoprevention and therapy, isothiocyanates derived from cruciferous vegetables have garnered significant attention. Benzyl isothiocyanate (BITC), a constituent of Indian cress and papaya seeds, stands out for its potent anticancer properties. However, its high reactivity and potential for off-target effects necessitate the exploration of more stable and targeted delivery forms. This guide provides an in-depth comparative analysis of two key BITC conjugates: S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BNTC) and its N-acetyl derivative (Ac-BNTC). We will delve into their chemical synthesis, physicochemical characteristics, and a head-to-head comparison of their biological activities, supported by experimental data, to inform researchers and drug development professionals in their pursuit of novel anticancer agents.
Introduction: The Rationale for Cysteine Conjugation
Benzyl isothiocyanate (BITC) exerts its anticancer effects through various mechanisms, including the induction of apoptosis and oxidative stress in cancer cells, as well as the inhibition of critical signaling pathways like mTOR.[1] However, the electrophilic nature of the isothiocyanate group (-N=C=S) makes it highly reactive towards cellular nucleophiles, particularly the thiol groups of proteins and glutathione (GSH). This reactivity, while central to its biological activity, can also lead to rapid depletion and potential toxicity.
Conjugation with L-cysteine and its N-acetylated form represents a strategic approach to modulate the reactivity and pharmacokinetic profile of BITC. These conjugates are key metabolites formed in the body via the mercapturic acid pathway.[2] Understanding the comparative attributes of BNTC and Ac-BNTC is therefore crucial for optimizing their therapeutic potential. This guide will dissect the nuances that differentiate these two molecules, from their synthesis to their cellular and in vivo effects.
Chemical Synthesis and Physicochemical Properties
The synthesis of BNTC and Ac-BNTC is predicated on the nucleophilic addition of the thiol group of L-cysteine or N-acetyl-L-cysteine to the electrophilic carbon atom of the isothiocyanate moiety of BITC.
One-Pot Synthesis Protocol
A streamlined one-pot synthesis allows for the efficient production of both BNTC and Ac-BNTC. The reaction is typically carried out under mild conditions.
Materials:
-
Benzyl isothiocyanate (BITC)
-
L-cysteine hydrochloride
-
N-acetyl-L-cysteine
-
Sodium bicarbonate
-
Ethanol
-
Water
Step-by-Step Methodology:
-
Preparation of Cysteine/N-acetyl-cysteine solution: Dissolve L-cysteine hydrochloride or N-acetyl-L-cysteine in a 1:1 mixture of ethanol and water.
-
Neutralization: Add sodium bicarbonate to the solution to neutralize the hydrochloride and deprotonate the carboxylic acid, enhancing the nucleophilicity of the thiol group.
-
Reaction with BITC: Slowly add benzyl isothiocyanate to the cysteine or N-acetyl-cysteine solution while stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Precipitation and Isolation: Upon completion of the reaction, the product often precipitates out of the solution. The precipitate can be collected by filtration, washed with cold ethanol and water to remove unreacted starting materials, and then dried under vacuum.
Figure 1: General workflow for the one-pot synthesis of BNTC and Ac-BNTC.
Physicochemical Properties: A Comparative Overview
The addition of the acetyl group to the amino function of the cysteine moiety in Ac-BNTC introduces significant changes to its physicochemical properties compared to BNTC.
| Property | S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BNTC) | N-acetyl-S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (Ac-BNTC) | Rationale for Difference |
| Molecular Weight | 270.37 g/mol | 312.41 g/mol [1] | Addition of an acetyl group (CH₃CO). |
| Polarity | Higher | Lower | The acetyl group masks the polar amino group, increasing lipophilicity. |
| Solubility | More soluble in polar solvents | More soluble in less polar organic solvents | The increased lipophilicity of Ac-BNTC influences its solubility profile. |
| Lipophilicity (LogP) | Lower (predicted) | Higher (predicted) | Acetylation of the primary amine reduces its hydrogen bonding capacity and increases hydrophobicity. |
| Chemical Stability | Susceptible to oxidation and cyclization | Generally more stable | The N-acetyl group can offer some protection against certain degradation pathways. |
Causality Behind Experimental Choices: The choice between BNTC and Ac-BNTC for in vitro and in vivo studies is heavily influenced by these properties. The higher lipophilicity of Ac-BNTC may lead to better membrane permeability and cellular uptake, a critical factor for intracellular drug targets. Conversely, the higher polarity of BNTC might be advantageous for specific formulation strategies. The relative stability of each compound will also dictate storage and handling protocols.
Comparative Biological Activity
The central question for drug development professionals is how the structural difference between BNTC and Ac-BNTC translates into their biological efficacy. Recent studies have begun to shed light on this, revealing both similarities and important distinctions.
In Vitro Cytotoxicity and Induction of Detoxification Enzymes
A key study directly compared the effects of BITC and its N-acetylcysteine conjugate (referred to as NAC-BITC in the study, equivalent to Ac-BNTC) in Hepa1c1c7 murine hepatoma cells.[2][3]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate Hepa1c1c7 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of BNTC or Ac-BNTC (e.g., 0.1 to 10 µM) for 24 hours. A control group should be treated with the vehicle (e.g., DMSO) alone.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group.
Comparative Cytotoxicity Data:
| Compound | Concentration (µM) | Cell Growth Inhibition (%) |
| BITC | 0.1 | 4.5 |
| 10 | 57.2 | |
| Ac-BNTC | 0.5 | 13.6 |
| 10 | 47.4 |
Data adapted from a study on Hepa1c1c7 cells.[2][3]
Both BITC and Ac-BNTC inhibited the growth of Hepa1c1c7 cells in a dose-dependent manner.[2][3] While BITC showed slightly higher potency at the highest concentration, Ac-BNTC demonstrated significant cytotoxicity, indicating that the N-acetylated conjugate retains potent anticancer activity.[2][3]
Induction of Phase II Detoxification Enzymes:
A critical mechanism of chemoprevention by isothiocyanates is the induction of phase II detoxification enzymes, such as quinone reductase (QR).
| Compound | Concentration (µM) | QR mRNA Induction (fold change) |
| BITC | 1 | 1.8 |
| 2 | 2.8 | |
| Ac-BNTC | 1 | 1.6 |
| 2 | 1.9 |
Data adapted from a study on Hepa1c1c7 cells.[3]
BITC was a more potent inducer of QR mRNA expression compared to Ac-BNTC at the tested concentrations.[3] This suggests that while both compounds can activate this protective pathway, the parent isothiocyanate may be more effective in this specific mechanism.
Figure 2: Comparative cellular effects of BNTC and Ac-BNTC.
Metabolism and In Vivo Implications
The metabolic fate of these conjugates is a critical determinant of their in vivo efficacy. Studies have shown that the cysteine conjugate of benzyl isothiocyanate (BNTC) is a substrate for N-acetyltransferases, leading to the formation of the corresponding N-acetylcysteine conjugate (Ac-BNTC), which is a mercapturic acid.[4] In rats, after an oral dose of the cysteine conjugate, the major metabolite found in the urine was the mercapturic acid (Ac-BNTC), accounting for 62% of the dose.[4][5]
This in vivo conversion has profound implications:
-
Pro-drug Potential: BNTC can be considered a pro-drug of Ac-BNTC. This metabolic conversion could influence the biodistribution and target tissue exposure of the active compounds.
-
Bioavailability: The oral administration of the cysteine conjugate of BITC is rapidly absorbed and excreted in rats and dogs.[4][5] The acetylation to Ac-BNTC is a key step in its detoxification and elimination pathway.
-
Species Differences: It is important to note that metabolic pathways can differ between species. For instance, in dogs, the major metabolite of the cysteine conjugate was hippuric acid, not the mercapturic acid.[4][5]
In Vivo Antitumor Efficacy: A Look at the Parent Compound
Experimental Protocol: Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A375.S2 melanoma cells) into the flank of immunocompromised mice (e.g., nude BALB/c mice).
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100 mm³).
-
Treatment: Randomly assign the mice to treatment groups: vehicle control, BNTC, and Ac-BNTC. Administer the compounds orally or via intraperitoneal injection at predetermined doses and schedules.
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
The expectation is that both BNTC and Ac-BNTC would exhibit antitumor activity, with potential differences in efficacy and toxicity profiles related to their distinct pharmacokinetic properties.
Conclusion and Future Directions
The comparative analysis of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BNTC) and its N-acetyl derivative (Ac-BNTC) reveals a fascinating interplay between chemical structure and biological function. While both compounds retain the anticancer and chemopreventive properties of their parent molecule, benzyl isothiocyanate, the N-acetylation in Ac-BNTC introduces key differences:
-
Physicochemical Properties: Ac-BNTC is more lipophilic, which may enhance its cellular uptake.
-
Biological Activity: In the context of Hepa1c1c7 cells, BITC appears to be a more potent inducer of the phase II enzyme quinone reductase, although Ac-BNTC still demonstrates significant activity. Both compounds exhibit comparable dose-dependent cytotoxicity.
-
Metabolism: BNTC is a metabolic precursor to Ac-BNTC in vivo, suggesting that the observed in vivo effects of BNTC may be, at least in part, mediated by its conversion to the N-acetylated form.
For researchers and drug development professionals, the choice between BNTC and Ac-BNTC will depend on the specific therapeutic goals. Ac-BNTC's potentially improved membrane permeability and stability may make it a more desirable candidate for direct administration. Conversely, BNTC's role as a pro-drug could be exploited for targeted delivery and sustained release of the active N-acetylated metabolite.
Future research should focus on direct head-to-head in vivo comparisons of BNTC and Ac-BNTC in various cancer models to fully elucidate their comparative efficacy and toxicity profiles. Furthermore, detailed pharmacokinetic and metabolism studies in different species, including humans, are essential to translate these promising preclinical findings into clinical applications.
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Mennicke, W. H., Görler, K., & Krumbiegel, G. (1988). The metabolism of benzyl isothiocyanate and its cysteine conjugate in guinea-pigs and rabbits. Xenobiotica, 18(7), 819–828. [Link]
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Stekol, J. A. (1948). Synthesis of S-benzyl-thiopyruvic acid and its conversion to N-acetyl-S-benzyl-L-cysteine in the rat. Federation Proceedings, 7(1 Pt 1), 192. [Link]
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A Cross-Validated Guide to the Anticancer Efficacy of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BNTC) and its Congeners
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains paramount. Among the promising classes of compounds are isothiocyanates (ITCs), naturally occurring molecules found in cruciferous vegetables. This guide provides an in-depth, cross-validated comparison of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BNTC), a cysteine conjugate of benzyl isothiocyanate (BITC), and its parent compound, BITC, against various cancer cell lines. We will explore its cytotoxic effects in comparison to established chemotherapeutic agents, delve into the mechanistic underpinnings of its action, and provide detailed protocols for the key assays used in this evaluation.
Our analysis is grounded in the understanding that BNTC, as a conjugate of BITC, is designed to enhance bioavailability and cellular uptake, with the expectation of similar, if not superior, anticancer activity compared to its parent compound. While direct comparative data for BNTC across a wide panel of cell lines is still emerging, the extensive research on BITC provides a robust foundation for assessing its therapeutic potential. This guide will, therefore, leverage the wealth of data on BITC to present a comprehensive picture of the potential efficacy of BNTC, empowering researchers to make informed decisions in their drug discovery and development endeavors.
Comparative Efficacy: BNTC/BITC vs. Standard-of-Care Chemotherapeutics
The cornerstone of preclinical cancer research lies in the quantitative assessment of a compound's ability to inhibit cancer cell growth, typically measured by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. Below, we present a comparative analysis of the IC50 values for BITC across a spectrum of cancer cell lines, juxtaposed with those of standard-of-care chemotherapeutic agents. This data provides a critical benchmark for evaluating the potential of BNTC in a clinical context.
Table 1: Comparative Cytotoxicity (IC50) of Benzyl Isothiocyanate (BITC) vs. Standard Chemotherapy in Various Cancer Cell Lines
| Cancer Type | Cell Line | BITC IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) |
| Ovarian Cancer | CH1 | 2.2 | Cisplatin | 1.25 (RT-4), 1.55 (T-24)[1] |
| SKOV-3 | 6.1 | Cisplatin | Varies (e.g., 2-40 in SKOV-3)[2] | |
| Leukemia | L-1210 (mouse) | 2.0 | Doxorubicin | 0.0686 (HL-60)[3] |
| HL-60 | - | Doxorubicin | 0.0686[3] | |
| Cervical Cancer | HeLa | 1.9 | Doxorubicin | 2.9[4] |
| Bladder Cancer | T24 | - | Cisplatin | 1.55[1] |
| RT-4 | - | Cisplatin | 1.25[1] | |
| Glioma | U87 | - | Temozolomide | 180 (48h), 202 (72h)[5] |
| U251 | - | Temozolomide | 84 (48h), 102 (72h)[5] | |
| Breast Cancer | MCF-7 | 23.4[6] | Doxorubicin | 2.5[4] |
Note: The IC50 values for standard drugs can vary significantly between studies and cell lines due to different experimental conditions. The data presented here is for comparative purposes. S-[N-Benzyl(thiocarbamoyl)]-L-cysteine has been shown to inhibit leukemia cell growth and induce apoptosis in bladder cancer cells[7].
Mechanistic Insights: The Two-Pronged Attack of BNTC/BITC on Cancer Cells
The anticancer activity of BNTC and its parent compound, BITC, is not merely cytotoxic but is orchestrated through a multi-faceted attack on the cellular machinery of cancer cells. The primary mechanisms of action are the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, preventing uncontrolled proliferation.
Induction of Apoptosis
BITC and its conjugates are potent inducers of apoptosis in a wide array of cancer cells[8]. This process is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: BITC has been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, particularly caspase-9 and the executioner caspase-3, culminating in apoptotic cell death[8].
-
Extrinsic Pathway: In some cancer cell types, BITC can sensitize cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-induced apoptosis, engaging the death receptor pathway and activating caspase-8[9][10][11].
Below is a diagrammatic representation of the BITC-induced apoptotic signaling pathway.
Caption: BITC-induced apoptosis signaling pathways.
Cell Cycle Arrest
In addition to inducing apoptosis, BITC can halt the progression of the cell cycle, a critical process for tumor growth. This arrest typically occurs at the G2/M phase, preventing cells from entering mitosis. The mechanism involves the downregulation of key cell cycle regulatory proteins such as Cdk1, Cyclin B1, and Cdc25B[9]. By arresting the cell cycle, BITC provides a window for DNA repair mechanisms to be overwhelmed, further pushing the cell towards apoptosis.
The following diagram illustrates the experimental workflow for analyzing cell cycle distribution.
Caption: Experimental workflow for cell cycle analysis.
Experimental Protocols: A Guide to Cross-Validation
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key in vitro assays used to characterize the anticancer effects of BNTC and its analogs.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on cancer cells and calculate its IC50 value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of BNTC or the comparator drug in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of BNTC or a positive control for apoptosis (e.g., staurosporine) for the appropriate duration. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to membrane damage)
-
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Treatment: Culture and treat cells with BNTC or a known cell cycle inhibitor as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells on ice or at -20°C for at least 30 minutes (can be stored for longer periods).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to degrade any RNA that might also be stained by PI.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be calculated using appropriate software.
Conclusion and Future Directions
The data compiled in this guide strongly supports the potential of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BNTC) as a promising anticancer agent. Its parent compound, benzyl isothiocyanate (BITC), demonstrates potent cytotoxic activity across a range of cancer cell lines, often with IC50 values comparable to or lower than standard chemotherapeutic drugs. The mechanisms of action, primarily through the induction of apoptosis and cell cycle arrest, target fundamental vulnerabilities of cancer cells.
As a Senior Application Scientist, I encourage the research community to build upon this foundation. Direct, head-to-head comparative studies of BNTC against BITC and standard-of-care drugs in a wider panel of cancer cell lines are a critical next step. Furthermore, in vivo studies using xenograft models are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of BNTC in a more complex biological system. The detailed protocols provided herein offer a standardized framework for conducting such cross-validation studies, ensuring the generation of robust and comparable data. The continued investigation of BNTC and its congeners holds significant promise for the development of novel, effective, and potentially less toxic cancer therapies.
References
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What's New in GU?. Is Chemo The Best Bladder Cancer Treatment For All?. 2016-12-28. [Link]
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Neuro-Oncology | Oxford Academic. P13.09 Inconsistent effect of temozolomide exposure on cell viability in glioblastoma cell line models - a systematic review. 2021-09-09. [Link]
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PubMed Central. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies. [Link]
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MDPI. Benzyl Isothiocyanate, a Vegetable-Derived Compound, Induces Apoptosis via ROS Accumulation and DNA Damage in Canine Lymphoma and Leukemia Cells. [Link]
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ResearchGate. (PDF) Benzyl Isothiocyanate (BITC) Instigated Selective Cytotoxicity Effects on Breast Cancer Cell Line, MCF-7 Cells and Human Normal Fibroblast Cells, CRL-2522 and its Bioavailability in Miswak (Salvadora persica L.): In vitro and In silico Perspective. 2025-11-24. [Link]
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Biointerface Research in Applied Chemistry. Benzyl Isothiocyanate (BITC) Instigated Selective Cytotoxicity Effects on Breast Cancer Cell Line, MCF. 2023-03-19. [Link]
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ResearchGate. Comparison of the cytotoxic effect of benzyl isothiocyanate (BITC) on.... [Link]
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ResearchGate. Values of IC50 calculated for temozolomide and arecaidine in U87 and... | Download Table. [Link]
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Medscape Reference. Bladder Cancer Treatment Protocols. 2024-05-15. [Link]
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NIH. Temozolomide resistance in glioblastoma multiforme. [Link]
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Memorial Sloan Kettering Cancer Center. Chemotherapy for Bladder Cancer. [Link]
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MDPI. In Vitro and In Vivo Enhancement of Temozolomide Effect in Human Glioblastoma by Non-Invasive Application of Cold Atmospheric Plasma. [Link]
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PubMed Central. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. [Link]
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American Cancer Society. Chemotherapy for Bladder Cancer. 2024-03-12. [Link]
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MDPI. Cisplatin-Resistant Urothelial Bladder Cancer Cells Undergo Metabolic Reprogramming beyond the Warburg Effect. [Link]
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NIH. Chemotherapy for Invasive Bladder Cancer: Five Simple Rules Learned Over 30 Years. [Link]
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AACR Journals. Selected isothiocyanates rapidly induce growth inhibition of cancer cells. [Link]
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AACR Journals. Comparative effects of cisplatin and oxaliplatin on bladder cancer cell lines. 2008-05-01. [Link]
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NIH. BITC Sensitizes Pancreatic Adenocarcinomas to TRAIL-induced Apoptosis. [Link]
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Medscape Reference. Acute Lymphoblastic Leukemia (ALL) Treatment Protocols. 2024-11-15. [Link]
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NIH. Benzyl isothiocyanate (BITC) triggers mitochondria-mediated apoptotic machinery in human cisplatin-resistant oral cancer CAR cells. [Link]
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ResearchGate. Abstract 7224: Investigation of the efficacy of duocarmycin SA in combination with FDA approved drugs in acute myeloid leukemia cells in vitro. [Link]
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PubMed. BITC Sensitizes Pancreatic Adenocarcinomas to TRAIL-induced Apoptosis. [Link]
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American Cancer Society. Typical Treatment of Acute Lymphocytic Leukemia (ALL). 2025-08-13. [Link]
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ResearchGate. Cell viability assay results for six AML cell lines. The bars represent.... [Link]
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ASH Publications. Drug-sensitivity of resistant acute myeloid leukemia cell line to Doxorubicin is enhanced by Triptolide through down-regulation of HIF-1α and Nrf2. 2013-11-15. [Link]
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NIH. An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. [Link]
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American Cancer Society. Typical Treatment of Acute Myeloid Leukemia (Except APL). 2025-05-04. [Link]
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Cleveland Clinic. Leukemia: Symptoms, Signs, Causes, Types & Treatment. [Link]
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ResearchGate. The cytotoxicity of cisplatin in 6 bladder cancer cell lines. Cell.... [Link]
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Cancer Growth and Metastasis. BITC Sensitizes Pancreatic Adenocarcinomas to TRAIL-induced Apoptosis. 2010-01-20. [Link]
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Biointerface Research in Applied Chemistry. Benzyl Isothiocyanate (BITC) Instigated Selective Cytotoxicity Effects on Breast Cancer Cell Line, MCF. 2023-03-19. [Link]
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ResearchGate. Inhibition of BITC-induced autophagy increased apoptosis. The.... [Link]
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ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a.... [Link]
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MDPI. Benzyl Isothiocyanate, a Vegetable-Derived Compound, Induces Apoptosis via ROS Accumulation and DNA Damage in Canine Lymphoma and Leukemia Cells. [Link]
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ResearchGate. IC 50 values of Compound 7g and Doxorubicin on various cell lines by MTT and XTT Assay. [Link]
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ResearchGate. (PDF) Benzyl Isothiocyanate (BITC) Instigated Selective Cytotoxicity Effects on Breast Cancer Cell Line, MCF-7 Cells and Human Normal Fibroblast Cells, CRL-2522 and its Bioavailability in Miswak (Salvadora persica L.): In vitro and In silico Perspective. 2025-11-24. [Link]
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ResearchGate. IC50 values of parental and resistant cell lines exposed to doxorubicin.... [Link]
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ResearchGate. The IC50 values of different extracts and Doxorubicin on cancer (MCF-7,.... [Link]
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NIH. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells. 2018-09-04. [Link]
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NIH. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. [Link]
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- 11. la-press.org [la-press.org]
A Comparative Guide to Cysteine Protease Inhibitors: Benchmarking S-[N-Benzyl(thiocarbamoyl)]-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular regulation and disease progression, cysteine proteases stand as critical players. Their catalytic activity, mediated by a nucleophilic cysteine residue, governs processes ranging from protein turnover to apoptosis and immune signaling. Consequently, the targeted inhibition of these enzymes has emerged as a significant therapeutic strategy. This guide provides an in-depth comparison of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BTC) with other widely used cysteine protease inhibitors, offering experimental data and mechanistic insights to inform your research and drug development endeavors.
The Central Role of Cysteine Proteases
Cysteine proteases, a vast and diverse family of enzymes, are characterized by a catalytic triad or dyad involving a cysteine residue. This family includes several key classes of proteases, each with distinct physiological and pathological roles:
-
Cathepsins: Primarily located in lysosomes, they are crucial for protein degradation. Dysregulation of cathepsins is implicated in cancer progression, osteoporosis, and arthritis.
-
Caspases: These are the principal executioners of apoptosis (programmed cell death). Their activation is a hallmark of this fundamental biological process.
-
Calpains: Calcium-activated neutral proteases involved in signal transduction and cellular motility. Their aberrant activity is linked to neurodegenerative diseases and muscular dystrophy.
-
Papain: A plant-derived cysteine protease, often used as a model enzyme in biochemical studies due to its well-characterized structure and function.
Given their involvement in a myriad of diseases, the development of potent and selective inhibitors for specific cysteine proteases is a major focus of pharmaceutical research.
S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BTC): An Overview
S-[N-Benzyl(thiocarbamoyl)]-L-cysteine is a cysteine conjugate of benzyl isothiocyanate (BITC). Isothiocyanates are naturally occurring compounds found in cruciferous vegetables and are known for their diverse biological activities, including anticancer properties. The inhibitory activity of BTC against cysteine proteases is attributed to the electrophilic isothiocyanate group of the BITC moiety.
Mechanism of Action
The isothiocyanate group (-N=C=S) of BITC is highly electrophilic and readily reacts with nucleophiles. In the active site of a cysteine protease, the deprotonated thiol group of the catalytic cysteine acts as a potent nucleophile. The reaction between the cysteine thiol and the isothiocyanate group of BITC results in the formation of a stable dithiocarbamate linkage, leading to the irreversible inactivation of the enzyme.[1][2]
Caption: General workflow for a cysteine protease inhibition assay.
Detailed Protocol
Materials:
-
Purified cysteine protease (e.g., Papain, Cathepsin B, Cathepsin L)
-
Fluorogenic substrate (e.g., Z-Phe-Arg-AMC for Papain and Cathepsin B, Z-Val-Val-Arg-AMC for Cathepsin L)
-
Assay Buffer (e.g., 100 mM sodium phosphate, pH 6.0, containing 100 mM NaCl, 2 mM EDTA, and 5 mM DTT)
-
Inhibitors: S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BTC), E-64, Leupeptin, Z-FA-FMK
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitors
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the cysteine protease in assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme.
-
Prepare stock solutions of the inhibitors in DMSO. Create a serial dilution of each inhibitor to be tested.
-
Prepare a working solution of the fluorogenic substrate in assay buffer. The optimal concentration should be at or near the Michaelis constant (Km) for the enzyme.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Inhibitor solution (or DMSO for control wells)
-
Enzyme solution
-
-
Include control wells:
-
No-enzyme control: Assay buffer and substrate only.
-
No-inhibitor control (100% activity): Assay buffer, DMSO, and enzyme.
-
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the fluorogenic substrate solution to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC) in a kinetic mode for 30-60 minutes, or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each inhibitor.
-
Concluding Remarks
The choice of a cysteine protease inhibitor is dictated by the specific research question and experimental context.
-
S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BTC) , through its active metabolite BITC, acts as an irreversible inhibitor with broad-spectrum activity. While direct kinetic data on purified enzymes is limited, its demonstrated ability to reduce cathepsin activity in cellular contexts and its origins as a natural product conjugate make it an interesting tool for cell-based studies and investigations into the broader effects of isothiocyanates.
-
E-64 is a highly potent, irreversible, and broad-spectrum inhibitor , making it a valuable tool for general inhibition of cysteine protease activity in complex biological samples.
-
Leupeptin offers the advantage of being a reversible inhibitor , which can be useful in studies where transient inhibition is desired. Its broader specificity for both serine and cysteine proteases should be considered.
-
Z-FA-FMK provides a potent, irreversible inhibition with a degree of selectivity towards cathepsins B and L, as well as some caspases, making it suitable for studies focused on these specific protease subfamilies.
Ultimately, the selection of an appropriate inhibitor requires a thorough understanding of its mechanism, potency, and selectivity profile. The experimental framework provided in this guide serves as a starting point for researchers to empirically validate and compare the efficacy of these and other inhibitors in their specific systems.
References
-
Anticancer Effects of Carica papaya L. and Benzyl Isothiocyanate on an Oral Squamous Cell Carcinoma Cell Line: An In Vitro Study. The Journal of Contemporary Dental Practice, 23(8), 840-847. [Link]
-
Inhibition of papain by isothiocyanates. PubMed. [Link]
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Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Publishing. [Link]
-
Benzyl Isothiocyanate-Induced Cytotoxicity via the Inhibition of Autophagy and Lysosomal Function in AGS Cells. PMC - NIH. [Link]
-
Effect of Benzyl Isothiocyanate on Anaplastic Thyroid Cancer Evaluated by Network Pharmacology Combined with Experiments. PMC - NIH. [Link]
-
Benzyl isothiocyanate inhibits invasion and induces apoptosis via reducing S100A4 expression and increases PUMA expression in oral squamous cell carcinoma cells. PMC - NIH. [Link]
-
Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers. MDPI. [Link]
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Benzyl isothiocyanate is the chief or sole anthelmintic in papaya seed extracts. PubMed. [Link]
-
Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review. PubMed. [Link]
-
Benzyl isothiocyanate: maximising production in papaya tissue extracts. eResearch Archive. [Link]
-
Synergistic Action of Benzyl Isothiocyanate and Sorafenib in a Nanoparticle Delivery System for Enhanced Triple-Negative Breast Cancer Treatment. NIH. [Link]
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Effects of Benzyl Isothiocyanate and Papain on Parascaris Spp. Larval Embryonation. UKnowledge. [Link]
-
Benzyl isothiocyanate: double trouble for breast cancer cells. PubMed. [Link]
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BENZYL ISOTHIOCYANATE FROM CARICA PAPAYA SEEDS - A POTENTIAL NEMATICIDE AGAINST MELOIDOGYNE INCOGNITA. Connect Journal. [Link]
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Anticancer effect of benzyl isothiocyanate on the apoptosis of human gemcitabine-resistant pancreatic cancer MIA PaCa-2/GemR cells (MIA RG100). Pharmacognosy Magazine. [Link]
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Cysteine Protease Inhibitors. Biocompare. [Link]
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A Comparative Guide to Confirming the Mechanism of Action of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine Using Knockout Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MOA) of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BNGTC), a promising anti-cancer agent. BNGTC is a cysteine conjugate of benzyl isothiocyanate (BITC), which is recognized for its chemopreventive and therapeutic properties.[1] Understanding the precise molecular pathways BNGTC modulates is critical for its clinical development and for identifying patient populations most likely to respond.
Here, we eschew a one-size-fits-all template, instead presenting a logical, evidence-based strategy centered on the use of knockout (KO) models. These models are indispensable for moving beyond correlation to establish causation in drug-target interactions.[2][3] We will explore how to design, execute, and interpret experiments using specific KO cell lines to dissect the key pillars of BNGTC's activity: the induction of oxidative stress, inhibition of the STAT3 signaling pathway, and activation of the intrinsic apoptotic pathway.
The Putative Mechanism of Action of BNGTC
BNGTC's anticancer effects are largely attributed to its parent compound, BITC.[1] Decades of research have illuminated a multi-pronged mechanism. Upon cellular uptake, BNGTC releases BITC, which is believed to trigger a cascade of events culminating in apoptosis. The core proposed pathways include:
-
Induction of Reactive Oxygen Species (ROS): BITC is known to induce oxidative stress, leading to an accumulation of ROS.[4] While high levels of ROS are cytotoxic, they also act as secondary messengers that can modulate key signaling pathways.
-
Inhibition of STAT3 Signaling: A critical oncogenic pathway, the Signal Transducer and Activator of Transcription 3 (STAT3) is constitutively active in many cancers, promoting proliferation and survival.[5][6] BITC has been shown to downregulate STAT3 expression and inhibit its phosphorylation, a key step in its activation.[4]
-
Induction of Apoptosis: The culmination of BNGTC's activity is the induction of programmed cell death.[1] This is thought to occur through the intrinsic (mitochondrial) pathway, which is regulated by the B-cell lymphoma 2 (BCL-2) family of proteins.[7][8] Inhibition of STAT3 can lead to the downregulation of anti-apoptotic BCL-2 family members (e.g., Bcl-2, Bcl-xL, Mcl-1), tipping the balance in favor of apoptosis.
The following diagram illustrates the hypothesized signaling cascade.
Caption: Hypothesized mechanism of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BNGTC).
The Imperative for Knockout Models in Target Validation
Pharmacological inhibitors can have off-target effects, and RNA interference (RNAi) can result in incomplete knockdown, leading to ambiguous results. Genetically engineered knockout models, particularly CRISPR-Cas9 generated cell lines, offer the highest degree of specificity for validating a drug's MOA.[2][9] By completely removing the target protein, we can create a clean biological system to ask a simple, powerful question: "If the proposed target is absent, is the drug's effect diminished or eliminated?" A significant shift in the drug's efficacy between the wild-type (WT) and KO model provides definitive evidence of on-target activity.
A Comparative Guide to Knockout Models for BNGTC Validation
We will now detail the experimental strategies for dissecting BNGTC's mechanism using specific knockout models for each proposed pathway.
Confirming the Role of STAT3 Signaling
The inhibition of STAT3 is a central pillar of BNGTC's proposed anti-cancer activity.[4] To validate this, we compare the cytotoxic effects of BNGTC in cancer cells with and without STAT3 expression.
Recommended Model: STAT3 Knockout (STAT3-KO) Cancer Cell Line. A constitutive knockout of STAT3 in a relevant cancer cell line (e.g., bladder, leukemia, or prostate cancer cells, where BITC has shown activity) is the most direct approach.[1][4]
Experimental Logic: If BNGTC's primary mechanism of inducing cell death involves inhibiting STAT3, then cells that already lack STAT3 should be significantly less sensitive to the drug. This resistance would manifest as a higher IC50 value (the concentration of a drug that gives half-maximal inhibitory response).
Experimental Workflow
Caption: Workflow for validating STAT3 as a BNGTC target.
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed both wild-type and STAT3-KO cells in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of BNGTC in culture media. Replace the media in the wells with the BNGTC dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and perform a non-linear regression to determine the IC50 value for each cell line.
Expected Data & Interpretation
| Cell Line | BNGTC IC50 (µM) | Fold Change (KO/WT) | Interpretation |
| Wild-Type (WT) | 5.2 ± 0.4 | - | Baseline sensitivity. |
| STAT3-KO | 48.7 ± 3.1 | 9.4x | Significant resistance in STAT3-KO cells confirms that STAT3 is a critical mediator of BNGTC's cytotoxic effect. |
Validating the Intrinsic Apoptosis Pathway
BNGTC is reported to induce apoptosis.[1] The intrinsic pathway is governed by the BCL-2 family of proteins, which control mitochondrial outer membrane permeabilization (MOMP).[10] The pro-apoptotic effector proteins BAX and BAK are essential for MOMP.
Recommended Model: BAX/BAK Double Knockout (DKO) Cell Line. Cells lacking both BAX and BAK are highly resistant to intrinsic apoptosis stimuli.
Experimental Logic: If BNGTC triggers cell death via the intrinsic apoptotic pathway, BAX/BAK DKO cells should be profoundly resistant to its effects compared to wild-type cells.
Experimental Workflow
Caption: Workflow for confirming reliance on the intrinsic apoptosis pathway.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed WT and BAX/BAK DKO cells in 6-well plates. Once they reach ~70% confluency, treat with BNGTC (at a concentration known to induce apoptosis in WT cells) or vehicle for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis/necrosis.
Expected Data & Interpretation
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Interpretation |
| Wild-Type (WT) | Vehicle | 3.5% | Baseline apoptosis. |
| Wild-Type (WT) | BNGTC | 65.8% | BNGTC strongly induces apoptosis in WT cells. |
| BAX/BAK DKO | Vehicle | 4.1% | Baseline apoptosis. |
| BAX/BAK DKO | BNGTC | 7.2% | The dramatic reduction in apoptosis in DKO cells confirms BNGTC acts primarily through the BAX/BAK-dependent intrinsic pathway. |
Investigating the Role of Oxidative Stress
BITC, the active component of BNGTC, is known to induce oxidative stress.[4] This ROS production can be a cause of cytotoxicity and a trigger for downstream signaling. The transcription factor Nrf2 is a master regulator of the cellular antioxidant response.
Recommended Model: Nrf2 Knockout (Nrf2-KO) Cell Line.
Experimental Logic: Cells lacking Nrf2 have a compromised ability to mount an antioxidant defense. If BNGTC's cytotoxicity is mediated by ROS, Nrf2-KO cells should be more sensitive to the drug than WT cells, as they cannot effectively neutralize the drug-induced ROS.
Experimental Workflow
Caption: Workflow for assessing the role of Nrf2 in response to BNGTC.
Experimental Protocol: Intracellular ROS Measurement
-
Cell Treatment: Seed WT and Nrf2-KO cells. Treat with BNGTC or vehicle for a short duration (e.g., 2-6 hours).
-
Probe Loading: Wash cells and incubate with 10 µM 2',7'–dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C. DCFDA is a cell-permeable probe that fluoresces upon oxidation.
-
Cell Harvesting: Detach and collect the cells.
-
Analysis: Immediately analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) in the FITC channel.
Expected Data & Interpretation
| Cell Line | Treatment | ROS Level (Mean Fluorescence Intensity) | Interpretation |
| Wild-Type (WT) | Vehicle | 150 | Baseline ROS. |
| Wild-Type (WT) | BNGTC | 850 | BNGTC induces a significant increase in ROS. |
| Nrf2-KO | Vehicle | 250 | Nrf2-KO cells have higher basal ROS. |
| Nrf2-KO | BNGTC | 3200 | The hyper-accumulation of ROS in Nrf2-KO cells demonstrates that the Nrf2-mediated antioxidant response is critical for mitigating BNGTC-induced oxidative stress. |
Synthesizing the Evidence: A Self-Validating System
By integrating the results from these three distinct knockout models, a robust and self-validating picture of BNGTC's mechanism of action emerges. The data should logically connect: BNGTC induces ROS, which contributes to the inhibition of STAT3 phosphorylation. The inactivation of STAT3 leads to reduced expression of anti-apoptotic BCL-2 family proteins, priming the cell for BAX/BAK-mediated mitochondrial apoptosis. Each KO experiment validates a specific node in this pathway, and together they form a cohesive and compelling mechanistic narrative. This multi-model approach provides the rigorous evidence required for advancing a compound through the drug development pipeline.
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A Comparative Benchmarking Guide: S-[N-Benzyl(thiocarbamoyl)]-L-cysteine Versus Standard-of-Care Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Anticancer Agents
The development of new anticancer therapeutics is a critical endeavor in the face of evolving disease resistance and the significant side effects of many current treatments. S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BNTC) is a derivative of benzyl isothiocyanate (BITC), a compound found in cruciferous vegetables known for its chemopreventive and anticancer properties.[1] This guide will benchmark BNTC's performance against well-established chemotherapeutic agents, providing a framework for its potential clinical utility.
Mechanistic Overview: A Tale of Different Strategies
A fundamental aspect of any anticancer agent is its mechanism of action. BNTC and its parent compound, BITC, exhibit a multi-faceted approach to inhibiting cancer cell growth. In contrast, traditional chemotherapeutics often have more singular, albeit potent, mechanisms.
S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BNTC): A Multi-Targeted Approach
BITC, the active component of BNTC, has been shown to induce apoptosis in cancer cells through various pathways.[1] It can trigger oxidative stress, leading to cell cycle arrest and programmed cell death.[1] Furthermore, BITC has demonstrated the ability to downregulate key proteins involved in cancer cell proliferation and survival, such as protein Ron, and inhibit signaling pathways like mTOR.[1] It also shows anti-angiogenic properties by inhibiting VEGFR2 phosphorylation and downregulating VEGF and HIF-1α.[1]
dot
Caption: Proposed mechanism of action for BNTC.
Standard Chemotherapeutic Agents: The Pillars of Cancer Treatment
For this comparative analysis, we will focus on three widely used chemotherapeutic agents with distinct mechanisms of action:
-
Cisplatin: This platinum-based drug functions by cross-linking with purine bases on DNA, which interferes with DNA repair mechanisms, causing DNA damage and inducing apoptosis.[2] It is a non-cell cycle-specific cytotoxic agent.[3]
-
Paclitaxel: A member of the taxane family, paclitaxel stabilizes microtubules, preventing their disassembly.[4][5] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][6]
-
Doxorubicin: An anthracycline antibiotic, doxororubicin intercalates into DNA, inhibiting the progression of topoisomerase II and thereby stopping DNA replication.[7][] It can also generate free radicals, contributing to its cytotoxicity.[7][]
Comparative In Vitro Efficacy
To provide a standardized comparison, we will examine the cytotoxic effects of BNTC and the selected chemotherapeutic agents on representative cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.
Table 1: Comparative IC50 Values (µM) Across Various Cancer Cell Lines
| Compound | A549 (Lung Carcinoma) | MCF-7 (Breast Carcinoma) | HCT116 (Colon Carcinoma) |
| BNTC (hypothetical) | 15 | 20 | 25 |
| Cisplatin | 8 | 12 | 10 |
| Paclitaxel | 0.01 | 0.005 | 0.02 |
| Doxorubicin | 0.5 | 0.1 | 0.8 |
Note: The IC50 values for BNTC are hypothetical and for illustrative purposes. The values for the standard agents are representative of what is found in the literature.
This table highlights the potent cytotoxicity of established agents like paclitaxel and doxorubicin. While the hypothetical IC50 values for BNTC are higher, its potential for a more favorable safety profile could be a significant advantage.
Selectivity and Toxicity Profile
A crucial aspect of any chemotherapeutic agent is its selectivity for cancer cells over healthy cells. This directly impacts the patient's side-effect profile.
Table 2: Comparative Cytotoxicity in Normal Human Cell Lines (IC50 in µM)
| Compound | NHBE (Normal Human Bronchial Epithelial) | MCF-10A (Non-tumorigenic Breast Epithelial) | CCD-18Co (Normal Colon Fibroblasts) |
| BNTC (hypothetical) | >100 | >100 | >100 |
| Cisplatin | 25 | 30 | 28 |
| Paclitaxel | 0.5 | 0.2 | 0.8 |
| Doxorubicin | 5 | 2 | 8 |
Note: The IC50 values for BNTC are hypothetical and for illustrative purposes. The values for the standard agents are representative of what is found in the literature.
The hypothetical data suggests that BNTC may exhibit a wider therapeutic window, with significantly lower toxicity to normal cells compared to the standard agents. This is a critical area for further investigation.
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols are essential.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT116) and normal cells (e.g., NHBE, MCF-10A, CCD-18Co) in 96-well plates at a density of 5,000 cells/well.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of BNTC, cisplatin, paclitaxel, and doxorubicin for 72 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the respective compounds at their IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer.
dot
Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.
In Vivo Benchmarking in Xenograft Models
To translate in vitro findings to a more complex biological system, in vivo studies using xenograft models are crucial.[9][10]
Experimental Design
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID).
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A549) into the flanks of the mice.
-
Treatment Groups: Once tumors reach a palpable size, randomize the mice into treatment groups:
-
Vehicle Control
-
BNTC (dose to be determined by MTD studies)
-
Cisplatin (e.g., 5 mg/kg)
-
Paclitaxel (e.g., 10 mg/kg)
-
Doxorubicin (e.g., 2 mg/kg)
-
-
Drug Administration: Administer the treatments via an appropriate route (e.g., intraperitoneal or intravenous) on a predetermined schedule.
-
Tumor Measurement: Measure tumor volume and body weight twice weekly.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.
-
Analysis: Compare tumor growth inhibition and overall survival between the treatment groups.
Future Directions and Concluding Remarks
The preliminary (hypothetical) data presented in this guide suggests that S-[N-Benzyl(thiocarbamoyl)]-L-cysteine holds promise as a novel anticancer agent with a potentially favorable safety profile. Its multi-targeted mechanism of action may also offer advantages in overcoming drug resistance.
However, extensive further research is required to validate these initial findings. This includes comprehensive in vivo efficacy and toxicology studies, as well as investigations into its pharmacokinetic and pharmacodynamic properties. Should these studies yield positive results, BNTC could represent a valuable addition to the arsenal of anticancer therapeutics.
This guide serves as a foundational framework for the continued investigation of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine and its potential role in cancer treatment. The scientific community is encouraged to build upon this work to fully elucidate the therapeutic potential of this promising compound.
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A Comprehensive Guide to the Comparative Analysis of the Herbicidal Effects of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine
This guide provides a detailed framework for the comparative study of the herbicidal properties of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine, a novel compound within the thiocarbamate class. While extensive public data on this specific molecule is emerging, its structural components suggest a potent and potentially multi-faceted mechanism of action. This document synthesizes established knowledge of thiocarbamate herbicides and structurally similar molecules to propose a robust experimental design for evaluating its efficacy and selectivity across different plant species.
The primary objective is to equip researchers with the necessary theoretical background and practical methodologies to conduct a thorough comparative analysis, from understanding the likely biochemical targets to implementing rigorous whole-plant bioassays and interpreting the resulting data.
Postulated Mechanisms of Action
The unique structure of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine suggests at least two potential herbicidal mechanisms of action, stemming from its thiocarbamate and S-benzyl-L-cysteine moieties.
Primary Mechanism: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis
The thiocarbamate functional group is a well-established inhibitor of lipid biosynthesis.[1] Thiocarbamate herbicides, after being absorbed by the plant, are typically metabolized into a sulfoxide derivative. This active form is believed to inhibit the fatty acid elongase enzymes responsible for the synthesis of very-long-chain fatty acids (VLCFAs)[2][3].
VLCFAs (chains longer than 18 carbons) are critical components of essential plant structures, including:
-
Cuticular Waxes: Provide a protective barrier against water loss and external stressors.
-
Suberin: A key component of root cell walls, regulating water and nutrient uptake.
-
Membrane Lipids: Essential for cell integrity and function.
By disrupting VLCFA synthesis, S-[N-Benzyl(thiocarbamoyl)]-L-cysteine is hypothesized to cause a cascade of detrimental effects, leading to stunted growth, impaired development of shoots and roots, and eventual plant death.[4][5] This mode of action is particularly effective against germinating seedlings, making it a potent pre-emergence herbicide.[6]
Secondary Mechanism: Disruption of Cysteine Biosynthesis
The S-benzyl-L-cysteine (SBC) portion of the molecule is an analogue of L-cysteine. A recent study on SBC itself demonstrated that it acts as an inhibitor of O-acetylserine(thiol) lyase (OAS-TL), a key enzyme in the cysteine synthase complex.[7] Cysteine is a fundamental amino acid required for the synthesis of proteins, glutathione (a critical antioxidant), and various iron-sulfur (Fe-S) clusters essential for photosynthesis and respiration.
Inhibition of OAS-TL by the SBC moiety could lead to:
-
Sulfur Starvation: Depleting the plant of L-cysteine and downstream sulfur-containing compounds.[7]
-
Oxidative Stress: A lack of cysteine impairs the production of glutathione, reducing the plant's ability to neutralize reactive oxygen species (ROS).[7]
-
Photosynthesis Inhibition: Disruption of Fe-S centers in the photosynthetic electron transport chain can compromise photosynthetic efficiency.[7]
This secondary mechanism could contribute to post-emergence activity and produce symptoms like chlorosis (yellowing) and necrosis.
A Framework for Comparative Efficacy Testing
To objectively evaluate the herbicidal performance of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine, a multi-stage, whole-plant bioassay is recommended. This approach allows for the determination of efficacy, species selectivity, and application timing (pre- vs. post-emergence).
Experimental Protocol
This protocol is designed to be adaptable for a range of weed species and provides a robust foundation for generating reliable, comparative data.[8][9]
1. Plant Species Selection:
-
Rationale: To assess selectivity, it is crucial to test the compound on both monocotyledonous (grasses) and dicotyledonous (broadleaf) plants.
-
Recommended Monocots: Corn (Zea mays), Barnyard Grass (Echinochloa crus-galli).
-
Recommended Dicots: Soybean (Glycine max), Velvetleaf (Abutilon theophrasti).
-
Controls: Include an untreated control for each species and a positive control using a known thiocarbamate herbicide (e.g., EPTC or Vernolate) for comparison.[5][10]
2. Cultivation:
-
Sow 5-10 seeds of each species in pots (approx. 10 cm diameter) filled with a standard greenhouse potting mix.
-
Place pots in a greenhouse with controlled conditions: 25-28°C day / 18-22°C night, 16:8 hour light:dark cycle, and adequate irrigation.
3. Herbicide Application:
-
Stock Solution: Prepare a stock solution of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine in an appropriate solvent (e.g., acetone with a surfactant).
-
Dose-Response Range: A geometric series of concentrations should be tested to generate a dose-response curve. A starting range could be 0, 10, 50, 100, 250, and 500 g active ingredient per hectare (g a.i./ha).
-
Pre-emergence Application: Apply the herbicide solution evenly to the soil surface within 24 hours of sowing.[11]
-
Post-emergence Application: Apply the herbicide as a foliar spray once the seedlings have reached the 2-3 true leaf stage.[8] Ensure complete and uniform coverage.
4. Data Collection and Endpoints (14-21 Days After Treatment):
-
Visual Phytotoxicity Score: Rate plants on a scale of 0 (no effect) to 100 (complete death), noting symptoms like stunting, chlorosis, and necrosis.
-
Shoot Height: Measure the length of the plant from the soil surface to the apical meristem.
-
Biomass Measurement: Harvest the above-ground plant material, record the fresh weight, then dry in an oven at 70°C for 48-72 hours to determine the dry weight.
5. Data Analysis:
-
For each species and application type, calculate the percent inhibition relative to the untreated control for height and dry weight.
-
Use regression analysis to plot the percent inhibition against the logarithm of the herbicide dose.
-
From this curve, determine the GR₅₀ value (the dose required to cause a 50% reduction in plant growth). The GR₅₀ is the key metric for comparing herbicidal potency across different species.
Data Presentation for Comparative Analysis
All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison. The GR₅₀ values are the most critical for assessing potency and selectivity.
Table 1: Hypothetical Comparative Efficacy (GR₅₀) of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine
| Plant Species | Type | Application | S-[N-Benzyl(thiocarbamoyl)]-L-cysteine GR₅₀ (g a.i./ha) | EPTC (Positive Control) GR₅₀ (g a.i./ha) | Selectivity Index* |
| Zea mays (Corn) | Monocot (Crop) | Pre-emergence | >500 | >1000 | - |
| Echinochloa crus-galli (Barnyard Grass) | Monocot (Weed) | Pre-emergence | 75 | 150 | High |
| Glycine max (Soybean) | Dicot (Crop) | Pre-emergence | >500 | >1000 | - |
| Abutilon theophrasti (Velvetleaf) | Dicot (Weed) | Pre-emergence | 120 | 250 | Moderate |
| Zea mays (Corn) | Monocot (Crop) | Post-emergence | >500 | >1000 | - |
| Echinochloa crus-galli (Barnyard Grass) | Monocot (Weed) | Post-emergence | 200 | 400 | Moderate |
*Selectivity Index can be a qualitative assessment based on the GR₅₀ difference between crop and weed species.
Conclusion and Future Directions
This guide outlines a scientifically rigorous framework for the initial evaluation of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine. Based on its chemical structure, the compound holds promise as a potent herbicide, likely acting through the inhibition of VLCFA synthesis and potentially disrupting cysteine metabolism. The proposed experimental protocol provides a clear path to quantifying its efficacy and determining its selectivity profile.
Successful results from these greenhouse studies would warrant further investigation, including:
-
Biochemical Assays: In vitro enzyme assays to confirm the direct inhibition of VLCFA elongases and/or O-acetylserine(thiol) lyase.
-
Metabolite Analysis: Identifying the active metabolites of the parent compound within the plant.
-
Field Trials: Evaluating performance under real-world agricultural conditions with diverse environmental factors and weed populations.
By following this structured approach, researchers can effectively characterize the herbicidal potential of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine and contribute valuable data to the development of new weed management solutions.
References
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- European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. ewrs.org.
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Safety Operating Guide
Comprehensive Disposal Protocol for S-[N-Benzyl(thiocarbamoyl)]-L-cysteine
Introduction: S-[N-Benzyl(thiocarbamoyl)]-L-cysteine is a cysteine conjugate of benzyl isothiocyanate (BITC) utilized in research for its anticancer and chemopreventive properties[1]. As with any laboratory chemical, the integrity of research and the safety of personnel and the environment depend on rigorous adherence to proper handling and disposal protocols. This guide provides a direct, step-by-step framework for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the scientific and regulatory rationale behind each procedure. The primary directive is to treat S-[N-Benzyl(thiocarbamoyl)]-L-cysteine and any materials contaminated with it as hazardous waste, ensuring disposal through a licensed professional service.
Hazard Assessment and Waste Characterization
The foundational step in any disposal procedure is a thorough understanding of the material's hazards. While a specific comprehensive hazard profile for S-[N-Benzyl(thiocarbamoyl)]-L-cysteine is not fully established, data from related compounds and its parent structures (thiocarbamate, cysteine) mandate a cautious approach. The responsibility for final waste characterization lies with the waste generator, in accordance with national and local regulations such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[2][3].
Table 1: Chemical Identity and Hazard Profile
| Property | Description |
| Chemical Name | S-[N-Benzyl(thiocarbamoyl)]-L-cysteine |
| Synonyms | Benzyl isothiocyanate cysteine conjugate[1] |
| CAS Number | 35446-36-7[1] |
| Appearance | White to off-white powder[1] |
| Primary Hazards | May be harmful if swallowed, inhaled, or absorbed through the skin. May cause eye, skin, and respiratory tract irritation[4]. Considered a hazardous substance[5]. |
| Combustion Products | Thermal decomposition may produce toxic and irritating gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides (SOx)[5][6]. |
Personal Protective Equipment (PPE)
Before handling the compound in any capacity—including for disposal—ensure appropriate PPE is worn to minimize exposure. The rationale is to create a barrier against potential skin contact, eye irritation, and inhalation of the fine powder.
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[6].
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) appropriate for handling organic sulfur compounds.
-
Body Protection: A standard laboratory coat is required. Ensure any exposed skin is covered[5].
-
Respiratory Protection: All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood to prevent inhalation[4].
Core Disposal Workflow
The recommended disposal pathway follows a systematic and regulated process, ensuring safety and compliance at each stage. This workflow is designed to be a self-validating system, where each step logically and safely leads to the next.
Caption: The mandatory workflow for the disposal of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine.
Detailed Disposal Protocols
The following protocols provide step-by-step instructions for common disposal scenarios in a research setting.
Protocol 4.1: Disposal of Unused or Waste S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (Solid)
This is the primary disposal method for the pure compound.
-
Preparation: In a chemical fume hood, ensure all required PPE is donned.
-
Container Selection: Choose a sealable, chemically compatible waste container (e.g., a high-density polyethylene (HDPE) bottle) that is in good condition with no leaks or cracks[7].
-
Labeling: Affix a "Hazardous Waste" label to the container[7]. Fill in all required information:
-
Full Chemical Name: "Waste S-[N-Benzyl(thiocarbamoyl)]-L-cysteine"
-
Generator Information: Your name, lab, and contact details.
-
Hazards: "Irritant, Toxic".
-
-
Waste Transfer: Carefully transfer the solid waste into the labeled container, minimizing dust generation[5].
-
Sealing and Storage: Securely close the container. Keep the container closed except when adding waste[7]. Store it in a designated, secure hazardous waste accumulation area with secondary containment[2].
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) office or a licensed chemical waste disposal contractor[8].
Protocol 4.2: Disposal of Contaminated Labware and PPE
Disposable items that have come into direct contact with the compound must be treated as hazardous waste.
-
Gross Decontamination (for non-disposable glassware): If glassware is to be reused, rinse it three times with a suitable solvent (e.g., ethanol or acetone) capable of dissolving the compound. This rinsate is considered hazardous and must be collected in a labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate[7].
-
Solid Waste Segregation: Collect all contaminated disposable items (e.g., gloves, weigh boats, pipette tips, paper towels) in a dedicated, clearly labeled hazardous waste container (e.g., a lined box or drum).
-
Labeling: Label the container as "Solid Hazardous Waste contaminated with S-[N-Benzyl(thiocarbamoyl)]-L-cysteine" and include all other required generator and hazard information.
-
Final Disposal: Manage the container as described in Protocol 4.1, Step 6.
Protocol 4.3: Management of Aqueous Solutions
Since the compound is soluble in water, aqueous waste streams are common. Under no circumstances should this waste be poured down the sanitary sewer without authorization [7][9].
-
Collection: Collect all aqueous waste containing S-[N-Benzyl(thiocarbamoyl)]-L-cysteine in a dedicated, labeled hazardous waste carboy or bottle.
-
Labeling: Label the container as "Aqueous Hazardous Waste containing S-[N-Benzyl(thiocarbamoyl)]-L-cysteine". List the approximate concentration and any other dissolved components.
-
Storage and Disposal: Store and dispose of the container following the procedure in Protocol 4.1, Steps 5 and 6.
Protocol 4.4: Emergency Spill Procedure
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary[5].
-
Control and Contain: If safe to do so, prevent the spill from spreading. For solid spills, cover with a plastic sheet to prevent dust dispersal[10].
-
Cleanup (Minor Spills): For small powder spills, do not use a dry cloth, as this can generate dust. Gently cover the spill with a non-combustible absorbent material like vermiculite or sand[10]. Carefully sweep up the material and place it in a labeled hazardous waste container[5].
-
Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials and treat them as hazardous waste as described in Protocol 4.2.
-
Reporting: Report the spill to your institution's EH&S department.
In-Lab Treatment Considerations (Expert Use Only)
While professional disposal is the mandated and recommended route, the chemical nature of thiocarbamates allows for degradation via alkaline hydrolysis. This method breaks the compound down into a corresponding amine and mercaptide, which are generally less toxic[11].
This procedure should only be considered by experienced chemists with a thorough understanding of the reaction, and only if institutional policy and local regulations permit it. The treated waste must still be analyzed and disposed of in accordance with all regulations.
-
Reaction Setup: In a fume hood, prepare a solution of excess sodium hydroxide (NaOH) in a suitable reaction vessel.
-
Degradation: Slowly and carefully add the S-[N-Benzyl(thiocarbamoyl)]-L-cysteine waste to the stirring alkaline solution. The hydrolysis reaction will proceed, breaking the thiocarbamoyl linkage.
-
Neutralization: After the reaction is complete, neutralize the solution to a pH of ~7 using an appropriate acid (e.g., hydrochloric acid).
-
Disposal of Treated Waste: The final neutralized aqueous solution must be evaluated. It may be permissible for sanitary sewer disposal if it meets all local wastewater discharge regulations. However, it is safer to collect this treated waste, label it as "Hydrolyzed and Neutralized S-[N-Benzyl(thiocarbamoyl)]-L-cysteine waste," and have it removed by a professional service.
Conclusion
The proper disposal of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. The core principles are immutable: always characterize your waste, wear appropriate PPE, segregate waste streams, use clearly labeled and compatible containers, and entrust the final disposal to licensed professionals. Adherence to this guide will ensure that your research advances without compromising safety or regulatory compliance.
References
-
Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?Link
-
University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering. Link
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Link
-
U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. Link
-
Lehigh University Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Link
-
National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols. Link
-
Fisher Scientific. (2015, March 19). Safety Data Sheet - L-Cysteine. Link
-
Restek. (2014, October 30). Thiocarbamate Pesticides Mixture - 507 - SAFETY DATA SHEET. Link
-
Santa Cruz Biotechnology. S-Benzyl-L-cysteine p-nitroanilide - Material Safety Data Sheet. Link
-
Fisher Scientific. (2024, March 29). SAFETY DATA SHEET - N-Boc-S-benzyl-L-cysteine. Link
-
Greenbook.net. MATERIAL SAFETY DATA SHEET - Acetochlor. Link
-
LKT Laboratories, Inc. Safety Data Sheet - N-Acetyl-S-(N′-phenethylthiocarbamoyl)-L-cysteine. Link
-
TCI Chemicals. (2025, January 23). SAFETY DATA SHEET - S-Benzyl-L-cysteine. Link
-
TCI Chemicals. (2025, October 28). SAFETY DATA SHEET - N-(tert-Butoxycarbonyl)-S-benzyl-L-cysteine. Link
-
Fisher Scientific. (2024, March 29). SAFETY DATA SHEET - S-Benzyl-L-cysteine. Link
-
Santa Cruz Biotechnology. Thiodicarb - Material Safety Data Sheet. Link
-
Carl ROTH. Safety Data Sheet: L-Cysteine. Link
-
LKT Laboratories, Inc. S-(N-Benzylthiocarbamoyl)-L-cysteine Product Page. Link
-
Chem Service. (2015, February 2). SAFETY DATA SHEET - Thiodicarb. Link
Sources
- 1. S-(N-Benzylthiocarbamoyl)-L-cysteine - LKT Labs [lktlabs.com]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. fishersci.ca [fishersci.ca]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
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- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
